1,3-dihydroxypropan-2-one
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
26776-70-5; 62147-49-3 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.156 |
IUPAC-Name |
1,3-dihydroxypropan-2-one |
InChI |
InChI=1S/2C3H6O3/c2*4-1-3(6)2-5/h2*4-5H,1-2H2 |
InChI-Schlüssel |
PMPCKZKSXGAMHM-UHFFFAOYSA-N |
SMILES |
C(C(=O)CO)O.C(C(=O)CO)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-dihydroxypropan-2-one (Dihydroxyacetone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-dihydroxypropan-2-one, commonly known as dihydroxyacetone (DHA), is the simplest ketotriose, a three-carbon sugar.[1] It is a white, hygroscopic crystalline powder with a characteristic sweet, cooling taste.[2] While it is an intermediate in carbohydrate metabolism in many organisms, it has garnered significant attention in the cosmetic and pharmaceutical industries. In cosmetics, it is the primary active ingredient in sunless tanning products.[3][4] Its utility stems from its ability to react with amino acids in the stratum corneum of the skin to produce brown pigments called melanoidins, a process known as the Maillard reaction.[1][5] In the context of drug development, its metabolic roles and potential toxicities are areas of active research.[6][7][8] This guide provides a comprehensive overview of the core properties of DHA, detailed experimental protocols for its analysis, and an exploration of its biological significance and safety profile.
Chemical and Physical Properties
DHA is a highly soluble and reactive molecule. Its properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆O₃ | [9] |
| Molecular Weight | 90.08 g/mol | [9] |
| Appearance | White crystalline powder | [2] |
| Odor | Characteristic | [2] |
| Taste | Sweet, cooling | [2] |
| Melting Point | 89-91 °C | [9] |
| Solubility | Very soluble in water; soluble in alcohol | [2] |
| Hygroscopicity | Hygroscopic | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | Reference(s) |
| ¹H NMR (in D₂O) | δ 4.40 ppm (s) | [10][11] |
| ¹³C NMR (in D₂O) | δ 214.81 ppm (C=O), δ 67.56 ppm (CH₂OH) | [10] |
| UV Absorption (in Acetonitrile/Water) | λmax at 271 nm | [12] |
| Mass Spectrometry (Electron Ionization) | Major peaks at m/z 31, 43, 60, 90 | [13] |
Biological Role and Signaling Pathways
Metabolism
The phosphorylated form of DHA, dihydroxyacetone phosphate (B84403) (DHAP), is a key intermediate in glycolysis.[14][15] DHA can be converted to DHAP by triose kinase.[14] In microorganisms like Escherichia coli, DHA can be assimilated through several pathways, including the dihydroxyacetone kinase (DAK) pathway, the glycerol (B35011) (GLD) pathway, and the fructose-6-phosphate (B1210287) (FSA) pathway.[16]
References
- 1. What is the mechanism of Dihydroxyacetone? [synapse.patsnap.com]
- 2. Dihydroxyacetone: Uses, Side Effects & Dosage | Healio [healio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic, genotoxic, and toxicogenomic effects of dihydroxyacetone in human primary keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nursing.ceconnection.com [nursing.ceconnection.com]
- 8. Acute exposure to dihydroxyacetone promotes genotoxicity and chromosomal instability in lung, cardiac, and liver cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydroxyacetone - Wikipedia [en.wikipedia.org]
- 10. Dihydroxyacetone | C3H6O3 | CID 670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. hmdb.ca [hmdb.ca]
- 12. academic.oup.com [academic.oup.com]
- 13. Dihydroxyacetone [webbook.nist.gov]
- 14. Dihydroxyacetone suppresses mTOR nutrient signaling and induces mitochondrial stress in liver cells | PLOS One [journals.plos.org]
- 15. Dihydroxyacetone suppresses mTOR nutrient signaling and induces mitochondrial stress in liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical and Metabolic Controls on Dihydroxyacetone Metabolism Lead to Suboptimal Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Isomers of Dihydroxyacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dihydroxyacetone (DHA)
Dihydroxyacetone (DHA), also known as glycerone, is the simplest ketotriose, a three-carbon sugar with the chemical formula C₃H₆O₃.[1][2] It is a white, hygroscopic crystalline powder with a characteristic sweet and cooling taste.[1][2][3] While it functions as an intermediate in carbohydrate metabolism in various organisms, its most prominent commercial application is as the active ingredient in sunless tanning products.[1][2][4] This effect is achieved through the Maillard reaction, where DHA reacts with amino acids in the stratum corneum of the skin to produce brown-colored polymers called melanoidins, which mimic a natural tan.[1][5] Its phosphorylated form, dihydroxyacetone phosphate (B84403) (DHAP), is a key intermediate in the glycolysis metabolic pathway.[3][6]
Chemical Structure and Isomeric Forms
The chemical behavior, reactivity, and stability of DHA are significantly influenced by its existence in multiple, interconverting isomeric forms.[1]
The Monomeric Form
In solution, dihydroxyacetone exists as a monomer with the IUPAC name 1,3-dihydroxypropan-2-one.[2] It is the simplest of all ketoses.[3] A critical feature of the DHA monomer is its lack of a chiral center, meaning it is achiral and does not have stereoisomers.[4][7][8]
The Dimeric Form
In its solid, crystalline state, DHA predominantly exists as a cyclic dimer: 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol.[1][3] When dissolved in an aqueous solution, this dimer slowly dissociates to release the active monomeric form.[1][3] This equilibrium is crucial for its application in cosmetic formulations. The monomer is highly soluble in water, ethanol (B145695), and ether.[2][9]
Caption: Equilibrium between DHA dimer and monomer forms.
Isomers of Dihydroxyacetone
While DHA itself is achiral, it is part of a complex isomeric landscape involving constitutional isomers and tautomers.
Constitutional Isomerism: Glyceraldehyde
Dihydroxyacetone and glyceraldehyde are constitutional isomers, sharing the same molecular formula (C₃H₆O₃) but differing in the connectivity of their atoms.[10][11] DHA is a ketose, possessing a ketone functional group on the central carbon, while glyceraldehyde is an aldose, featuring an aldehyde group.[11][12] Unlike the achiral DHA, glyceraldehyde has a chiral center at the second carbon and thus exists as two stereoisomers (enantiomers): D-glyceraldehyde and L-glyceraldehyde.[8][11]
Tautomerism: Keto-Enol Interconversion
In solution, particularly under the influence of acid or base catalysts, dihydroxyacetone can undergo tautomerization to form glyceraldehyde.[1][12] This transformation proceeds through a common enediol intermediate.[12][13] This keto-enol tautomerism is a fundamental property of monosaccharides and is crucial to the chemical reactivity of DHA.[13][14]
Caption: Tautomerization of DHA to glyceraldehyde via an enediol.
Quantitative Data
Physicochemical Properties
The following table summarizes key physicochemical properties of dihydroxyacetone.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | Glycerone, Triulose | [2][7] |
| CAS Number | 96-26-4 | [2] |
| Molecular Formula | C₃H₆O₃ | [2][3] |
| Molecular Weight | 90.08 g/mol | [2][3] |
| Appearance | White crystalline powder | [1][3] |
| Melting Point | 89-91 °C | [3][15] |
| Water Solubility | >250 g/L (20 °C) | [15][16] |
| logP | -1.95 | [2] |
| pH Stability | Stable at pH 4-6 | [3][16] |
Spectroscopic Data (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of DHA.
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference(s) |
| ¹H NMR | D₂O, pH 7.4 | 4.40 (s, 4H) | [2] |
| ¹³C NMR | D₂O, pH 7.4 | 214.81 (C=O), 67.56 (CH₂OH) | [2] |
| ¹H NMR | H₂O/D₂O | 4.41 (s, 4H; ketone), 3.57 (s, 4H, hydrate) | [17] |
| ¹³C NMR | H₂O/D₂O | 212.0 (C=O, ketone), 64.8 (CH₂OH, ketone) | [17] |
Metabolic Pathway Involvement
In biological systems, dihydroxyacetone plays a crucial role in glycolysis in its phosphorylated form, dihydroxyacetone phosphate (DHAP).[6] The enzyme aldolase (B8822740) cleaves fructose-1,6-bisphosphate into two three-carbon isomers: DHAP and glyceraldehyde-3-phosphate (G3P).[12] DHAP is then rapidly and reversibly isomerized to G3P by the enzyme triosephosphate isomerase, allowing it to proceed through the remainder of the glycolytic pathway.[6][12]
Caption: Role of DHAP in the glycolytic pathway.
Experimental Protocols
Protocol 1: Synthesis of Dihydroxyacetone from Glycerol (B35011) via Catalytic Oxidation
This protocol describes the synthesis of DHA through the selective oxidation of glycerol using a platinum-bismuth catalyst on a carbon support (Pt-Bi/C).
A. Catalyst Synthesis (Sequential Impregnation Method) [18]
-
Support Preparation: Use activated carbon (e.g., Norit Darco 20-40 mesh) as the support material.
-
Platinum Impregnation: Prepare an aqueous solution of a platinum precursor, such as H₂PtCl₆. Add the activated carbon to this solution and stir continuously to ensure uniform impregnation.
-
Bismuth Impregnation: Following platinum impregnation, add an aqueous solution of a bismuth precursor (e.g., Bi(NO₃)₃·5H₂O) to the slurry. Continue stirring to facilitate the deposition of bismuth.
-
Reduction: Reduce the metal precursors to their metallic state using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄).
-
Washing and Drying: Thoroughly wash the catalyst with deionized water to remove residual ions, then dry it in an oven. The final catalyst should have a composition of approximately 3 wt% Pt and 0.6 wt% Bi.[18]
B. Glycerol Oxidation Reaction [18]
-
Reactor Setup: Perform the reaction in a semi-batch reactor.
-
Reaction Mixture: Prepare an aqueous solution of glycerol.
-
Catalyst Addition: Introduce the synthesized Pt-Bi/C catalyst into the glycerol solution.
-
Reaction Conditions: Heat the reactor to 80°C and pressurize with oxygen to 30 psig. Adjust the initial pH of the reaction mixture to 2.
-
Monitoring and Termination: Monitor the reaction progress by taking periodic samples and analyzing for DHA concentration using HPLC. Once the desired conversion is achieved, terminate the reaction.
-
Purification: Separate the catalyst from the reaction mixture by filtration. Purify the resulting DHA solution through recrystallization from ethanol or an ethanol/water mixture.[19]
Protocol 2: Analysis of DHA Purity by High-Performance Liquid Chromatography (HPLC)
This method provides a general guideline for determining the purity of a DHA sample.
-
Instrumentation: A standard HPLC system equipped with a refractive index (RI) or UV detector.
-
Column: A column suitable for carbohydrate analysis, such as a Lichrospher 5–NH₂ column or equivalent.[19]
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 90:10, v/v).[19]
-
Standard Preparation: Prepare a series of DHA standards of known concentrations in the mobile phase to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the purified DHA sample in the mobile phase to a concentration that falls within the linear range of the standards.[19]
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak areas of the standards against their concentrations. Determine the concentration and purity of the sample by comparing its peak area to the calibration curve.[19]
General Experimental Workflow
The analysis of DHA often involves synthesis, purification, and characterization to ensure identity and purity.
Caption: General workflow for DHA synthesis and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydroxyacetone | C3H6O3 | CID 670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dihydroxyacetone - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. specialchem.com [specialchem.com]
- 6. Dihydroxyacetone phosphate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. DIHYDROXYACETONE - Ataman Kimya [atamanchemicals.com]
- 10. Biochemistry Glossary: Constitutional Isomers | ditki medical & biological sciences [ditki.com]
- 11. CHEM 245 - Carbohydrates [guweb2.gonzaga.edu]
- 12. Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tautomer Structures in Ketose-Aldose Transformation of 1,3-Dihydroxyacetone Studied by Infrared Electroabsorption Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dihydroxyacetone (C3H6O3), Certified Reference Material at Best Price [nacchemical.com]
- 16. 1,3-Dihydroxyacetone CAS#: 96-26-4 [m.chemicalbook.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Dihydroxyacetone in Glycolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the role of dihydroxyacetone and its phosphorylated form, dihydroxyacetone phosphate (B84403) (DHAP), within the glycolytic pathway. DHAP is a pivotal metabolic intermediate, positioned at the crossroads of carbohydrate and lipid metabolism.[1] This document outlines its formation, conversion, the kinetics of associated enzymes, and its emerging role in cellular signaling, offering valuable insights for research and therapeutic development.
Core Role of DHAP in Glycolysis: Formation and Isomerization
Dihydroxyacetone phosphate (DHAP) is a key three-carbon intermediate in the preparatory phase of glycolysis.[1][2] It is formed, along with glyceraldehyde 3-phosphate (G3P), from the cleavage of the six-carbon molecule fructose (B13574) 1,6-bisphosphate.[3][4] This reaction is catalyzed by the enzyme fructose-bisphosphate aldolase (B8822740) (EC 4.1.2.13).[1]
The glycolytic pathway can only directly catabolize G3P in its subsequent energy-yielding steps. To ensure that the carbon atoms from DHAP are not lost, the enzyme triosephosphate isomerase (TPI or TIM, EC 5.3.1.1) catalyzes the rapid and reversible interconversion of DHAP to G3P.[1][5][6] This isomerization is critical for maximizing the ATP yield from a single molecule of glucose, as it allows both three-carbon units to proceed through the payoff phase.[1] While the equilibrium of this reaction favors DHAP, the continuous consumption of G3P in the next glycolytic step drives the conversion forward.[1][5]
// Nodes F6P [label="Fructose 6-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; F16BP [label="Fructose 1,6-Bisphosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; DHAP [label="Dihydroxyacetone\nPhosphate (DHAP)", fillcolor="#FBBC05", fontcolor="#202124", shape=box]; G3P [label="Glyceraldehyde\n3-Phosphate (G3P)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Payoff [label="Glycolytic Payoff Phase", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges F6P -> F16BP [label="Phosphofructokinase-1\n(PFK-1)", color="#5F6368"]; F16BP -> DHAP [label="Aldolase", color="#EA4335"]; F16BP -> G3P [label="Aldolase", color="#EA4335"]; DHAP -> G3P [label="Triosephosphate\nIsomerase (TPI)", dir=both, color="#34A853"]; G3P -> Payoff [label="Glyceraldehyde-3-Phosphate\nDehydrogenase", color="#5F6368"]; } caption: Central role of DHAP in the glycolytic pathway.
Entry of Exogenous Dihydroxyacetone and Glycerol (B35011)
Beyond its role as a glycolytic intermediate, DHAP serves as an entry point for other metabolites. Exogenous dihydroxyacetone can be phosphorylated by a kinase to form DHAP, thereby entering the glycolytic pathway. More significantly, DHAP is the product of the dehydrogenation of L-glycerol-3-phosphate, which is derived from the breakdown of triglycerides.[3] This reaction, catalyzed by glycerol-3-phosphate dehydrogenase , connects lipid metabolism to glycolysis.[3][4] Conversely, DHAP can be reduced to L-glycerol-3-phosphate, providing the glycerol backbone for the synthesis of new triglycerides in adipose tissue.[3][4]
// Nodes Triglycerides [label="Triglycerides", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycerol [label="Glycerol", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycerol3P [label="L-Glycerol-3-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; DHAP [label="Dihydroxyacetone\nPhosphate (DHAP)", fillcolor="#FBBC05", fontcolor="#202124"]; Glycolysis [label="Glycolysis\n(via G3P)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DHA [label="Dihydroxyacetone", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Triglycerides -> Glycerol [label="Lipolysis", color="#5F6368"]; Glycerol -> Glycerol3P [label="Glycerol Kinase", color="#5F6368"]; Glycerol3P -> DHAP [label="Glycerol-3-Phosphate\nDehydrogenase", dir=both, color="#EA4335"]; DHA -> DHAP [label="Triokinase / DHA Kinase", color="#5F6368"]; DHAP -> Glycolysis [label="Triosephosphate\nIsomerase", color="#34A853"]; } caption: Entry points of glycerol and dihydroxyacetone into glycolysis via DHAP.
Quantitative Data
The enzymes responsible for the formation and isomerization of DHAP are highly efficient. Triosephosphate isomerase, in particular, is often cited as a "kinetically perfect enzyme," meaning its rate is limited primarily by the diffusion of its substrate.[7]
Table 1: Kinetic Parameters of Triosephosphate Isomerase (TPI)
| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
|---|---|---|---|---|---|
| Chicken Muscle | D-Glyceraldehyde 3-Phosphate | 0.47 | 4270 | 9.1 x 106 | [8] |
| Chicken Muscle | Dihydroxyacetone Phosphate | 0.97 | 432 | 4.5 x 105 | [8] |
| Drosophila (WT) | D-Glyceraldehyde 3-Phosphate | 1.15 ± 0.13 | 5610 ± 200 | 4.9 x 106 |[9] |
Table 2: Thermodynamic Data for DHAP-Related Reactions in Glycolysis
| Reaction | Enzyme | ΔG°' (kJ/mol) | ΔG (kJ/mol) |
|---|---|---|---|
| Fructose 1,6-bisphosphate ⇌ DHAP + G3P | Aldolase | +23.8 | < 0 |
| DHAP ⇌ G3P | Triosephosphate Isomerase | +7.5 | ≈ 0 |
ΔG°' represents the standard transformed free energy change, while ΔG represents the actual free energy change under typical cellular conditions. The positive ΔG°' of the aldolase reaction is overcome by the rapid consumption of the products in subsequent reactions.[10]
Experimental Protocols
Protocol: Spectrophotometric Assay for Triosephosphate Isomerase (TPI) Activity
This protocol describes a coupled enzyme assay to determine TPI activity by monitoring the consumption of NADH. TPI converts DHAP to G3P, which is then oxidized by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), reducing NAD+ to NADH. However, since the equilibrium favors DHAP, the reaction is typically measured in the reverse direction (G3P to DHAP). The DHAP is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GPDH), oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is proportional to TPI activity.
A. Reagent Preparation:
-
Assay Buffer: 100 mM Triethanolamine buffer, pH 7.6, containing 10 mM EDTA.
-
NADH Solution: 5 mM NADH in Assay Buffer. Store protected from light.
-
Coupling Enzyme: Glycerol-3-phosphate dehydrogenase (GPDH), ~1000 U/mL.
-
Substrate: 20 mM D-Glyceraldehyde 3-phosphate (G3P). Prepare fresh.
-
Sample: Purified enzyme or cell/tissue lysate prepared in ice-cold assay buffer.[11][12]
B. Assay Procedure:
-
In a 96-well plate or cuvette, prepare a reaction mix for each sample.[11]
-
Reaction Mix (per well):
-
80 µL Assay Buffer
-
10 µL NADH Solution
-
5 µL GPDH
-
5 µL Sample (e.g., diluted lysate)
-
-
Incubate the mixture for 5 minutes at 37°C to allow for the consumption of any endogenous DHAP or G3P.
-
Initiate the reaction by adding 10 µL of the G3P substrate.
-
Immediately measure the absorbance at 340 nm in kinetic mode, recording readings every 30 seconds for 5-10 minutes.[9][12]
C. Data Analysis:
-
Determine the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve.
-
Calculate enzyme activity using the Beer-Lambert law (ε of NADH = 6220 M-1cm-1).
// Nodes start [label="Start: Prepare Reagents\n(Buffer, NADH, GPDH, G3P)", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="Prepare Reaction Mix\n(Buffer, NADH, GPDH, Sample)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Pre-incubate 5 min at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; add_sub [label="Initiate Reaction:\nAdd G3P Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Measure Absorbance at 340 nm\n(Kinetic Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Calculate Rate (ΔA/min)\nand Determine Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> mix [color="#5F6368"]; mix -> incubate [color="#5F6368"]; incubate -> add_sub [color="#5F6368"]; add_sub -> measure [color="#5F6368"]; measure -> analyze [color="#5F6368"]; analyze -> end [color="#5F6368"]; } caption: Workflow for the TPI coupled enzyme activity assay.
DHAP as a Signaling Molecule
Recent research has uncovered a role for DHAP beyond its metabolic function. It has been identified as a key signaling molecule that communicates glucose availability to the master growth regulator, mTORC1.[1] Studies have shown that the synthesis of DHAP is sufficient to activate mTORC1, even in the absence of glucose.[1] This mechanism provides a direct link between glycolytic flux and the regulation of cell growth and proliferation, independent of cellular ATP levels.[1] This positions the enzymes that regulate DHAP levels, such as aldolase and TPI, as potential targets in diseases characterized by dysregulated cell growth, such as cancer.
// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycolysis [label="Glycolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; DHAP [label="DHAP", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Growth [label="Cell Growth &\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Glucose -> Glycolysis [color="#5F6368"]; Glycolysis -> DHAP [label="Fructose-1,6-bisphosphate\n(via Aldolase)", color="#5F6368"]; DHAP -> mTORC1 [label="Activates", color="#4285F4", style=dashed, arrowhead=normal]; mTORC1 -> Growth [label="Promotes", color="#4285F4"]; } caption: DHAP acts as a key signal of glucose availability to activate mTORC1.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Dihydroxyacetone phosphate - Wikipedia [en.wikipedia.org]
- 4. Dihydroxyacetone_phosphate [bionity.com]
- 5. quora.com [quora.com]
- 6. Glycolysis - Wikipedia [en.wikipedia.org]
- 7. Structural Biochemistry/Enzyme/Isomerases/Triose Phosphate Isomerase - Wikibooks, open books for an open world [en.wikibooks.org]
- 8. Specificity and kinetics of triose phosphate isomerase from chicken muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence of a triosephosphate isomerase non-catalytic function crucial to behavior and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
The Central Role of Dihydroxyacetone Phosphate in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal metabolic intermediate strategically positioned at the crossroads of central carbon metabolism. This technical guide provides an in-depth exploration of the multifaceted biological roles of DHAP, designed for researchers, scientists, and drug development professionals. We delve into its critical functions in glycolysis, gluconeogenesis, the pentose (B10789219) phosphate pathway, and lipid biosynthesis. Furthermore, this guide illuminates its emerging role as a signaling molecule, particularly in the mTORC1 pathway, linking cellular energy status to growth and proliferation. This document offers a comprehensive resource, including quantitative data, detailed experimental protocols, and pathway visualizations, to facilitate a deeper understanding of DHAP's metabolic significance and to support future research and therapeutic development.
Introduction
Dihydroxyacetone phosphate (DHAP) is a three-carbon ketose phosphate that serves as a crucial metabolic intermediate.[1] It is primarily formed from the cleavage of fructose-1,6-bisphosphate in the glycolytic pathway.[1] Its central position allows it to be channeled into various metabolic fates, highlighting its importance in maintaining cellular homeostasis.[1][2] This guide will explore the canonical and non-canonical roles of DHAP, providing a detailed technical overview for the scientific community.
Core Metabolic Functions of DHAP
DHAP is a central hub in metabolism, participating in several key pathways that govern energy production, biosynthesis, and redox balance.[1]
Glycolysis and Gluconeogenesis
In the glycolytic pathway, DHAP and glyceraldehyde-3-phosphate (G3P) are produced from the breakdown of fructose (B13574) 1,6-bisphosphate.[2][3] DHAP is rapidly and reversibly isomerized to G3P by the enzyme triosephosphate isomerase (TPI).[3][4][5] This isomerization ensures that both three-carbon units from glucose can proceed through the energy-yielding phase of glycolysis.[3][4] Conversely, during periods of fasting or low glucose, DHAP is a key intermediate in gluconeogenesis, the pathway that synthesizes glucose from non-carbohydrate precursors.[6][7]
Diagram: DHAP in Glycolysis and Gluconeogenesis
Caption: Interconversion of DHAP and G3P in glycolysis and gluconeogenesis.
Lipid Biosynthesis
DHAP is a direct precursor for the glycerol (B35011) backbone of glycerolipids, including triglycerides and phospholipids.[1][6] The enzyme glycerol-3-phosphate dehydrogenase catalyzes the reduction of DHAP to glycerol-3-phosphate.[1][2] This reaction is a critical link between carbohydrate and lipid metabolism.[1] In adipose tissue, this pathway is essential for the synthesis and storage of triglycerides.[2] DHAP also plays a role in the biosynthesis of ether lipids through the formation of acyl-DHAP.[1][8] The acyl dihydroxyacetone phosphate pathway is an alternative route for glycerolipid synthesis.[9][10][11]
Diagram: DHAP in Lipid Synthesis
Caption: DHAP as a precursor for glycerolipid and ether lipid synthesis.
Pentose Phosphate Pathway (PPP)
DHAP, along with G3P, can be utilized by the non-oxidative branch of the pentose phosphate pathway (PPP).[1][12] The enzymes transketolase and transaldolase catalyze the interconversion of sugar phosphates, linking the PPP back to glycolysis and gluconeogenesis through DHAP and G3P.[1] This connection allows the cell to adapt the output of the PPP, which is crucial for producing NADPH and precursors for nucleotide synthesis, to its specific metabolic needs.[1][13]
Diagram: DHAP Connection to the Pentose Phosphate Pathway
Caption: DHAP's role in linking glycolysis with the pentose phosphate pathway.
Glycerol Phosphate Shuttle
The glycerol-3-phosphate shuttle is a mechanism to transport reducing equivalents (NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation, particularly in skeletal muscle and the brain.[14][15][16] Cytoplasmic glycerol-3-phosphate dehydrogenase reduces DHAP to glycerol-3-phosphate, oxidizing NADH to NAD+.[14][16] Glycerol-3-phosphate then enters the mitochondrial intermembrane space and is re-oxidized to DHAP by a mitochondrial glycerol-3-phosphate dehydrogenase, which in turn reduces FAD to FADH2.[14][15]
Diagram: Glycerol Phosphate Shuttle
Caption: The glycerol phosphate shuttle for transporting NADH reducing equivalents.
DHAP as a Signaling Molecule
Recent research has identified DHAP as a key signaling molecule that communicates glucose availability to the master growth regulator, mTORC1.[7][17] This sensing mechanism ensures that anabolic processes, such as lipid synthesis, are activated only when sufficient metabolic precursors are available.[17] The levels of DHAP and G3P show a more significant fold-change between low and high glucose conditions than other glycolytic intermediates, making them suitable indicators of glucose availability.[17]
Diagram: DHAP Signaling to mTORC1
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydroxyacetone phosphate - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. people.reed.edu [people.reed.edu]
- 5. quora.com [quora.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
- 8. The glycosomal alkyl-dihydroxyacetonephosphate synthase TbADS is essential for the synthesis of ether glycerophospholipids in procyclic trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The acyl dihydroxyacetone phosphate pathway enzymes for glycerolipid biosynthesis are present in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence for lipid synthesis by the dihydroxyacetone phosphate pathway in rabbit lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycerol phosphate shuttle - Wikipedia [en.wikipedia.org]
- 15. aklectures.com [aklectures.com]
- 16. Glycerol phosphate shuttle [dl1.en-us.nina.az]
- 17. Dihydroxyacetone phosphate signals glucose availability to mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
The Serendipitous Journey of 1,3-Dihydroxypropan-2-one: From Metabolic Intermediate to Cosmetic Staple
An In-depth Technical Guide on the Discovery and History of Dihydroxyacetone (DHA)
Abstract
1,3-dihydroxypropan-2-one, commonly known as dihydroxyacetone (DHA), is a simple three-carbon sugar that has carved a unique niche in the cosmetic industry as the active ingredient in sunless tanning products. Its path from a metabolic intermediate and an experimental therapeutic to a widely used cosmetic ingredient is a testament to serendipitous scientific observation and subsequent rigorous investigation. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to DHA, tailored for researchers, scientists, and drug development professionals. We will delve into the pivotal moments of its discovery, the elucidation of its mechanism of action, and the evolution of its production and analytical methods.
Discovery and Historical Milestones
The history of dihydroxyacetone is marked by a series of fortuitous observations that unveiled its unique skin-coloring property.
Early Observations (1920s)
The first noted instance of DHA's skin-browning effect occurred in the 1920s. German scientists, utilizing DHA in the X-ray process, observed that accidental spills on the skin resulted in the appearance of brown patches after a few hours.[1][2][3] However, at the time, this phenomenon was not pursued for cosmetic applications. During this period, DHA was also being investigated as a potential glucose substitute and artificial sweetener for diabetic patients.[2][4]
The Pivotal Wittgenstein Studies (1950s)
The defining moment in the history of DHA came in the 1950s through the research of Dr. Eva Wittgenstein at the University of Cincinnati Children's Hospital.[2][5][6] Dr. Wittgenstein was administering large oral doses of DHA to children with glycogen (B147801) storage disease, a rare genetic disorder affecting glycogen metabolism.[7][8] Healthcare workers and Dr. Wittgenstein herself noticed that when the children would spit up or spill the DHA solution onto their skin, brown spots would appear.[7][9]
Intrigued by this consistent observation, Dr. Wittgenstein conducted further experiments by applying DHA solutions to her own skin.[2][6][9] She was able to consistently reproduce the pigmentation effect and astutely noted that the coloration was confined to the stratum corneum, the outermost layer of dead skin cells, and did not penetrate deeper.[2][6][9] This crucial finding laid the scientific foundation for the topical application of DHA as a skin-coloring agent.[2] Her work suggested that the reaction was with the free amino groups in skin proteins, particularly the guanido group of arginine.[10][11]
Commercialization and Regulatory Approval (1960s-Present)
The first commercial sunless tanning lotion containing DHA, "Quick Tan" or "QT" by Coppertone, was introduced in the 1960s.[1] However, these early formulations often produced an unnatural orange hue and streaking, which limited their popularity.[1] In the 1970s, the U.S. Food and Drug Administration (FDA) permanently listed DHA as an approved cosmetic ingredient.[1] Subsequent refinements in the manufacturing process and formulation improvements in the 1980s led to products that produced a more natural-looking tan, spurring a resurgence in the popularity of sunless tanning as a safer alternative to UV radiation exposure.[1] Today, DHA is the only FDA-approved active ingredient for sunless tanning.[4]
Physicochemical Properties of Dihydroxyacetone
DHA is a white, crystalline, hygroscopic powder.[3] It is the simplest of all ketoses and, lacking a chiral center, is optically inactive.[6] In its solid form, it primarily exists as a dimer which slowly dissolves in water and converts to the active monomeric form.[3]
| Property | Value |
| IUPAC Name | This compound |
| Other Names | Dihydroxyacetone, DHA, Glycerone |
| CAS Number | 96-26-4 |
| Molecular Formula | C₃H₆O₃ |
| Molar Mass | 90.08 g/mol |
| Melting Point | 75-80 °C |
| Appearance | White crystalline powder |
| Solubility in Water | >250 g/L (20 °C) |
| logP (Octanol/Water) | -1.95 at 20°C |
Mechanism of Action: The Maillard Reaction
The skin-browning effect of DHA is not a dye or a stain but a chemical reaction known as the Maillard reaction.[2][12] This non-enzymatic browning reaction occurs between the carbonyl group of DHA and the free amino groups of amino acids found in the keratin (B1170402) proteins of the stratum corneum.[9][13] The primary products of this reaction are brown, polymeric compounds called melanoidins, which impart the temporary tan color to the skin.[13] The color typically develops within a few hours of application and lasts for several days, fading as the dead skin cells of the stratum corneum are naturally exfoliated.[13]
Key Experimental Protocols
This section details the methodologies for the synthesis, analysis, and evaluation of dihydroxyacetone.
Synthesis of this compound
One of the early methods for preparing DHA was the mild oxidation of glycerol (B35011).[3]
Objective: To synthesize this compound from glycerol.
Materials:
-
Glycerol
-
Hydrogen peroxide (H₂O₂)
-
Ferrous salt (e.g., FeSO₄) as a catalyst
-
Reaction vessel
-
Purification apparatus (e.g., for crystallization or chromatography)
Procedure:
-
Prepare a solution of glycerol in a suitable solvent (e.g., water).
-
Add a catalytic amount of a ferrous salt to the glycerol solution.
-
Slowly add hydrogen peroxide to the reaction mixture while maintaining a controlled temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).
-
Upon completion, quench the reaction and purify the dihydroxyacetone from the reaction mixture. This can be achieved through crystallization or column chromatography.
The primary industrial method for DHA production is the microbial fermentation of glycerol by bacteria, most notably Gluconobacter oxydans.[14][15][16]
Objective: To produce this compound from glycerol using Gluconobacter oxydans.
Materials:
-
Gluconobacter oxydans culture
-
Fermentation medium (e.g., containing glycerol, yeast extract, peptone, and mineral salts)
-
Fermenter with controls for temperature, pH, and aeration
-
Centrifuge
-
Purification system
Procedure:
-
Inoculum Preparation: Cultivate a seed culture of Gluconobacter oxydans in a suitable growth medium.
-
Fermentation: Inoculate the production fermentation medium containing glycerol with the seed culture. The typical fermentation medium consists of (g/L): yeast extract 5, glycerol 2.5, mannitol (B672) 22.5, K₂HPO₄ 0.5, KH₂PO₄ 0.5, MgSO₄·7H₂O 0.1, and CaCO₃ 2.0, with a pH of 5.0.[7]
-
Fermentation Conditions: Maintain the fermentation at a controlled temperature (e.g., 30°C) and pH (e.g., 5.0-6.0) with vigorous aeration and agitation.[14][16]
-
Monitoring: Monitor the consumption of glycerol and the production of DHA throughout the fermentation process using analytical techniques such as HPLC.
-
Harvesting and Purification: Once the maximum DHA concentration is reached, harvest the fermentation broth. Separate the bacterial cells from the broth by centrifugation or filtration. Purify the DHA from the supernatant using methods like crystallization, ion-exchange chromatography, or solvent extraction.
Analytical Methodology: HPLC Analysis of Dihydroxyacetone in Cosmetic Formulations
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of DHA in cosmetic products.[17][18]
Objective: To determine the concentration of DHA in a cosmetic cream.
Materials:
-
Cosmetic cream sample containing DHA
-
DHA analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system equipped with a UV detector and an amino-bonded silica (B1680970) column (e.g., Lichrospher 5–NH2).[17]
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of the DHA standard in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh a portion of the cosmetic cream and disperse it in a known volume of a suitable solvent (e.g., water or the mobile phase) to extract the DHA. Filter the sample extract through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Analysis: Inject the standard solutions and the sample extract into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the DHA standards against their concentrations. Determine the concentration of DHA in the sample by comparing its peak area to the calibration curve.
In Vitro Model for Maillard Reaction Demonstration
This protocol provides a simplified model to demonstrate the Maillard reaction between DHA and amino acids.
Objective: To visually demonstrate the browning reaction between DHA and amino acids.
Materials:
-
Dihydroxyacetone (DHA)
-
Amino acids (e.g., glycine, arginine, lysine)
-
Buffer solution (pH 5.5, to mimic skin surface pH)
-
Test tubes or microplate
-
Incubator or water bath (set to 37°C)
-
Spectrophotometer (optional, for quantitative measurement)
Procedure:
-
Prepare solutions of DHA and each amino acid in the buffer solution. A typical concentration would be around 0.1 M for each.
-
In separate test tubes, mix the DHA solution with each of the amino acid solutions. Include a control tube with only DHA in the buffer and another with only the amino acid in the buffer.
-
Incubate the tubes at 37°C for several hours to days.
-
Observe the color change in the tubes over time. The tubes containing both DHA and an amino acid should develop a brown color, indicative of the Maillard reaction.
-
(Optional) For a quantitative analysis, measure the absorbance of the solutions at various time points using a spectrophotometer at a wavelength in the brown-yellow range (e.g., 420 nm).
Conclusion
The journey of this compound from a laboratory curiosity to a cornerstone of the cosmetic industry is a compelling example of how serendipitous scientific observations, when followed by rigorous investigation, can lead to significant commercial applications. Initially noted for its skin-coloring properties in the 1920s and firmly established by the work of Dr. Eva Wittgenstein in the 1950s, DHA's ability to induce a temporary tan via the Maillard reaction has made it a popular and safe alternative to sun exposure. The development of robust industrial production methods, such as microbial fermentation, and precise analytical techniques, like HPLC, have further solidified its place in the market. For researchers, scientists, and drug development professionals, the story of DHA serves as an inspiration and a reminder of the unexpected paths that scientific discovery can take.
References
- 1. us.jergens.com [us.jergens.com]
- 2. benchchem.com [benchchem.com]
- 3. Dihydroxyacetone - Wikipedia [en.wikipedia.org]
- 4. dermnetnz.org [dermnetnz.org]
- 5. thebabyhistorian.com [thebabyhistorian.com]
- 6. Dihydroxyacetone [bionity.com]
- 7. Who Invented The Sunless Spray Tan? — Urban Rose Beauty London [urbanrosebeauty.com]
- 8. HPLC methods for determination of dihydroxyacetone and glycerol in fermentation broth and comparison with a visible spectrophotometric method to determine dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical & Engineering News: WHAT'S THAT STUFF? - Self-Tanners [pubsapp.acs.org]
- 10. Staining of skin with dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Staining of Skin with Dihydroxyacetone | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. What is the mechanism of Dihydroxyacetone? [synapse.patsnap.com]
- 14. jseb.jp [jseb.jp]
- 15. e-ijep.co.in [e-ijep.co.in]
- 16. Dihydroxyacetone production from glycerol using Gluconobacter oxydans: Study of medium composition and operational conditions in shaken flasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Dihydroxyacetone: A Comprehensive Technical Guide to its Natural Sources and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyacetone (DHA), a simple, three-carbon ketose, is a versatile and commercially significant molecule with wide-ranging applications in the cosmetic, pharmaceutical, and food industries.[1][2] It is the primary active ingredient in sunless tanning products, where it reacts with amino acids in the stratum corneum to produce a brown color, mimicking a natural tan.[3] Beyond cosmetics, DHA serves as a valuable building block for the synthesis of various fine chemicals and biodegradable polymers.[1] Its phosphorylated form, dihydroxyacetone phosphate (B84403) (DHAP), is a key intermediate in glycolysis.[4] This guide provides a comprehensive overview of the natural origins of DHA and delves into the primary methodologies for its synthesis, including biotechnological and chemical routes. It presents quantitative data, detailed experimental protocols, and visual workflows to support research and development in this field.
Natural Sources of Dihydroxyacetone
DHA can be derived from various plant and microbial sources. It is often obtained from sugar beets and sugar cane.[4][5] The most prominent and commercially viable natural production method is through the fermentation of glycerin, a byproduct of biodiesel production.[4][6] Certain microorganisms, particularly acetic acid bacteria such as Acetobacter aceti and Gluconobacter oxydans, are known to utilize glycerol (B35011) as a carbon source to produce dihydroxyacetone through ketogenesis.[4][7]
Biotechnological Synthesis of Dihydroxyacetone
The microbial fermentation of glycerol is the predominant industrial method for DHA production due to its mild reaction conditions, high specificity, and efficient substrate utilization.[8] Gluconobacter oxydans is the most widely used microorganism for this purpose.[1][9]
Metabolic Pathway in Gluconobacter oxydans
Gluconobacter oxydans possesses a powerful dehydrogenase system. The conversion of glycerol to DHA is primarily catalyzed by a membrane-bound, pyrroloquinoline quinone (PQQ)-dependent glycerol dehydrogenase (GLDH).[8] This enzyme is located in the periplasmic space, which facilitates the process by reducing the energy required for transporting substrates and products across the cell membrane.[2] The oxidation of the secondary hydroxyl group of glycerol yields DHA.
Caption: Oxidation of Glycerol to DHA by G. oxydans.
Fermentation Process and Optimization
The production of DHA via fermentation is typically carried out in a bioreactor. However, the process is often limited by substrate (glycerol) and product (DHA) inhibition, as well as oxygen limitation.[9][10] To overcome these challenges, a fed-batch fermentation strategy is commonly employed, which has been shown to yield better results than batch fermentation.[9]
Table 1: Quantitative Data for DHA Production by Gluconobacter oxydans
| Strain | Fermentation Mode | Initial Glycerol (g/L) | Final DHA (g/L) | Conversion Rate (%) | Reference |
| G. oxydans NBRC 14819T | Batch | 100 | 71.8 | - | [6] |
| G. oxydans NBRC 14819T | Batch (raw glycerol) | - | 105.1 | - | [6] |
| G. oxydans ZJB09112 | Fed-batch | 2.5 (initial) | 161.9 ± 5.9 | 88.7 ± 3.2 | [11] |
| G. oxydans WSH-003 (engineered) | Fed-batch | 100 | 198.81 | 82.84 | [1][8] |
| G. oxydans LMG 1385 | Fed-batch (crude glycerol) | 70 | 175.8 | 94.3 | [12] |
Experimental Protocol: Fed-Batch Fermentation of Glycerol to DHA using G. oxydans
This protocol is a generalized procedure based on established methods for DHA production using G. oxydans.[13]
-
Pre-culture Preparation:
-
Inoculate a suitable seed medium with a pure culture of Gluconobacter oxydans.
-
Incubate the culture under aerobic conditions (e.g., in a shaker incubator) at an optimal temperature of 28-30°C until a sufficient cell density is reached.[13]
-
-
Fermenter Setup and Inoculation:
-
Fed-Batch Fermentation:
-
Maintain the temperature and pH (around 5.0) at their optimal levels using automated control systems.[12][13]
-
Ensure adequate aeration and agitation to maintain a high dissolved oxygen level.[13]
-
Implement a feeding strategy for glycerol. The feeding can be based on the dissolved oxygen tension of the culture medium.[12]
-
-
Monitoring and Analysis:
-
Periodically take samples to measure cell density, glycerol concentration, and DHA concentration using techniques like HPLC.[6]
-
Metabolic Engineering for Enhanced DHA Production
Metabolic engineering strategies have been employed to improve DHA yields. In one study, knocking out 16 dehydrogenase genes unrelated to DHA synthesis in G. oxydans WSH-003 resulted in a strain that produced 89.49 g/L of DHA, a 42.27% increase compared to the wild-type.[1]
Another approach involves engineering Escherichia coli for DHA production from glucose. This was achieved by:
-
Deleting the triose phosphate isomerase (tpiA) gene to accumulate dihydroxyacetone phosphate (DHAP).
-
Expressing the DHAP dephosphorylase (cghdpA) gene from Corynebacterium glutamicum to convert DHAP to DHA.
-
Deleting the methylglyoxal (B44143) synthase (mgsA) gene to conserve DHAP for DHA production.
-
Knocking out the glycerol dehydrogenase (gldA) gene to prevent the conversion of DHA to glycerol.
This engineered E. coli strain produced 6.60 g/L of DHA at 87% of the maximum theoretical yield.[14]
Caption: Engineered E. coli pathway for DHA production.
Chemical Synthesis of Dihydroxyacetone
Several chemical routes have been developed for the synthesis of DHA, offering alternatives to biotechnological methods.
Catalytic Oxidation of Glycerol
The direct, selective oxidation of the secondary hydroxyl group of glycerol is a promising route to DHA.[15] Heterogeneous catalysts, particularly bimetallic systems, have shown good performance.
Table 2: Quantitative Data for Chemical Synthesis of DHA
| Method | Catalyst | Substrate | Yield (%) | Reference |
| Catalytic Oxidation | Pt-Bi/C | Glycerol | - | [15] |
| Hydrolysis | - | 1,3-dichloro-2-acetone | 54.3-85.3 | [16] |
| Isomerization | Hydroxyapatite (B223615) | Glyceraldehyde | - | [17] |
| Oxidation | "Cu(II)-AlO(OH)" / TEMPO | Glycerol | 95 | [18] |
Experimental Protocol: Catalytic Oxidation of Glycerol using Pt-Bi/C Catalyst
This protocol is based on the methodology described for Pt-Bi/C catalysts.[13][15]
-
Catalyst Preparation (Sequential Impregnation):
-
Prepare an aqueous solution of a platinum precursor (e.g., H₂PtCl₆).
-
Add activated carbon support to the solution and stir to ensure even impregnation.[15]
-
Introduce an aqueous solution of a bismuth precursor (e.g., Bi(NO₃)₃·5H₂O) to the slurry.[15]
-
Reduce the metal precursors to their metallic states using a reducing agent like sodium borohydride (B1222165) (NaBH₄).[13][15]
-
Wash the catalyst thoroughly with deionized water and dry it.[15]
-
-
Oxidation Reaction:
Other Chemical Synthesis Routes
-
From Glyceraldehyde: DHA can be synthesized by the isomerization of glyceraldehyde using hydroxyapatite as a catalyst. The reaction is typically carried out in water at 80°C for 1 hour.[17][19]
-
From Dichloroacetone: A method involving the hydrolysis of 1,3-dichloro-2-acetone in an aqueous medium with a base has been reported.[16][20]
-
From Formaldehyde (B43269): A heterogeneous, base-free formaldehyde condensation to DHA has been developed using a reactor based on a Soxhlet extractor.[21]
Caption: Chemical synthesis routes to DHA.
Enzymatic Synthesis of Dihydroxyacetone
Enzymatic methods offer a high degree of specificity for DHA synthesis.
Dihydroxyacetone Phosphate (DHAP) Synthesis
DHAP is a precursor to DHA and a valuable synthon itself. Enzymatic routes for DHAP synthesis include:
-
Phosphorylation of DHA using a glycerol kinase.[22]
-
Oxidation of glycerol 3-phosphate catalyzed by glycerol phosphate oxidase.[23]
-
A chemo-enzymatic synthesis starting from glycerol.[22]
A method for producing DHAP involves treating DHA with a bacterial acid phosphatase in the presence of pyrophosphate.[24]
Direct Enzymatic Synthesis of DHA
Immobilized E. coli cells expressing recombinant glycerol dehydrogenase have been used for the synthesis of DHA. After 12 hours, approximately 7.5 mM of DHA was produced, which was a two-fold improvement compared to free cells.[25]
Purification of Dihydroxyacetone
After synthesis, DHA needs to be purified from the reaction or fermentation mixture.
General Purification Workflow
Caption: General workflow for DHA purification.
Experimental Protocol: Purification of DHA from Fermentation Broth
This protocol is based on a method for extracting DHA from fermentation broth.[26]
-
Pre-treatment:
-
Add a flocculant (e.g., chitosan) to the fermentation broth to remove cells and proteins.
-
Decolorize the broth by adding activated charcoal.[26]
-
-
Concentration:
-
Condense the pre-treated broth by vacuum evaporation to a water content of 10-20%.[26]
-
-
Precipitation:
-
Add alcohol (e.g., ethanol) to the concentrate (volume ratio of 3:1 alcohol to concentrate) to precipitate salt ions and proteins.[26]
-
-
Evaporation and Crystallization:
-
Separate the liquid phase and evaporate it under vacuum.
-
Crystallize the DHA from an alcohol solution (alcohol concentration ≥ 90%) at 5°C.[26]
-
-
Isolation and Analysis:
Dihydroxyacetone is a valuable bio-based synthon with significant industrial applications. While natural sources exist, large-scale production relies on synthesis from glycerol. Biotechnological synthesis using Gluconobacter oxydans is the dominant industrial method, with ongoing research in metabolic engineering and process optimization to enhance yields. Chemical synthesis routes, particularly catalytic oxidation of glycerol, offer promising alternatives. The choice of synthesis method depends on factors such as desired purity, scale of production, and economic considerations. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis and application of dihydroxyacetone.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. opendermatologyjournal.com [opendermatologyjournal.com]
- 4. Dihydroxyacetone - Wikipedia [en.wikipedia.org]
- 5. truenatural.com [truenatural.com]
- 6. jseb.jp [jseb.jp]
- 7. Dihydroxyacetone [chemeurope.com]
- 8. Efficient 1,3-dihydroxyacetone biosynthesis in Gluconobacter oxydans using metabolic engineering and a fed-batch strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial production of dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmb.or.kr [jmb.or.kr]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Dihydroxyacetone production in an engineered Escherichia coli through expression of Corynebacterium glutamicum dihydroxyacetone phosphate dephosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. CN107141208A - The preparation method of 1,3 dihydroxyacetone (DHA)s - Google Patents [patents.google.com]
- 17. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1,3-Dihydroxyacetone synthesis - chemicalbook [chemicalbook.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. US3280191A - Method for preparing dihydroxyacetone - Google Patents [patents.google.com]
- 21. Synthesis of 1,3-dihydroxyacetone via heterogeneous base-free formaldehyde condensation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. EP1896598B1 - Enzymatic method for producing dihydroxyacetone phosphate - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Dihydroxyacetone in Solution: An In-depth Guide to the Monomer-Dimer Equilibrium
For Researchers, Scientists, and Drug Development Professionals
Abstract: Dihydroxyacetone (DHA), the simplest ketotriose, is a compound of significant interest in cosmetics, pharmaceuticals, and as a bio-based synthetic building block. Its utility is intrinsically linked to its chemical behavior in solution, which is dominated by a dynamic equilibrium between its monomeric and dimeric forms. Understanding and controlling this equilibrium is paramount for formulation stability, reactivity, and biological activity. This technical guide provides a comprehensive analysis of the DHA monomer-dimer equilibrium, presenting quantitative data, detailed experimental protocols for its characterization, and visualizations of the core chemical pathways.
Introduction to Dihydroxyacetone (DHA)
Dihydroxyacetone (C₃H₆O₃), also known as glycerone, is a white, hygroscopic crystalline powder. In its solid state, DHA predominantly exists as a cyclic dimer (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol).[1][2] Upon dissolution, particularly in aqueous media, the dimer slowly dissociates to yield the active monomeric form, 1,3-dihydroxy-2-propanone.[1] This monomer is the reactive species responsible for the well-known skin-browning effect in sunless tanning products, which occurs via the Maillard reaction with amino acids in the stratum corneum.[1][3] The slow kinetics of this dissociation, often requiring hours to reach equilibrium, is a critical factor in both manufacturing processes and experimental design.[4]
The Monomer-Dimer Equilibrium
The central equilibrium in DHA chemistry involves the reversible conversion between the stable crystalline dimer and the reactive monomer. In aqueous solution, the monomer itself exists in a rapid equilibrium with its hydrated (gem-diol) form.[1]
The overall process can be visualized as follows:
Caption: Dihydroxyacetone equilibrium between the solid dimer and its solution-state forms.
The position of this equilibrium is highly sensitive to several factors, including concentration, solvent, temperature, and pH.
Quantitative Analysis of the Equilibrium
The equilibrium between the monomer and dimer forms is concentration-dependent. High concentrations favor the dimer, while dilute solutions favor the monomer.[4][5] This relationship is crucial for preparing solutions for experimental or formulation purposes where the monomer is the desired active species.
Table 1: Influence of Concentration and Time on DHA Equilibrium in Aqueous Solution
| Parameter | Condition | Observation | Reference(s) |
| Equilibrium State | Aqueous Solution at Room Temp. | After 12-48 hours, monomeric forms (keto + hydrate) constitute >94% of total DHA. | [1] |
| Concentration | Serial Dilution at Room Temp. | Dimeric forms are preferred at high millimolar (e.g., >27 mM) concentrations. | [4] |
| Concentration | Serial Dilution at Room Temp. | Monomeric forms dominate at low millimolar (e.g., 3 mM) concentrations. | [5] |
| Hydration | Aqueous Solution | The equilibrium ratio of the keto form to the hydrated monomer is approximately 4:1. | [1][6] |
Factors Influencing Equilibrium and Stability
The stability of DHA in solution is a critical parameter for any application, as degradation leads to discoloration (yellowing/browning) and loss of activity.[1]
-
pH: DHA stability is greatest in acidic conditions, with an optimal pH range of 2.0 to 4.0.[1][3] In solutions with a pH above 6, degradation accelerates significantly.[1]
-
Temperature: Elevated temperatures dramatically increase the rate of DHA degradation.[7] For formulations, it is recommended to incorporate DHA during the cool-down phase of production, at temperatures below 35-40°C.[1]
-
Solvent: In aqueous solutions, the dimer readily dissociates. In aprotic organic solvents like DMSO, the dissociation is much slower, and the equilibrium can be studied with less interference from hydration.[8][9]
-
Other Materials: Contaminants such as α-hydroxy acids, inorganic UV filters (e.g., titanium dioxide, zinc oxide), and compounds with primary or secondary amine groups can induce degradation.[1][3]
The major factors influencing the equilibrium position are summarized below.
Caption: Factors influencing the dihydroxyacetone monomer-dimer equilibrium.
Experimental Protocols for Analysis
Accurate characterization of the DHA monomer-dimer equilibrium requires robust analytical methods capable of distinguishing and quantifying the different species in solution. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed.
This method allows for the direct observation and relative quantification of DHA's monomeric and dimeric forms in solution.
Objective: To determine the relative concentrations of DHA monomer (keto and hydrated forms) and dimer.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
-
Dihydroxyacetone, solid
-
Deuterium oxide (D₂O)
-
Deionized water (H₂O)
Procedure:
-
Sample Preparation: Prepare a stock solution by dissolving a precisely weighed amount of solid DHA in a 9:1 H₂O/D₂O solvent mixture to the desired concentration (e.g., ranging from 3 mM to 400 mM to study concentration effects).[1][4] The D₂O provides the lock signal for the spectrometer.
-
Equilibration: Allow the solution to equilibrate at a constant temperature (e.g., room temperature). Monitor the sample at various time points (e.g., 0, 1, 4, 12, 24 hours) to observe the kinetics of dimer dissociation.[5]
-
Data Acquisition:
-
Acquire ¹H NMR spectra at each time point.
-
Use a water suppression pulse sequence (e.g., presaturation) to attenuate the large residual H₂O signal.[1]
-
-
Data Analysis:
-
Reference the spectra. The water signal can be set to ~4.7 ppm.[10]
-
Identify the characteristic signals:
-
Integrate the peak areas corresponding to the monomer and dimer species. The relative percentage of each form can be calculated from the ratio of their respective integration values.
-
This method is suitable for the routine quantification of total DHA in solutions and for stability studies.
Objective: To quantify the concentration of DHA in a solution.
Instrumentation:
-
HPLC system with a Refractive Index (RI) or UV detector.
Column:
-
Amine-based column (e.g., Lichrospher 5-NH₂ (250 mm x 4.6 mm, 5 µm particle size)).[1]
Procedure:
-
Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v). Filter and degas the mobile phase before use.[1]
-
Standard Preparation:
-
Sample Preparation: Dilute the experimental sample with the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[7]
-
HPLC Analysis:
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the DHA standards against their known concentrations.
-
Use the linear regression equation from the calibration curve to calculate the DHA concentration in the unknown samples based on their measured peak areas.[7]
-
Experimental Workflow Visualization:
Caption: General experimental workflow for the analysis of DHA equilibrium by NMR.
Conclusion and Implications for Drug Development
A thorough understanding of the dihydroxyacetone monomer-dimer equilibrium is essential for its effective use in research and commercial applications. The slow conversion from the commercially supplied dimer to the active monomer means that solutions must be prepared well in advance of use or their time-dependent reactivity must be accounted for.[4] For drug development professionals, the high reactivity of the DHA monomer necessitates careful formulation to avoid degradation and interaction with other excipients, particularly those containing amine functionalities.[1] By controlling factors such as concentration, pH, and temperature, and by employing robust analytical methods like NMR and HPLC, researchers can ensure the stability, efficacy, and consistency of DHA-containing systems.
References
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. mcbiotec.com [mcbiotec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 1,3-Dihydroxyacetone dimer (EVT-3158880) | 89727-88-8 [evitachem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 10. Monitoring of the Biotechnological Production of Dihydroxyacetone Using a Low‐Field 1H NMR Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of glycerone
An In-depth Technical Guide on the Physical and Chemical Properties of Glycerone (Dihydroxyacetone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerone, more commonly known as dihydroxyacetone (DHA), is the simplest ketose, a three-carbon sugar with the chemical formula C₃H₆O₃.[1] It is a white, hygroscopic crystalline powder with a characteristic sweet, cooling taste.[1] While it serves as an intermediate in carbohydrate metabolism in plants and animals, its primary commercial application is as the active ingredient in sunless tanning products.[1][2] Its skin-browning effect is due to the Maillard reaction with amino acids in the skin's stratum corneum.[3] DHA is also a versatile building block in organic synthesis and a subject of interest in metabolic research.[4] This guide provides a comprehensive overview of its physical and chemical properties, metabolic significance, and relevant experimental protocols.
Physical and Chemical Properties
The are summarized in the tables below. It is important to note that in its solid state, DHA predominantly exists as a cyclic dimer (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol).[2] When dissolved in water, the dimer slowly converts to the active monomeric form.[2]
General and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1,3-Dihydroxypropan-2-one | [2] |
| Other Names | Glycerone, Dihydroxyacetone (DHA) | [2] |
| CAS Number | 96-26-4 | [2] |
| Chemical Formula | C₃H₆O₃ | [2] |
| Molar Mass | 90.078 g·mol⁻¹ | [2] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Odor | Characteristic odor | [6] |
| Taste | Sweet, cooling taste | [6] |
| Melting Point | 89 to 91 °C (Dimer) | [2][7] |
| Boiling Point | 213.7 °C | [7][8] |
| Vapor Pressure | 0.02 mmHg | [6] |
| pKa | 12.45 ± 0.10 (Predicted) | [4] |
| logP (octanol/water) | -1.95 | [6] |
Solubility
| Solvent | Solubility | Source |
| Water | 9.3 x 10⁵ mg/L at 25°C; Soluble | [6][7] |
| Ethanol | Soluble | |
| Diethyl Ether | Very soluble (monomer) | [6] |
| Acetone | Very soluble (monomer) | [6] |
| Toluene | Soluble | |
| DMSO | >112.4 mg/mL | [4] |
Isomerism and Stability
The chemical behavior of DHA is significantly influenced by the equilibrium between its monomeric and dimeric forms.[1] This equilibrium is dynamic and solution-dependent.[9]
Equilibrium between DHA dimer and monomer forms.
DHA's stability is highly dependent on pH and temperature.[1] It is most stable in aqueous solutions at a pH between 4 and 6.[2] In more basic solutions, it degrades into brown products.[2] Elevated temperatures also accelerate its degradation.[10] To enhance stability in formulations, it is crucial to avoid metal oxides, phosphates, amine-containing compounds, and alpha/beta hydroxy acids.[11][12]
Chemical Reactivity and Degradation
The primary chemical reaction of interest for DHA is the Maillard reaction, a non-enzymatic browning reaction with amino acids, peptides, or proteins.[3] This reaction is responsible for the sunless tanning effect on the skin, where DHA reacts with the keratin (B1170402) in the stratum corneum to form brown pigments called melanoidins.[3]
However, DHA can also undergo several degradation reactions:
-
Isomerization: It can isomerize to form glyceraldehyde.[11]
-
Dehydration: DHA can dehydrate to produce the cytotoxic compound methylglyoxal.[11][13]
-
Fragmentation: Further decomposition can lead to the formation of smaller molecules like glycolic acid.[11]
Major chemical stability and degradation pathways of DHA.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of glycerone.
| Spectrum Type | Solvent | Frequency | Chemical Shifts (ppm) | Source |
| ¹H NMR | Water (H₂O) | 600 MHz | 4.41 | [6] |
| ¹H NMR | D₂O | - | 4.40 | [6] |
| ¹³C NMR | D₂O | - | 214.81, 67.56 | [6] |
| ¹H-¹³C HSQC | Water (H₂O) | 600 MHz | 4.41 (¹H), 67.49 (¹³C) | [6] |
Biochemical Role and Metabolic Pathway
In biochemistry, the phosphorylated form of glycerone, dihydroxyacetone phosphate (B84403) (DHAP), is a key intermediate in glycolysis.[2][14] Glycerone can enter the glycolytic pathway after being phosphorylated to DHAP by the enzyme triose kinase.[15] DHAP is then isomerized to glyceraldehyde 3-phosphate by triosephosphate isomerase, which then proceeds through the remainder of the glycolytic pathway.[15][16][17]
Entry of Dihydroxyacetone into the Glycolytic Pathway.
Experimental Protocols
Accurate quantification of glycerone is essential for quality control and research. Below are methodologies for common analytical techniques.
Protocol 1: Quantification of Dihydroxyacetone by HPLC
This method is suitable for quantifying DHA in various matrices, including fermentation broths and cosmetic formulations.[15][18]
-
Objective: To determine the concentration of DHA in a sample using High-Performance Liquid Chromatography (HPLC).
-
Materials and Reagents:
-
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water in a 90:10 (v/v) ratio.[15][18] Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of DHA by accurately weighing the standard and dissolving it in the mobile phase.[15] Perform serial dilutions to create a series of calibration standards (e.g., 2.00–12.00 mg/mL).[18]
-
Sample Preparation:
-
Liquid Samples (e.g., Fermentation Broth): Centrifuge the sample to remove cells and particulate matter.[15] Dilute the supernatant with the mobile phase to bring the expected DHA concentration within the calibration range.
-
Semi-solid Samples (e.g., Creams): Perform a solvent extraction to isolate the DHA. Homogenize a known weight of the sample with the mobile phase, centrifuge, and filter the supernatant.[19]
-
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the prepared samples and determine their DHA concentration from the calibration curve.
-
Protocol 2: Spectrophotometric Assay for Dihydroxyacetone
This colorimetric assay is a simple and cost-effective method for DHA determination.[19]
-
Objective: To quantify DHA based on its colorimetric reaction with diphenylamine (B1679370).
-
Principle: In the presence of a strong acid and heat, DHA reacts with an acidic solution of diphenylamine to form a blue-colored complex. The absorbance of this complex is proportional to the DHA concentration.[19]
-
Materials and Reagents:
-
Dihydroxyacetone (DHA), analytical standard
-
Diphenylamine
-
Glacial Acetic Acid
-
Sulfuric Acid (98%)
-
Spectrophotometer
-
-
Methodology:
-
Chromogenic Reagent Preparation: Dissolve 0.6 g of diphenylamine in 54 mL of glacial acetic acid.[19] Carefully add 0.6 mL of concentrated sulfuric acid.[19] Prepare this reagent fresh in a fume hood.
-
Standard Solution Preparation: Prepare a stock solution of DHA (e.g., 3.00 mg/mL) in distilled water.[19] Create a series of standards by diluting the stock solution.
-
Assay Procedure:
-
Pipette a specific volume (e.g., 1 mL) of each standard and sample into separate glass test tubes.
-
Add the chromogenic reagent (e.g., 2 mL) to each tube and mix thoroughly.
-
Heat the tubes in a boiling water bath for a specified time (e.g., 30 minutes) to allow for color development.
-
Cool the tubes to room temperature.
-
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 635 nm) against a reagent blank.
-
Analysis: Construct a calibration curve from the standards and determine the concentration of DHA in the samples.
-
General Experimental Workflow
The following diagram illustrates a general workflow for the analysis of DHA, particularly for stability and isomer studies.
General experimental workflow for DHA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydroxyacetone - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Dihydroxyacetone? [synapse.patsnap.com]
- 4. 1,3-Dihydroxyacetone CAS#: 96-26-4 [m.chemicalbook.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. Dihydroxyacetone | C3H6O3 | CID 670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. specialchem.com [specialchem.com]
- 8. Page loading... [guidechem.com]
- 9. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mcbiotec.com [mcbiotec.com]
- 11. benchchem.com [benchchem.com]
- 12. ulprospector.com [ulprospector.com]
- 13. research-collection.ethz.ch [research-collection.ethz.ch]
- 14. Dihydroxyacetone phosphate - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Dihydroxyacetone_phosphate [bionity.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Core Principles of the Dihydroxyacetone Maillard Reaction
An In-depth Technical Guide to the Maillard Reaction with Dihydroxyacetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Maillard reaction involving dihydroxyacetone (DHA). It is designed to be a core resource for researchers, scientists, and drug development professionals, offering detailed insights into the reaction's kinetics, experimental methodologies, and cellular implications.
The Maillard reaction is a non-enzymatic browning reaction that occurs between a carbonyl group of a reducing sugar and a nucleophilic amino group of an amino acid, peptide, or protein. Dihydroxyacetone (DHA), a simple triose, serves as a potent precursor in this reaction. The initial step involves the condensation of the carbonyl group of DHA with a free amino group to form an unstable Schiff base. This is followed by rearrangement to a more stable ketoamine, known as a Heyns product. Subsequent complex stages of dehydration, fragmentation, and polymerization lead to the formation of brown-colored polymers known as melanoidins.[1] This reaction is fundamental to various applications, from the browning of food to the active principle of sunless tanning products, where DHA reacts with amino acids in the stratum corneum of the skin.[1][2]
Beyond color formation, the Maillard reaction with DHA is also a significant pathway for the formation of Advanced Glycation End Products (AGEs). These heterogeneous compounds can accumulate in tissues and have been implicated in various physiological and pathophysiological processes, making their study crucial in the context of drug development and skin biology.
Quantitative Analysis of Reaction Kinetics
The kinetics of the Maillard reaction with dihydroxyacetone are influenced by several factors, including the type of amino acid, pH, temperature, reaction time, and the molar ratio of reactants. Understanding these parameters is critical for controlling the reaction's outcomes.
Influence of Reaction Parameters on Browning Intensity
The browning intensity of the DHA-amino acid reaction is commonly quantified by measuring the absorbance of the reaction mixture at 450 nm. The following tables summarize the impact of different experimental conditions on the browning intensity.
Table 1: Effect of Amino Acid Type, Molar Ratio, and Reaction Time on Browning Intensity (Absorbance at 450 nm) [2]
| Amino Acid | Molar Ratio (DHA:Amino Acid) | Reaction Time (hours) | Browning Intensity (A450) |
| Arginine | 3 | 72 | 0.18 |
| Histidine | 3 | 72 | 1.51 |
| Lysine | 3 | 72 | 1.16 |
Conditions: pH 5.0, Temperature 36 °C
Table 2: Effect of pH on Browning Intensity (Absorbance at 450 nm) [2]
| Amino Acid | pH | Browning Intensity (A450) |
| Arginine | 6.2 | 0.26 |
| Histidine | 6.2 | 0.91 |
| Lysine | 6.2 | 0.98 |
Conditions: Molar Ratio = 3, Reaction Time = 72 hours, Temperature = 36 °C. Note: Absorbance values were obtained after a 10-fold dilution.[2]
Table 3: Effect of Temperature on Browning Intensity (Absorbance at 450 nm) [2][3]
| Amino Acid | Temperature (°C) | Browning Intensity (A450) |
| Arginine | 50 | 0.63 |
| Histidine | 50 | 1.12 |
| Lysine | 50 | 1.18 |
Conditions: Molar Ratio = 3, Reaction Time = 72 hours, pH 6.2.
Colorimetric Analysis using CIELAB Color Space
The CIELAB color space provides a more comprehensive, three-dimensional representation of color, with L* representing lightness, a* representing the red/green axis, and b* representing the yellow/blue axis.
Table 4: CIELAB Lab* Values for DHA-Amino Acid Reactions under Optimal Browning Conditions [2][3]
| Amino Acid | L | a | b* |
| Arginine | 54.51 | 14.03 | 42.75 |
| Histidine | 48.26 | 47.28 | 13.59 |
| Lysine | 43.35 | 53.64 | 10.82 |
Conditions: Molar Ratio = 3, Reaction Time = 72 hours, pH 6.2, Temperature = 50 °C.
Table 5: Effect of Temperature and Reaction Time on Color Difference (ΔE) at pH 5.6*[4]
| Amino Acid System | Reaction Time (h) | Temperature (°C) | ΔE* |
| Arg-DHA | 72 | 50 | 22.15 |
| Boc-Arg-DHA | 72 | 50 | 19.07 |
| His-DHA | 72 | 50 | 35.80 |
| Boc-His-DHA | 72 | 50 | 31.96 |
| Lys-DHA | 72 | 50 | 34.17 |
| Boc-Lys-DHA | 72 | 50 | 35.22 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the Maillard reaction with dihydroxyacetone.
Kinetic Analysis of the Maillard Reaction
This protocol describes a method for studying the kinetics of the Maillard reaction between DHA and amino acids by monitoring the development of color.
Objective: To determine the rate of the Maillard reaction under various conditions.
Materials:
-
Dihydroxyacetone (DHA)
-
Amino acids (e.g., Arginine, Histidine, Lysine)
-
0.1 M Acetate or Phosphate buffer solutions of varying pH (e.g., 4.4, 5.0, 5.6, 6.2)[2][4]
-
Plastic test tubes
-
Incubator or water bath with temperature control
-
UV-Vis Spectrophotometer
-
Colorimeter (for CIELAB measurements)
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare stock solutions of DHA and each amino acid in the desired buffer.
-
For each experimental condition (specific pH, temperature, molar ratio), mix the DHA and amino acid stock solutions in a plastic test tube to the final desired concentrations. For example, to study the effect of molar ratio, prepare solutions with varying ratios of DHA to amino acid (e.g., 1:1, 2:1, 3:1) while keeping the total volume and buffer concentration constant.[2]
-
-
Incubation:
-
Measurement of Browning Intensity:
-
At each time point, remove an aliquot from each reaction mixture.
-
If the color is intense, dilute the aliquot with the corresponding buffer to bring the absorbance within the linear range of the spectrophotometer.[2]
-
Measure the absorbance of the solution at 450 nm using the appropriate buffer as a blank.
-
-
Colorimetric Analysis (CIELAB):
-
Data Analysis:
-
Plot the browning intensity (A450) or ΔE* as a function of time for each experimental condition.
-
Analyze the effects of pH, temperature, and molar ratio on the reaction rate.
-
Quantification of Advanced Glycation End Products (AGEs) by Fluorescence Spectroscopy
This protocol outlines a method for the semi-quantitative measurement of fluorescent AGEs formed during the reaction of DHA with proteins.
Objective: To quantify the formation of fluorescent AGEs.
Materials:
-
DHA
-
Protein (e.g., Bovine Serum Albumin - BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Glycated Protein Samples:
-
Prepare a solution of the protein (e.g., 50 µM BSA) in PBS.
-
Add DHA to the protein solution at the desired concentration.
-
Incubate the mixture at 37 °C for a specified period (e.g., up to 90 days for slow-forming AGEs, though shorter times can be used to assess initial glycation).[6]
-
Prepare a control sample of the protein in PBS without DHA and incubate under the same conditions.
-
-
Fluorescence Measurement:
-
After incubation, dilute the samples and the control with PBS (e.g., 1:50 dilution for serum-like concentrations).[6]
-
Pipette the diluted samples and control into the wells of a 96-well black microplate.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440-450 nm.[6][7]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (PBS) from all readings.
-
Express the AGE-related fluorescence as arbitrary fluorescence units (AFU).
-
The results can be normalized to the protein concentration if it varies between samples.[6]
-
Signaling Pathways and Experimental Workflows
The Maillard reaction products of dihydroxyacetone can induce cellular responses, including the activation of stress-related signaling pathways.
Maillard Reaction Pathway with Dihydroxyacetone
The initial stages of the Maillard reaction between DHA and an amino acid are depicted below.
Experimental Workflow for Kinetic Analysis
A typical workflow for studying the kinetics of the DHA Maillard reaction is illustrated below.
AGE-Induced Cellular Stress Signaling Pathway
Advanced Glycation End Products resulting from the DHA Maillard reaction can trigger cellular stress responses, including the p38 MAPK pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dihydroxyacetone Quantification Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of dihydroxyacetone (DHA) using High-Performance Liquid Chromatography (HPLC). DHA is a key active ingredient in sunless tanning products and a significant intermediate in carbohydrate metabolism.[1] Accurate quantification is crucial for quality control, formulation development, and metabolic research.[1] The methodologies described herein are applicable to various sample matrices, including cosmetic formulations and fermentation broths.[1]
Introduction to HPLC Methods for DHA Analysis
High-Performance Liquid Chromatography is a highly specific, sensitive, and reproducible technique for the quantification of dihydroxyacetone.[1][2] Due to its polar nature, DHA can be analyzed directly using Hydrophilic Interaction Liquid Chromatography (HILIC) or after a derivatization step using Reversed-Phase HPLC (RP-HPLC).[3] The choice of method often depends on the sample matrix and the desired analytical performance.[3]
-
Direct Analysis (HILIC): This method is advantageous for its simplicity as it does not require a derivatization step.[3] It is well-suited for relatively clean, aqueous samples like fermentation broths.[3]
-
Reversed-Phase HPLC with Derivatization: This approach is often preferred for complex matrices, such as cosmetic creams, to enhance the retention and detection of DHA while minimizing matrix effects.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for two distinct HPLC methods for DHA quantification.
Table 1: Direct Analysis of Dihydroxyacetone using HILIC
| Parameter | Value | Reference |
| Linearity Range | 2.00–12.00 mg/mL | [4][5][6][7] |
| Correlation Coefficient (r) | 0.9994 | [4][5][6][7] |
| Limit of Detection (LOD) | 0.06 mg/mL | [4][5][6][7] |
| Limit of Quantification (LOQ) | 1.20 mg/mL | [4][5][6][7] |
Table 2: Reversed-Phase HPLC with Pre-column Derivatization
| Parameter | Value | Reference |
| Derivatizing Agent | o-(2,3,4,5,6-Pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA) | [8] |
| Detection Wavelength | 262 nm | [3] |
| Internal Standard | Anisole | [8] |
Experimental Protocols
Protocol 1: Direct Quantification of DHA in Fermentation Broth using HILIC
This protocol is designed for the direct analysis of DHA in aqueous samples such as fermentation broth.[3]
1. Materials and Reagents:
-
Dihydroxyacetone (DHA) reference standard (≥99.8% purity)[1][2]
-
Acetonitrile (HPLC grade)[1]
-
Ultrapure water[1]
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV-Vis detector (e.g., Agilent 1000 series or equivalent)[1]
-
Lichrospher 5–NH2 column (or equivalent amino-bonded column)[1][4][5][6]
3. Chromatographic Conditions:
4. Standard Preparation:
-
Accurately weigh approximately 1200.0 mg of DHA and transfer it to a 10-mL volumetric flask.[4]
-
Dissolve and dilute to volume with the mobile phase to create a stock solution of 120.00 mg/mL.[4]
-
Prepare working standard solutions at concentrations of 12.00, 10.00, 8.00, 6.00, 4.00, and 2.00 mg/mL by diluting the stock solution with the mobile phase.[4]
5. Sample Preparation:
-
Centrifuge the fermentation broth to remove cells and other particulate matter.[1][3]
-
Dilute the resulting supernatant with the mobile phase to ensure the DHA concentration falls within the linear range of the assay.[1]
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[1]
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the DHA standards against their known concentrations.[1]
-
Determine the concentration of DHA in the samples by interpolating their peak areas from the calibration curve.[1]
Protocol 2: Quantification of DHA in Cosmetic Creams using RP-HPLC with Derivatization
This protocol is suitable for analyzing DHA in complex matrices like cosmetic creams.[3]
1. Materials and Reagents:
-
Dihydroxyacetone (DHA) reference standard
-
Pentafluorobenzylhydroxylamine (PFBHA)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Saturated aqueous solution of NaCl
-
Citrate (B86180) buffer (pH 4.0)
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column[3]
3. Chromatographic Conditions:
4. Standard and Sample Preparation with Derivatization:
-
Extract DHA from a known amount of cosmetic cream using a saturated aqueous NaCl solution.[3]
-
Take an aliquot of the extract (or a standard solution) and add a solution of PFBHA.[3]
-
Allow the reaction to proceed in a citrate buffer (pH 4.0) for approximately 5 minutes at room temperature.[3]
-
Isolate the resulting oximes in acetonitrile.[3]
-
Filter the derivatized solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Prepare standard solutions of DHA and subject them to the same derivatization procedure as the samples.[3]
-
Construct a calibration curve by plotting the peak area of the derivatized DHA standards against their concentrations.
-
Determine the concentration of DHA in the samples from the calibration curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. HPLC methods for determination of dihydroxyacetone and glycerol in fermentation broth and comparison with a visible spectrophotometric method to determine dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. academic.oup.com [academic.oup.com]
- 8. Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone, Methylglyoxal and 5-Hydroxymethylfurfural in Leptospermum Honeys | PLOS One [journals.plos.org]
Application Notes and Protocols for Colorimetric Assay of Docosahexaenoic Acid (DHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), an omega-3 fatty acid, is a critical component of cell membranes, particularly in the brain and retina. Its role in neural development, cognitive function, and inflammatory processes has made it a subject of intense research and a key ingredient in pharmaceuticals and functional foods. Accurate and reliable quantification of DHA is essential for quality control, formulation development, and biological studies. While chromatographic methods like GC-MS and HPLC offer high precision, colorimetric assays provide a simpler, high-throughput, and more accessible alternative for routine analysis.
This document provides detailed protocols for two common colorimetric methods for the analysis of DHA: a direct quantification method using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and an indirect method to assess DHA stability through the Thiobarbituric Acid Reactive Substances (TBARS) assay for lipid peroxidation.
Method 1: Direct Quantification of DHA by Competitive ELISA
Principle of the Assay
The competitive ELISA for DHA is an immunoassay technique for the in vitro quantitative measurement of DHA in biological fluids and other samples.[1][2] This assay employs the competitive inhibition principle where DHA in a sample competes with a fixed amount of biotin-labeled DHA for a limited number of binding sites on a monoclonal antibody specific to DHA that is pre-coated on a microplate.[1] After an incubation period, the unbound components are washed away. Avidin conjugated to Horseradish Peroxidase (HRP) is then added to bind to the biotinylated DHA.[1][2] Following another wash, a substrate solution (TMB) is added, which develops a color in proportion to the amount of HRP present. The reaction is stopped, and the intensity of the color is measured spectrophotometrically. The concentration of DHA in the sample is inversely proportional to the color intensity, which is determined by comparison with a standard curve.[1][2]
Experimental Protocol
Materials and Reagents:
-
DHA ELISA Kit (containing pre-coated microplate, standards, biotin-conjugated DHA, HRP-avidin, wash buffer, TMB substrate, and stop solution)[1][3]
-
Microplate reader capable of measuring absorbance at 450 nm[2]
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Tubes for standard dilution
-
Sample to be analyzed (e.g., serum, plasma, tissue homogenates)[1][4]
Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature before use.[3] Prepare the wash buffer and standard solutions according to the kit's instructions. A typical standard curve might range from 12.35 to 1000 pg/mL.[1][4]
-
Sample Preparation: Prepare samples to be within the detection range of the assay. Dilution may be necessary for concentrated samples.
-
Assay Procedure:
-
Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of Biotinylated-Conjugate to each well.
-
Cover the plate and incubate for 1 hour at 37°C.[3]
-
Aspirate the liquid from each well and wash each well with 200 µL of 1x Wash Solution three times.
-
Add 100 µL of HRP-avidin solution to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Repeat the wash step as described above.
-
Add 90 µL of TMB Substrate Solution to each well.[3]
-
Incubate for 15-20 minutes at 37°C in the dark.[3]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[3]
-
-
Data Collection: Read the absorbance of each well at 450 nm within 10 minutes of adding the stop solution.
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of DHA in the samples by interpolating their absorbance values on the standard curve. The concentration is inversely proportional to the absorbance.
-
Data Presentation
| Parameter | Typical Value | Reference |
| Detection Range | 12.35 - 1000 pg/mL | [1][4] |
| Sample Type | Serum, plasma, other biological fluids | [1][4] |
| Assay Type | Competitive ELISA | [1] |
| Incubation Time | ~ 2 hours | [3] |
| Wavelength | 450 nm | [2] |
Experimental Workflow Diagram
Caption: Workflow for the competitive ELISA of DHA.
Method 2: Indirect Assessment of DHA Stability by TBARS Assay
Principle of the Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation. Polyunsaturated fatty acids like DHA are susceptible to oxidation, which produces various byproducts, including malondialdehyde (MDA). In the TBARS assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex. The intensity of this color, which can be measured spectrophotometrically at approximately 532 nm, is proportional to the amount of MDA present in the sample. Therefore, the TBARS assay provides an indirect measure of the oxidative degradation of DHA.
Experimental Protocol
Materials and Reagents:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
1,1,3,3-tetraethoxypropane (TEP) for standard curve
-
Samples containing DHA (e.g., algal oil emulsions, supplemented foods)
-
Spectrophotometer
-
Water bath
-
Centrifuge
-
Vortex mixer
-
Test tubes
Procedure:
-
Reagent Preparation:
-
TBA Reagent: Prepare a solution of TBA in an appropriate solvent (e.g., 0.375% w/v TBA in 0.25 M HCl and 15% w/v TCA).
-
Standard Preparation: Prepare a series of MDA standards by acid hydrolysis of TEP.
-
-
Sample Preparation: Homogenize the sample in an appropriate buffer.
-
Assay Procedure:
-
To 1 mL of the sample or standard in a test tube, add 2 mL of the TBA reagent.
-
Vortex the mixture thoroughly.
-
Heat the tubes in a boiling water bath (90-100°C) for 15-30 minutes.[5]
-
Cool the tubes to room temperature.
-
Centrifuge the tubes to pellet any precipitate.
-
Transfer the supernatant to a clean cuvette.
-
-
Data Collection: Measure the absorbance of the supernatant at 532 nm.[5]
-
Data Analysis:
-
Subtract the absorbance of a reagent blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of MDA in the samples by interpolating their absorbance values on the standard curve. The results are typically expressed as mg of MDA per kg of sample.[5]
-
Data Presentation
| Parameter | Description |
| Analyte | Malondialdehyde (MDA) |
| Wavelength | 532 nm[5] |
| Standard | 1,1,3,3-tetraethoxypropane (TEP)[5] |
| Incubation | 90-100°C for 15-30 minutes[5] |
| Units | mg MDA / kg sample[5] |
Experimental Workflow Diagram
References
- 1. mybiosource.com [mybiosource.com]
- 2. DHA(Docosahexaenoic Acid) ELISA Kit [elkbiotech.com]
- 3. DHA(Docosahexaenoic Acid) ELISA Kit – AFG Scientific [afgsci.com]
- 4. dev.usbio.net [dev.usbio.net]
- 5. Fabrication and Characterization of Docosahexaenoic Acid Algal Oil Pickering Emulsions Stabilized Using the Whey Protein Isolate–High-Methoxyl Pectin Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-dihydroxypropan-2-one in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-dihydroxypropan-2-one, also known as dihydroxyacetone (DHA), in metabolic flux analysis (MFA). This document details the principles of using isotopically labeled DHA to trace metabolic pathways, provides step-by-step experimental protocols for cell culture, metabolite extraction, and analysis by mass spectrometry and nuclear magnetic resonance spectroscopy, and includes visualizations of key metabolic and signaling pathways.
Introduction to this compound in Metabolic Flux Analysis
This compound (DHA) is a three-carbon ketose that serves as a key intermediate in cellular metabolism. Upon entering the cell, DHA is rapidly phosphorylated by triose kinase to form dihydroxyacetone phosphate (B84403) (DHAP). DHAP is a central metabolite that integrates into several major metabolic pathways, including glycolysis, gluconeogenesis, the pentose (B10789219) phosphate pathway (PPP), and lipid biosynthesis.[1][2] This central role makes isotopically labeled DHA an invaluable tracer for metabolic flux analysis.
By introducing DHA labeled with stable isotopes, such as ¹³C, into a biological system, researchers can trace the flow of carbon atoms through these interconnected pathways. This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), allows for the quantification of the rates (fluxes) of metabolic reactions. Such quantitative data provides a detailed snapshot of the cell's metabolic state and can reveal how metabolism is reprogrammed in disease states, such as cancer, or in response to drug treatment.
Key Applications in Research and Drug Development:
-
Elucidating Cancer Metabolism: Cancer cells exhibit significant metabolic reprogramming to support rapid proliferation and survival.[2] Tracing with ¹³C-DHA can help to quantify the flux through glycolysis and the pentose phosphate pathway, which are often altered in cancer to meet the high demand for energy and biosynthetic precursors.[1][3]
-
Identifying Drug Targets: By understanding how a drug candidate alters metabolic fluxes, researchers can identify novel therapeutic targets and mechanisms of action.
-
Studying Metabolic Diseases: DHA and DHAP metabolism are implicated in various metabolic disorders. MFA with labeled DHA can provide insights into the pathophysiology of these diseases.
-
Investigating Nutrient Sensing and Signaling: DHAP has been identified as a key signaling molecule in the mTORC1 pathway, linking glucose availability to cell growth and proliferation.[4][5]
Experimental Workflow for ¹³C-Metabolic Flux Analysis using ¹³C-DHA
The following diagram outlines the general workflow for a metabolic flux analysis experiment using ¹³C-labeled DHA.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling with [¹³C₃]Dihydroxyacetone
This protocol details the procedure for culturing mammalian cells and labeling them with [¹³C₃]DHA to trace its incorporation into downstream metabolites.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
[¹³C₃]Dihydroxyacetone
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare Labeling Medium: Prepare the labeling medium by dissolving [¹³C₃]DHA in the complete cell culture medium to the desired final concentration (e.g., 5 mM). Prepare a control medium without the labeled DHA. Warm the media to 37°C before use.
-
Isotopic Labeling:
-
Aspirate the existing medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed [¹³C₃]DHA labeling medium to the cells.
-
Incubate for the desired period (e.g., 15 minutes to 24 hours) at 37°C in a 5% CO₂ incubator to allow for the incorporation of the label into intracellular metabolites.[2]
-
Protocol 2: Metabolite Quenching and Extraction
This protocol describes a robust method for rapidly halting metabolic activity and extracting intracellular metabolites for analysis.
Materials:
-
Ice-cold 80% methanol (B129727) (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g and 4°C
Procedure:
-
Quenching Metabolism:
-
After the labeling incubation, immediately aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.[6]
-
-
Cell Lysis and Collection:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Vortex the tubes vigorously for 1 minute.
-
Incubate on ice for 10-15 minutes to ensure complete extraction.
-
-
Centrifugation:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
The metabolite extract can be stored at -80°C until analysis.
-
Protocol 3: LC-MS/MS Analysis of Dihydroxyacetone Phosphate
This protocol provides a general guideline for the analysis of DHAP using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation and Reagents:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.
-
C18 reverse-phase column
-
Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., tributylamine) or a suitable buffer.
-
Mobile Phase B: Acetonitrile or methanol.
-
DHAP analytical standard
Procedure:
-
Sample Preparation: Dry the metabolite extract using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent compatible with the LC-MS method.
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution with Mobile Phase A and Mobile Phase B to achieve chromatographic separation of DHAP from other metabolites.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transition for DHAP. The exact masses will depend on the isotopic labeling of the DHA used.
-
-
Data Analysis:
-
Integrate the peak area for each mass isotopomer of DHAP.
-
The mass isotopomer distribution (the relative abundance of each labeled form of DHAP) is then used for flux calculations.
-
Protocol 4: NMR Spectroscopy for ¹³C Isotopomer Analysis
NMR spectroscopy provides detailed information on the positional enrichment of ¹³C within metabolites.
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Procedure:
-
Sample Preparation: Dry the metabolite extract and reconstitute it in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition:
-
Acquire one-dimensional (1D) ¹³C NMR spectra to directly observe the ¹³C signals.
-
For more detailed analysis, acquire two-dimensional (2D) ¹H-¹³C heteronuclear single quantum coherence (HSQC) spectra to correlate protons with their directly attached carbons.[1]
-
-
Data Processing and Analysis:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Integrate the signals corresponding to specific carbon positions within metabolites of interest to determine the relative ¹³C enrichment.
-
Data Presentation and Quantitative Analysis
The primary output of a ¹³C-MFA experiment is a quantitative flux map of the metabolic network. This data is typically presented in a table format, allowing for easy comparison of metabolic fluxes between different experimental conditions. The fluxes are often normalized to a specific uptake rate, such as the rate of glucose or DHA consumption.
Table 1: Example of Metabolic Flux Data Presentation
| Metabolic Reaction | Control Flux (nmol/10⁶ cells/hr) | Treated Flux (nmol/10⁶ cells/hr) | Fold Change |
| Dihydroxyacetone Uptake | 100.0 ± 5.0 | 100.0 ± 5.0 | 1.0 |
| Glycolysis (DHAP -> PEP) | 85.2 ± 4.3 | 65.7 ± 3.8 | 0.77 |
| Pentose Phosphate Pathway | 12.5 ± 1.1 | 25.3 ± 2.0 | 2.02 |
| TCA Cycle (Citrate Synthase) | 30.1 ± 2.5 | 22.4 ± 1.9 | 0.74 |
| Lipid Biosynthesis (from DHAP) | 2.3 ± 0.3 | 5.1 ± 0.6 | 2.22 |
Note: The values in this table are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and the specific drug treatment.
Signaling Pathways and Logical Relationships
Dihydroxyacetone Metabolism and Entry into Central Carbon Metabolism
DHA enters the central carbon metabolism after being phosphorylated to DHAP. From there, it can be directed into several key metabolic pathways.
DHAP as a Signaling Molecule in the mTORC1 Pathway
Recent studies have shown that DHAP acts as a key signaling molecule, indicating glucose availability to the mTORC1 pathway. This provides a direct link between glycolytic flux and the regulation of cell growth and proliferation.[4][5]
Conclusion
The use of isotopically labeled this compound in metabolic flux analysis is a powerful technique for quantitatively assessing the activity of central carbon metabolism. The protocols and information provided in these application notes offer a framework for researchers to design and execute experiments to investigate metabolic reprogramming in various biological contexts, ultimately aiding in the discovery and development of new therapeutic strategies.
References
- 1. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Central Carbon Metabolism in Cancer - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. The Pentose Phosphate Pathway as a Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Non-flux-Controlling Enzymes Deters Cancer Glycolysis by Accumulation of Regulatory Metabolites of Controlling Steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. A tipping point in dihydroxyacetone exposure: mitochondrial stress and metabolic reprogramming alter survival in rat cardiomyocytes H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Dihydroxyacetone Phosphate (DHAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal intermediate in carbohydrate metabolism and a valuable C3 building block in synthetic organic chemistry.[1] Its utility in chemoenzymatic synthesis, particularly as a substrate for aldolases, allows for the stereoselective formation of complex chiral molecules, including iminosugars and nucleoside analogues with potential therapeutic applications.[2][3] However, the inherent instability and high cost of commercially available DHAP present significant hurdles for its large-scale use.[1][2]
These application notes provide detailed protocols for the enzymatic synthesis of DHAP via three primary routes, offering more cost-effective and scalable alternatives to chemical synthesis. The in-situ generation of DHAP in multi-enzyme cascade reactions further enhances its practical application by minimizing decomposition and simplifying reaction workflows.[1][4]
Applications in Drug Development
The enzymatic synthesis of DHAP is instrumental in the development of novel therapeutics, particularly in the fields of antiviral and metabolic diseases. DHAP-dependent aldolases facilitate the stereocontrolled synthesis of a wide array of polyhydroxylated compounds.[5]
-
Iminosugars: These carbohydrate mimics are potent inhibitors of glycosidases and glycosyltransferases, enzymes implicated in various diseases.[6] Enzymatically synthesized DHAP can be used in aldol (B89426) addition reactions with various aldehydes to create complex iminosugar scaffolds for screening as potential drugs against conditions like Gaucher disease.[6]
-
Antiviral Nucleoside Analogues: Chiral acyclic nucleosides are a well-established class of antiviral drugs.[2] DHAP-dependent aldolases can be employed to synthesize the chiral side chains of these analogues, which is crucial for their biological activity.[2][7] This approach has been used to generate novel pyrimidine (B1678525) nucleoside analogues with potential activity against viruses like influenza A.[2][8]
Enzymatic Synthesis Pathways
There are three primary enzymatic routes for the synthesis of DHAP:
-
Phosphorylation of Dihydroxyacetone (DHA): This method utilizes a kinase, such as glycerol (B35011) kinase or dihydroxyacetone kinase, to transfer a phosphate group from a donor like ATP to DHA.
-
Oxidation of sn-Glycerol-3-Phosphate (G3P): This pathway employs an oxidase or dehydrogenase to convert G3P to DHAP.[9][10]
-
Cleavage of Fructose-1,6-bisphosphate (FBP): Fructose-1,6-bisphosphate aldolase (B8822740) catalyzes the reversible cleavage of FBP into DHAP and glyceraldehyde-3-phosphate (G3P).[11][12]
For preparative scale synthesis, these reactions are often performed as one-pot multi-enzyme cascades with integrated cofactor regeneration systems to improve yields and reduce costs.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for the different enzymatic synthesis routes for DHAP.
Table 1: Comparison of Enzymatic DHAP Synthesis Methods
| Synthesis Route | Key Enzymes | Starting Material(s) | Typical Conversion/Yield | Advantages | Disadvantages |
| Phosphorylation of DHA | Glycerol Kinase, Dihydroxyacetone Kinase, Acetate Kinase (for ATP regeneration) | Dihydroxyacetone, ATP (or ATP precursor) | High conversion (up to 88% in cascade)[4] | Direct route, high conversion in optimized systems. | Requires ATP and a regeneration system, potential for enzyme inhibition. |
| Oxidation of G3P | sn-Glycerol-3-Phosphate Oxidase/Dehydrogenase, Catalase | sn-Glycerol-3-Phosphate | High conversion | Utilizes a more stable precursor (G3P). | May require cofactor regeneration (for dehydrogenase), produces H2O2 (oxidase). |
| Cleavage of FBP | Fructose-1,6-bisphosphate Aldolase | Fructose-1,6-bisphosphate | Equilibrium-limited | Readily available and inexpensive substrate. | Reaction is reversible, produces a mixture of DHAP and G3P.[12] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Source Organism |
| Glycerol Kinase | Glycerol | 15 µM[13] | - | Candida mycoderma[13] |
| Glycerol Kinase | Dihydroxyacetone | 5 mM[13] | - | Candida mycoderma[13] |
| Glycerol Kinase | ATP | 4.4 x 10⁻⁵ mol/L[14] | - | Bacillus stearothermophilus[14] |
| sn-Glycerol-3-Phosphate Oxidase | sn-Glycerol-3-Phosphate | 4 mM[15] | - | Streptococcus thermophilus[15] |
| Fructose-1,6-bisphosphate Aldolase | Fructose-1,6-bisphosphate | - | - | Rabbit Muscle[16] |
Experimental Protocols
Protocol 1: DHAP Synthesis via Phosphorylation of Dihydroxyacetone using a Multi-Enzyme Cascade
This protocol describes a one-pot synthesis of DHAP from glycerol, which is first converted to DHA and then phosphorylated. This cascade has been reported to achieve up to 88% conversion of glycerol to DHAP in 60 minutes.[4]
Materials:
-
Glycerol Kinase (GlpK) from Thermococcus kodakarensis
-
Acetate Kinase (AceK) from Mycobacterium smegmatis
-
sn-Glycerol-3-Phosphate Oxidase (GlpO) from Mycoplasma gallisepticum
-
Catalase from Micrococcus lysodeikticus
-
Glycerol
-
ATP (Adenosine triphosphate)
-
Acetyl Phosphate
-
MgCl₂
-
Potassium phosphate buffer (pH 7.0)
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
50 mM Glycerol
-
10 mM ATP
-
50 mM Acetyl Phosphate
-
10 mM MgCl₂
-
-
Add the enzymes to the reaction mixture. The optimal enzyme concentrations should be determined empirically, but a starting point is:
-
10 U/mL Glycerol Kinase
-
20 U/mL Acetate Kinase
-
15 U/mL sn-Glycerol-3-Phosphate Oxidase
-
500 U/mL Catalase
-
-
Incubate the reaction at 37°C with gentle agitation.
-
Monitor the formation of DHAP over time using a suitable method, such as HPLC or a coupled enzymatic assay with glycerol-3-phosphate dehydrogenase.
-
The reaction should reach near-completion within 1-2 hours.
-
Proceed with purification of DHAP (see Protocol 4).
Protocol 2: DHAP Synthesis via Oxidation of sn-Glycerol-3-Phosphate
This protocol utilizes sn-glycerol-3-phosphate oxidase to convert G3P to DHAP.
Materials:
-
sn-Glycerol-3-Phosphate Oxidase (GPO) from Streptococcus thermophilus[15]
-
Catalase
-
sn-Glycerol-3-Phosphate (G3P)
-
Potassium phosphate buffer (pH 7.5)
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
50 mM sn-Glycerol-3-Phosphate
-
-
Add sn-Glycerol-3-Phosphate Oxidase (e.g., 10-20 U/mL) and Catalase (e.g., 500 U/mL) to the reaction mixture.
-
Incubate the reaction at 37°C. The reaction is typically rapid and can be monitored by measuring oxygen consumption or H₂O₂ production (in the absence of catalase).
-
Once the reaction is complete, the enzyme can be removed by ultrafiltration.
-
The resulting solution contains DHAP and can be used directly or purified further.
Protocol 3: DHAP Synthesis via Cleavage of Fructose-1,6-bisphosphate
This protocol uses fructose-1,6-bisphosphate aldolase to generate a mixture of DHAP and G3P.[16]
Materials:
-
Fructose-1,6-bisphosphate Aldolase from rabbit muscle[16]
-
Fructose-1,6-bisphosphate (FBP)
-
Tris-HCl buffer (pH 7.5)
Procedure:
-
Prepare a solution of 100 mM Fructose-1,6-bisphosphate in 50 mM Tris-HCl buffer (pH 7.5).
-
Add Fructose-1,6-bisphosphate Aldolase (e.g., 20 U/mL).
-
Incubate the reaction at room temperature for 2-4 hours to reach equilibrium.
-
The resulting mixture will contain DHAP, G3P, and unreacted FBP. This mixture can be used directly in subsequent reactions where triosephosphate isomerase can interconvert G3P and DHAP, or DHAP can be purified from the mixture.
Protocol 4: Purification of Dihydroxyacetone Phosphate
DHAP is a charged molecule at neutral pH and can be effectively purified using ion-exchange chromatography.[17][18]
Materials:
-
Anion exchange resin (e.g., DEAE-Sephadex or a Q-resin)[17]
-
Low ionic strength buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
High ionic strength elution buffer (e.g., 10 mM Tris-HCl with 1 M NaCl, pH 7.5)
-
Reaction mixture containing DHAP
Procedure:
-
Equilibrate the anion exchange column with the low ionic strength buffer.
-
Adjust the pH of the reaction mixture to ~7.5 and ensure the ionic strength is low. If necessary, dilute the sample or perform a buffer exchange.
-
Load the sample onto the column. DHAP will bind to the positively charged resin.
-
Wash the column with the low ionic strength buffer to remove any unbound contaminants.
-
Elute the bound DHAP using a linear gradient of the high ionic strength elution buffer.
-
Collect fractions and assay for the presence of DHAP.
-
Pool the fractions containing pure DHAP and desalt if necessary.
Visualizations
Caption: Overview of the three main enzymatic pathways for DHAP synthesis.
Caption: One-pot multi-enzyme cascade for DHAP synthesis and in-situ aldol addition.
Caption: General experimental workflow for enzymatic DHAP synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Chiral Acyclic Pyrimidine Nucleoside Analogues from DHAP-Dependent Aldolases [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycerol-3-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. custombiotech.roche.com [custombiotech.roche.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. One-Pot Four-Enzyme Synthesis of Ketoses with Fructose 1,6-Bisphosphate Aldolases from Staphylococcus carnosus and Rabbit Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for the Assessment of Dihydroxyacetone (DHA) Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroxyacetone (DHA), the simplest ketotriose, is a critical component in the pharmaceutical and cosmetic industries, most notably as the active ingredient in sunless tanning products.[1] The purity of DHA is paramount to ensure its efficacy, safety, and stability in final formulations. Common impurities such as glycerin, pyruvaldehyde, and other degradation products can affect its performance and may lead to adverse reactions.[1] This document provides a comprehensive overview of various analytical techniques for the robust assessment of DHA purity, complete with detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific, sensitive, and accurate method for the separation, identification, and quantification of DHA and its impurities.[1] It is considered the most versatile and widely used technique for DHA purity assessment.[1]
Experimental Protocol: HPLC for DHA Purity and Impurity Profiling
This protocol is adapted from established methods for the analysis of DHA.[1]
Objective: To determine the purity of a dihydroxyacetone sample and to identify and quantify related impurities.
Materials and Reagents:
-
Dihydroxyacetone (DHA) reference standard (≥99.8% purity)[1][2]
-
Acetonitrile (HPLC grade)[1]
-
Ultrapure water[1]
-
HPLC system with a UV or Refractive Index (RI) detector
-
Lichrospher 5-NH2 column (or equivalent amino-functionalized column)[1][2]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Lichrospher 5-NH2 (or similar amino column)[1][2] |
| Mobile Phase | Acetonitrile:Water (90:10, v/v)[1][2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 271 nm |
| Injection Volume | 20 µL |
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh approximately 100 mg of DHA reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of about 10 mg/mL.[1]
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 2.00 to 12.00 mg/mL.[1][2]
-
-
Sample Solution Preparation:
-
Accurately weigh about 100 mg of the DHA sample and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Calculation:
Calculate the percentage purity of the DHA sample using the following formula:
Data Presentation: HPLC Method Validation Parameters
| Parameter | Value |
| Linearity Range | 2.00–12.00 mg/mL[1][2] |
| Correlation Coefficient (r) | ≥ 0.999[1] |
| Limit of Detection (LOD) | 0.06 mg/mL[1][2] |
| Limit of Quantitation (LOQ) | 1.20 mg/mL[1][2] |
| Accuracy (Recovery) | 97-105%[3] |
| Precision (RSD) | ≤ 3.52%[3] |
Visualization: HPLC Workflow
Caption: Workflow for DHA purity assessment by HPLC.
Titrimetric Method
The United States Pharmacopeia (USP) provides a titrimetric method for the assay of dihydroxyacetone.[1] This method is based on the oxidation of DHA with periodic acid.[1]
Experimental Protocol: Titrimetric Assay of DHA
Objective: To determine the purity of a dihydroxyacetone sample by titration.
Materials and Reagents:
-
Dihydroxyacetone sample
-
0.1 M Periodic acid
-
Sodium bicarbonate
-
0.6 M Potassium iodide
-
Starch indicator solution (TS)
-
0.05 M Sodium arsenite volumetric solution (VS)[1]
Procedure:
-
Accurately weigh about 0.1 g of the Dihydroxyacetone sample.[1]
-
Dissolve in 20 mL of water.
-
Add 20 mL of 0.1 M periodic acid and let it stand at room temperature in the dark for 20 minutes.[1]
-
Add approximately 3 g of sodium bicarbonate, 20 mL of 0.6 M potassium iodide, and 3 mL of starch TS.[1]
-
Titrate with 0.05 M sodium arsenite VS until the blue color disappears.[1]
Calculation:
Each mL of 0.05 M sodium arsenite is equivalent to 4.504 mg of C₃H₆O₃.
Where V_arsenite is the volume of sodium arsenite solution used in the titration.
Visualization: Titrimetric Assay Principle
Caption: Principle of the titrimetric assay for DHA.
Spectrophotometric Method
A visible spectrophotometric method can be used for the determination of DHA, particularly in samples like fermentation broths.[1][2] This method involves a colorimetric reaction with diphenylamine (B1679370).[4][5]
Experimental Protocol: Spectrophotometric Assay of DHA
Objective: To determine the concentration of DHA in a sample using a colorimetric assay.
Materials and Reagents:
-
Dihydroxyacetone (DHA), analytical standard[4]
-
Diphenylamine[4]
-
Glacial Acetic Acid[4]
-
Sulfuric Acid (98%)[4]
-
Distilled or deionized water[4]
-
Spectrophotometer
Procedure:
-
Chromogenic Reagent Preparation:
-
Standard and Sample Preparation:
-
Assay:
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of DHA in the sample from the calibration curve.[4]
Visualization: Spectrophotometric Assay Workflow
Caption: Experimental workflow for the spectrophotometric detection of DHA.
Gas Chromatography (GC)
Gas chromatography can be used for DHA analysis; however, it often requires derivatization to increase the volatility and thermal stability of the DHA molecule.[2] Common derivatization techniques include silylation (e.g., to form trimethylsilyl (B98337) ethers) or acetylation.[6]
Experimental Protocol: GC Analysis of DHA (General Outline)
Objective: To determine the purity of a dihydroxyacetone sample by GC after derivatization.
Materials and Reagents:
-
Dihydroxyacetone sample and reference standard
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or acetic anhydride (B1165640) with a catalyst like n-methylimidazole)
-
Anhydrous solvent (e.g., pyridine)
-
GC system with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5)
Procedure (General Steps):
-
Derivatization:
-
Dissolve a known amount of the DHA sample and standard in an anhydrous solvent.
-
Add the derivatizing agent and catalyst (if required).
-
Heat the mixture for a specified time to ensure complete derivatization.
-
-
GC Analysis:
-
Inject the derivatized sample and standard into the GC system.
-
Run a suitable temperature program to separate the derivatized DHA from any impurities.
-
The FID will detect the eluted components.
-
-
Quantification:
-
Identify the peak corresponding to the derivatized DHA based on the retention time of the standard.
-
Calculate the purity based on the peak area relative to the standard or by area percent normalization.
-
Visualization: GC Derivatization and Analysis Workflow
Caption: General workflow for DHA purity assessment by GC.
Summary and Comparison of Techniques
The choice of analytical technique for dihydroxyacetone purity assessment depends on the specific analytical needs.[1]
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Chromatographic separation | High specificity, sensitivity, and accuracy; can identify and quantify impurities.[1] | Higher cost and complexity. |
| Titrimetry | Redox titration | Simple, cost-effective, official USP method. | Less specific, may be affected by other reducing or oxidizing impurities. |
| Spectrophotometry | Colorimetric reaction | Rapid, low-cost, suitable for routine analysis.[2][4] | Less specific, prone to interference from other compounds that react with the chromogenic agent. |
| GC | Chromatographic separation of volatile derivatives | High resolution and sensitivity. | Requires a derivatization step, which can be complex and introduce variability.[2] |
Quantitative Comparison of Methods
| Parameter | HPLC | GC (with derivatization) | Spectrophotometry | Titrimetry |
| Linearity Range | 2.00–12.00 mg/mL[2][7] | 1-100 g/L | 0.04–0.30 mg/mL[2] | N/A |
| Correlation Coefficient (r) | ≥ 0.999[1] | > 0.9997 | ≥ 0.99 | N/A |
| LOD | 0.06 mg/mL[2][7] | 0.025 g/L | ~0.01 mg/mL | Dependent on visual endpoint |
| LOQ | 1.20 mg/mL[2][7] | N/A | ~0.04 mg/mL | N/A |
| Accuracy (Recovery %) | 97-105%[3] | 95.5–98.8% | Method dependent | High for pure samples |
| Precision (%RSD) | ≤ 3.52%[3] | < 1% | Typically < 5% | High for pure samples |
Conclusion
For comprehensive characterization of dihydroxyacetone purity, including the identification and quantification of impurities, HPLC is the recommended method.[1] For routine quality control where high specificity is not the primary concern, titrimetric and spectrophotometric methods offer simpler and more cost-effective alternatives.[1] Gas chromatography, while powerful, is generally employed when the sample matrix is complex and requires the high separation efficiency of capillary columns, with the caveat of a necessary derivatization step. The selection of the most appropriate technique should be based on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An alternative approach for quantification of glyceraldehyde and dihydroxyacetone as trimethylsilyl derivatives by GC-FID - CONICET [bicyt.conicet.gov.ar]
- 7. HPLC methods for determination of dihydroxyacetone and glycerol in fermentation broth and comparison with a visible spectrophotometric method to determine dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Stable Aqueous Solutions of Dihydroxyacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyacetone (DHA), the simplest ketotriose, is a widely utilized ingredient in pharmaceutical and cosmetic formulations, most notably as the active component in sunless tanning products. Its efficacy is intrinsically linked to its chemical stability, which is notoriously challenging to maintain in aqueous solutions. This document provides a comprehensive guide to understanding and controlling the stability of DHA in aqueous media, offering detailed protocols for preparation, stabilization, and analysis.
In its solid state, DHA predominantly exists as a crystalline dimer.[1][2] Upon dissolution in water, a dynamic equilibrium is established between the dimer and the active monomeric form.[1][2][3] However, the monomer is susceptible to several degradation pathways, leading to discoloration (yellowing or browning), a decrease in potency, and the formation of undesirable byproducts.[4][5] The primary factors governing DHA stability are pH, temperature, and the presence of incompatible excipients.[1][6][7] Optimal stability is typically achieved in acidic conditions (pH 2-4) and at reduced temperatures.[4][6]
Key Factors Influencing DHA Stability
-
pH: The pH of the aqueous solution is the most critical factor.[4] DHA is most stable in an acidic environment, with an optimal range between pH 2 and 4.[4][6] As the pH increases above 6, the rate of degradation accelerates significantly, leading to discoloration and loss of active DHA.[1][2] In alkaline solutions (pH 8-12), DHA can degrade to form hydroxyacetone (B41140) and methylglyoxal.[4][6]
-
Temperature: Elevated temperatures dramatically increase the rate of DHA degradation.[1][4] It is recommended to incorporate DHA into formulations during the cool-down phase of production, at temperatures below 35-40°C.[1] For long-term storage, aqueous solutions of DHA should be kept in a cool environment, ideally refrigerated at 2-10°C.[1][4]
-
Incompatible Ingredients: Several common formulation ingredients can induce the degradation of DHA. These include:
-
Amines and Amino Acids: DHA readily undergoes the Maillard reaction with primary and secondary amines, including amino acids, peptides, and proteins, leading to the formation of brown polymers called melanoidins.[1][4][7]
-
Metal Oxides: Inorganic UV filters such as titanium dioxide and zinc oxide, as well as iron oxides, can promote DHA degradation.[1][6][7]
-
Phosphates: Phosphate buffers should be avoided as they can negatively impact stability.[1][7]
-
α-Hydroxy Acids (AHAs) and β-Hydroxy Acids (BHAs): These compounds can also contribute to the degradation of DHA.[6][7]
-
Quantitative Stability Data
The stability of DHA in aqueous solutions is quantifiable under controlled conditions. The following tables summarize key data regarding the factors that influence its degradation.
Table 1: Influence of Temperature on DHA Stability in a 10% Aqueous Solution
| Temperature | Duration | Observation | Reference |
| Room Temperature (<30°C) | 1 Year | Negligible loss (for powder form) | [4][6] |
| 40°C | 6 Months | ~25% loss of active DHA | [1][4][6] |
| 36°C - 50°C | 24 - 72 hours | Significant increase in browning | [4] |
Table 2: Influence of pH on DHA Stability
| pH Range | Stability | Observations | Reference |
| 2 - 4 | Optimal | High stability, minimal degradation. Recommended for un-buffered systems. | [4][6] |
| 4 - 6 | Stable | Generally stable, but degradation rate increases as pH approaches 6. | [1][2] |
| > 6 | Unstable | Rapid degradation, leading to discoloration and loss of activity. | [1] |
| 8 - 12 | Highly Unstable | Fast degradation to hydroxyacetone and methylglyoxal. | [4][6] |
Degradation and Stabilization Pathways
The chemical stability of DHA is dictated by a balance between its desired state and several degradation pathways. Understanding these pathways is crucial for developing effective stabilization strategies.
References
Application Notes: Dihydroxyacetone in Fermentation Broth Analysis
Introduction
Dihydroxyacetone (DHA), the simplest ketose, is a key intermediate and product in various biotechnological processes.[1][2] It is commercially significant in the cosmetics, pharmaceutical, and food industries.[1][2][3][4][5] The primary route for industrial DHA production is through the microbial fermentation of glycerol (B35011) by microorganisms such as Gluconobacter oxydans.[1][3][6][7] Accurate and reliable monitoring of DHA concentrations in fermentation broth is crucial for process optimization, understanding microbial metabolism, and ensuring product quality.[3][8] This document provides detailed application notes and protocols for the analysis of dihydroxyacetone in fermentation broth.
Applications of Dihydroxyacetone Analysis in Fermentation
The analysis of dihydroxyacetone in fermentation broth serves several critical functions for researchers, scientists, and professionals in drug development and biotechnology:
-
Process Monitoring and Control: Real-time or frequent analysis of DHA allows for the precise monitoring of the fermentation process.[3][8] This data is essential for controlling substrate feeding strategies, particularly in fed-batch cultures, to optimize yield and productivity.[4][9]
-
Metabolic Studies: DHA is a central metabolite in various microorganisms.[2][5] Its quantification helps in understanding the metabolic pathways involved in its production and consumption, and can be used to study the effects of genetic modifications or varying fermentation conditions on microbial physiology.
-
Quality Control: For processes where DHA is the final product, its accurate measurement is a critical quality control parameter to ensure the final product meets specifications.
-
Substrate Utilization and Product Inhibition Studies: Monitoring DHA concentration alongside the substrate (e.g., glycerol) provides insights into the efficiency of substrate conversion and can help identify potential product inhibition, which is a known issue in DHA fermentation.[6]
Analytical Methods for Dihydroxyacetone Quantification
Several analytical methods have been developed for the quantification of DHA in fermentation broth. The choice of method often depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometry.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for different analytical methods used for DHA determination in fermentation broth.
| Parameter | HPLC Method 1[1][10][11] | HPLC Method 2[4] | GC Method[3][12] | Spectrophotometric Method[1] |
| Linearity Range | 2.00–12.00 mg/mL | Not Specified | 1–100 g/L | Not Specified |
| Correlation Coefficient (r) | 0.9994 | Not Specified | > 0.9997 | Not Specified |
| Limit of Detection (LOD) | 0.06 mg/mL | Not Specified | 0.025 g/L | Not Specified |
| Limit of Quantitation (LOQ) | 1.20 mg/mL | Not Specified | Not Specified | Not Specified |
| Recovery | Not Specified | Not Specified | 95.5–98.8% | Not Specified |
| Relative Standard Deviation (RSD) | Not Specified | Not Specified | < 1% | Not Specified |
Experimental Protocols
This section provides detailed protocols for the quantification of dihydroxyacetone in fermentation broth using HPLC, GC, and spectrophotometric methods.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and accurate method for DHA quantification in fermentation samples.[1][9][10][11]
1.1. Principle
This method separates DHA from other components in the fermentation broth based on its affinity for a stationary phase, followed by detection and quantification. An amine-based column is commonly used for this separation.[1][10][11]
1.2. Materials and Reagents
-
Dihydroxyacetone (DHA), 99.8% purity[1]
-
Acetonitrile (HPLC grade)[1]
-
Ultrapure water[1]
-
0.22 µm membrane filters[1]
-
HPLC system with a suitable detector (e.g., UV or Refractive Index)
1.3. Sample Preparation
-
Collect a sample of the fermentation broth.
-
Centrifuge the sample at 8000 rpm for 10 minutes to remove microbial cells.[1]
-
Filter the supernatant through a 0.22 µm membrane filter.[1]
-
Dilute the filtered supernatant with the mobile phase to a concentration within the calibration range.[1]
1.4. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (90:10, v/v)[1][10][11]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL[4]
-
Detector: UV detector at 271 nm[4] or Refractive Index detector
1.5. Calibration Curve
-
Prepare a stock solution of DHA (e.g., 120.00 mg/mL) in the mobile phase.[1]
-
Perform serial dilutions to obtain a series of standard solutions with concentrations ranging from 2.00 to 12.00 mg/mL.[1]
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
1.6. Analysis and Calculation
-
Inject the prepared sample into the HPLC system.
-
Record the peak area corresponding to DHA.
-
Calculate the concentration of DHA in the sample using the calibration curve, accounting for the dilution factor.
Protocol 2: Gas Chromatography (GC)
GC is another powerful technique for DHA analysis, which often requires derivatization to make the analyte volatile.[3][12]
2.1. Principle
This method involves the derivatization of DHA to a more volatile compound, followed by separation and quantification using a gas chromatograph with a flame ionization detector (FID).[3] A common derivatization method is acetylation using acetic anhydride (B1165640) with n-methylimidazole as a catalyst.[3][12]
2.2. Materials and Reagents
-
Dihydroxyacetone (DHA) standard
-
Glycerol standard
-
Dichloromethane
-
Deionized water
-
n-Hexadecane (Internal Standard)
-
GC system with FID and a DB-5 capillary column or equivalent[3]
2.3. Sample Preparation and Derivatization
-
Centrifuge the fermentation broth sample at 10,000 rpm for 5 minutes to remove biomass.[3]
-
To 10 µL of the supernatant (or standard solution), add 10 µL of n-methylimidazole and 75 µL of acetic anhydride in a 1.5 mL Eppendorf tube.[3][12]
-
Let the mixture stand at room temperature for 5 minutes to complete the acetylation.[3][12]
-
Add 100 µL of deionized water to stop the reaction, and vortex the tube.[3]
-
Add 10 µL of the internal standard solution (hexadecane) and 100 µL of dichloromethane.[3]
-
Inject the organic phase into the GC system.
2.4. Chromatographic Conditions
-
Column: DB-5 capillary column[3]
-
Carrier Gas: Nitrogen at a flow rate of 1.0 mL/min[3]
-
Injector Temperature: 210°C[3]
-
Detector Temperature: 250°C[3]
-
Oven Temperature Program: Initial temperature of 140°C for 2 min, then ramp to 240°C at a rate of 20°C/min, and hold for 2 min.[3]
-
Split Ratio: 50:1[3]
2.5. Calibration and Quantification
-
Prepare standard solutions of DHA and glycerol at concentrations ranging from 1 to 100 g/L.[3]
-
Perform the derivatization procedure for each standard.
-
Plot a calibration curve of the peak area ratio (analyte/internal standard) against the concentration.
-
Quantify DHA in the sample using this calibration curve.
Protocol 3: Visible Spectrophotometry
This is a simpler, colorimetric method for DHA determination, though it may be less accurate for high concentrations compared to HPLC.[1]
3.1. Principle
DHA reacts with a chromogenic agent, diphenylamine (B1679370), in an acidic environment and upon heating, to produce a colored compound that can be measured spectrophotometrically at 615 nm.[1]
3.2. Materials and Reagents
-
Dihydroxyacetone (DHA) standard
-
Diphenylamine[1]
-
Acetic acid[1]
-
Sulfuric acid (98%)[1]
-
Distilled water
-
Spectrophotometer
3.3. Preparation of Chromogenic Agent
Dissolve 0.6 g of diphenylamine in 54 mL of acetic acid and add 0.6 mL of 98% sulfuric acid. This solution should be prepared fresh.[1]
3.4. Sample Preparation
-
Prepare the fermentation broth sample as described in the HPLC protocol (centrifugation and filtration).
-
Dilute the sample with distilled water to an appropriate concentration.
3.5. Assay Procedure
-
Add 0.5 mL of the diluted DHA sample (or standard) to 4.5 mL of the chromogenic agent.[1]
-
Mix the solution and place it in a boiling water bath for 20 minutes.[1]
-
Cool the solution to room temperature.
-
Measure the absorbance of the resulting blue solution at 615 nm against a blank (pure water treated with the chromogenic agent).[1]
3.6. Calibration and Quantification
-
Prepare a series of DHA standard solutions.
-
Follow the assay procedure for each standard to generate a calibration curve of absorbance versus concentration.
-
Determine the concentration of DHA in the sample from the calibration curve.
Visualizations
Logical Relationship: Fermentation Monitoring Using DHA Analysis
Caption: Workflow for fermentation monitoring and control using DHA analysis.
Experimental Workflow: HPLC Analysis of DHA
Caption: Step-by-step workflow for DHA analysis by HPLC.
Experimental Workflow: GC Analysis of DHA
Caption: Step-by-step workflow for DHA analysis by GC.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chemical and Metabolic Controls on Dihydroxyacetone Metabolism Lead to Suboptimal Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficient 1,3-dihydroxyacetone biosynthesis in Gluconobacter oxydans using metabolic engineering and a fed-batch strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and Metabolic Controls on Dihydroxyacetone Metabolism Lead to Suboptimal Growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial production of dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydroxyacetone: An Updated Insight into an Important Bioproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring of the Biotechnological Production of Dihydroxyacetone Using a Low‐Field 1H NMR Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. HPLC methods for determination of dihydroxyacetone and glycerol in fermentation broth and comparison with a visible spectrophotometric method to determine dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Application Note: Titrimetric Assay for Dihydroxyacetone (DHA) Purity
Introduction
Dihydroxyacetone (DHA), the primary active ingredient in sunless tanning products and a significant intermediate in metabolism, requires accurate purity assessment for quality control and research purposes.[1][2] This application note details a robust and reliable titrimetric method for determining the purity of dihydroxyacetone. The protocol is adapted from the United States Pharmacopeia (USP) monograph for dihydroxyacetone and is suitable for researchers, scientists, and drug development professionals.[2][3]
Principle of the Assay
The titrimetric assay for dihydroxyacetone is based on the Malaprade reaction, where compounds with vicinal diols are oxidatively cleaved by periodic acid. Dihydroxyacetone, an α-hydroxyketone, is oxidized by a known excess of periodic acid (HIO₄). The remaining periodic acid is then determined by iodometric titration.
The key reactions are as follows:
-
Oxidation of Dihydroxyacetone: C₃H₆O₃ (DHA) + HIO₄ (Periodic Acid) → HCHO (Formaldehyde) + HCO₂H (Formic Acid) + HIO₃ (Iodic Acid)
-
Reaction of Excess Periodic Acid with Iodide: In a neutral or slightly alkaline solution (buffered with sodium bicarbonate), the excess periodic acid reacts with potassium iodide (KI) to liberate iodine (I₂). HIO₄ + 2KI + H₂O → HIO₃ + I₂ + 2KOH
-
Titration of Liberated Iodine: The liberated iodine is then titrated with a standardized solution of sodium arsenite (NaAsO₂) using a starch indicator. The endpoint is marked by the disappearance of the blue color of the starch-iodine complex. I₂ + AsO₂⁻ + 2H₂O → 2I⁻ + AsO₄³⁻ + 4H⁺
By performing a blank titration (without the DHA sample), the amount of periodic acid consumed by the DHA can be determined, and thus the purity of the sample can be calculated.
Experimental Protocol
Materials and Reagents
-
Dihydroxyacetone (DHA) sample
-
Periodic acid (HIO₄), 0.1 M solution
-
Sodium arsenite (NaAsO₂), 0.05 M volumetric solution (VS)
-
Potassium iodide (KI), 0.6 M solution
-
Sodium bicarbonate (NaHCO₃)
-
Starch indicator solution (TS)
-
Deionized water
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Burette
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
Preparation of Solutions
-
0.1 M Periodic Acid: Dissolve 22.79 g of periodic acid in deionized water and dilute to 1000 mL.
-
0.05 M Sodium Arsenite VS: Dissolve 6.495 g of sodium arsenite in deionized water and dilute to 1000 mL. Standardize against a primary standard.
-
0.6 M Potassium Iodide: Dissolve 99.6 g of potassium iodide in deionized water and dilute to 1000 mL.
-
Starch Indicator Solution (TS): Mix 1 g of soluble starch with 10 mg of red mercuric iodide and enough cold water to make a thin paste. Add 200 mL of boiling water and boil for 1 minute with continuous stirring. Cool before use.
Assay Procedure
-
Sample Preparation: Accurately weigh approximately 0.1 g of the dihydroxyacetone sample and record the weight.
-
Dissolve the weighed sample in 20 mL of deionized water in an Erlenmeyer flask.
-
Oxidation: Add 20 mL of 0.1 M periodic acid solution to the flask. Swirl to mix and allow the reaction to proceed in the dark at room temperature for 20 minutes.[3]
-
Buffering and Iodide Addition: After the 20-minute incubation, add approximately 3 g of sodium bicarbonate, followed by 20 mL of 0.6 M potassium iodide solution.[3]
-
Indicator Addition: Add 3 mL of the starch indicator solution. The solution should turn a deep blue-black color due to the formation of the starch-iodine complex.
-
Titration: Immediately titrate the solution with 0.05 M sodium arsenite VS.[3] The endpoint is reached when the blue color completely disappears. Record the volume of the titrant used.
-
Blank Titration: Perform a blank titration by following the same procedure but omitting the dihydroxyacetone sample.[3]
Calculation of Purity
The purity of the dihydroxyacetone sample is calculated using the following formula:
Purity (%) = [(V_B - V_S) × M × F / W] × 100
Where:
-
V_B = Volume of 0.05 M sodium arsenite VS consumed in the blank titration (mL)
-
V_S = Volume of 0.05 M sodium arsenite VS consumed in the sample titration (mL)
-
M = Molarity of the sodium arsenite solution (mol/L)
-
F = Equivalence factor (4.504 mg of C₃H₆O₃ per mL of 0.05 M sodium arsenite)[3]
-
W = Weight of the dihydroxyacetone sample (mg)
Data Presentation
The following table provides an example of the data that would be collected and calculated during the titrimetric assay of three different lots of dihydroxyacetone.
| Parameter | Lot A | Lot B | Lot C |
| Sample Weight (W) | 100.5 mg | 101.2 mg | 99.8 mg |
| Blank Titration Volume (V_B) | 20.10 mL | 20.10 mL | 20.10 mL |
| Sample Titration Volume (V_S) | 1.85 mL | 1.60 mL | 2.10 mL |
| Molarity of Sodium Arsenite (M) | 0.0500 M | 0.0500 M | 0.0500 M |
| Calculated Purity (%) | 99.2% | 99.6% | 98.9% |
Visualizations
Experimental Workflow
Caption: Workflow for the titrimetric assay of DHA purity.
Reaction Principle
Caption: Principle of the titrimetric assay for DHA.
References
Application Note: Fluorometric Assay for Dihydroxyacetone Phosphate (DHAP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroxyacetone phosphate (B84403) (DHAP) is a critical metabolic intermediate in both glycolysis and lipid biosynthesis.[1][2][3][4] In the glycolytic pathway, the enzyme aldolase (B8822740) cleaves fructose-1,6-bisphosphate into DHAP and glyceraldehyde-3-phosphate (GAP).[1][3] These two molecules form the intracellular triose phosphate pool. DHAP can be isomerized to GAP by triose phosphate isomerase (TPI).[1][2][3][4] A deficiency in TPI can lead to a rare autosomal disease characterized by hemolytic anemia and neurological issues due to the accumulation of DHAP.[1][2][3][4] Given its central role in metabolism, the quantification of DHAP is essential for studying metabolic pathways, analyzing enzymatic activities, and investigating diseases related to metabolic dysfunction.[5] This application note provides a detailed protocol for a sensitive, high-throughput fluorometric assay for the detection of DHAP in various biological samples.
Principle of the Assay
This fluorometric assay for DHAP is based on a coupled enzymatic reaction. In the initial step, triose phosphate isomerase (TPI) catalyzes the conversion of DHAP to glyceraldehyde-3-phosphate (GAP). The resulting GAP is then utilized in a series of subsequent enzymatic reactions that lead to the reduction of a proprietary probe, which generates a highly fluorescent product. The fluorescence intensity, measured at an excitation/emission wavelength of 535/587 nm, is directly proportional to the concentration of DHAP in the sample.[1][2][3][4] This assay is highly sensitive and can detect DHAP concentrations as low as 0.5 µM.[1][2][3][4]
Caption: Principle of the fluorometric DHAP assay.
Materials and Reagents
-
96-well white plates with clear bottoms
-
Fluorescence microplate reader
-
DHAP Assay Buffer
-
PicoProbe™ (or equivalent fluorescent probe) in DMSO
-
DHAP Enzyme Mix (lyophilized)
-
DHAP Developer (lyophilized)
-
DHAP Standard (lyophilized)
-
10 kDa Spin Columns for deproteinization (optional)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water (ddH₂O)
Experimental Protocols
Reagent Preparation
-
DHAP Assay Buffer: Warm to room temperature before use.
-
PicoProbe™: Warm to 37°C for 1-5 minutes to thaw completely. Aliquot and store at -20°C, protected from light.
-
DHAP Enzyme Mix: Reconstitute the lyophilized enzyme mix in 220 µL of DHAP Assay Buffer. Aliquot and store at -20°C. Keep on ice during use.
-
DHAP Developer: Reconstitute the lyophilized developer in 220 µL of DHAP Assay Buffer. Aliquot and store at -20°C. Keep on ice during use.
-
DHAP Standard (100 mM): Reconstitute the lyophilized standard in 100 µL of ddH₂O to create a 100 mM stock solution. Aliquot and store at -20°C.
Standard Curve Preparation
-
1 mM DHAP Standard: Dilute 10 µL of the 100 mM DHAP Standard stock solution with 990 µL of DHAP Assay Buffer to create a 1 mM solution.
-
50 µM DHAP Standard: Dilute 50 µL of the 1 mM DHAP Standard with 950 µL of DHAP Assay Buffer to create a 50 µM (50 pmol/µL) working solution.
-
Standard Curve Points: Add 0, 2, 4, 6, 8, and 10 µL of the 50 µM DHAP Standard into a series of wells in a 96-well plate to generate 0, 100, 200, 300, 400, and 500 pmol/well standards.
-
Adjust the volume of each well to 50 µL with DHAP Assay Buffer.
Sample Preparation
-
Cell Samples (adherent or suspension):
-
Collect ~1 x 10⁶ cells and wash with cold PBS.
-
Homogenize the cell pellet in 100 µL of ice-cold DHAP Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.
-
Collect the supernatant.
-
-
Tissue Samples:
-
Harvest approximately 10 mg of tissue and wash with cold PBS.
-
Resuspend the tissue in 100 µL of ice-cold DHAP Assay Buffer.
-
Homogenize using a Dounce homogenizer on ice.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant.
-
-
Biological Fluids (Serum, Plasma):
-
Serum and plasma samples can often be assayed directly.[4]
-
-
Deproteinization (Recommended for all samples):
-
To minimize interference from enzymes in the sample, deproteinize the supernatant using a 10 kDa spin column.[2]
-
-
Sample Loading:
Reaction Mix Preparation and Measurement
-
Reaction Mix: Prepare a master mix for each standard and sample to be assayed. For each well, prepare 50 µL of the Reaction Mix:
-
43 µL DHAP Assay Buffer
-
3 µL PicoProbe™
-
2 µL DHAP Enzyme Mix
-
2 µL DHAP Developer
-
-
Background Control Mix: For samples with potential NADH background, prepare a background control mix by substituting the DHAP Enzyme Mix with DHAP Assay Buffer:
-
45 µL DHAP Assay Buffer
-
3 µL PicoProbe™
-
2 µL DHAP Developer
-
-
Assay Procedure:
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.
-
For background control wells, add 50 µL of the Background Control Mix.
-
Mix well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.[1]
-
Measure the fluorescence at Ex/Em = 535/587 nm using a microplate reader.[1][3][4]
-
Caption: Experimental workflow for the fluorometric DHAP assay.
Data Analysis
-
Background Subtraction: If a background control was used, subtract the fluorescence reading of the background control from the corresponding sample reading.
-
Standard Curve: Plot the fluorescence values for the DHAP standards against the amount of DHAP (in pmol).
-
DHAP Concentration: Determine the amount of DHAP in the samples from the standard curve. The concentration of DHAP in the sample can be calculated using the following formula:
DHAP Concentration (pmol/µL or nmol/mL) = (B / V) x D
Where:
-
B = Amount of DHAP in the sample well from the standard curve (pmol).
-
V = Sample volume added to the reaction well (µL).
-
D = Sample dilution factor.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Detection Method | Fluorometric | [3] |
| Excitation Wavelength | 535 nm | [1][3][4] |
| Emission Wavelength | 587 nm | [1][3][4] |
| Detection Limit | 0.5 µM | [1][2][3][4] |
| Standard Curve Range | 0 - 500 pmol/well | [2][4] |
| Incubation Time | 60 minutes | [1][4] |
| Incubation Temperature | 37°C | [1][4] |
| Sample Types | Tissues, Cells, Biological Fluids (Serum, Plasma) | [2][3][4] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | - Inactive enzymes or developer | - Ensure proper storage and handling of kit components. Keep enzymes on ice. |
| - Incorrect wavelength settings | - Verify the excitation and emission wavelengths on the microplate reader. | |
| - Low DHAP concentration in sample | - Concentrate the sample or use a larger sample volume. | |
| High Background | - Contamination of reagents | - Use fresh reagents and sterile techniques. |
| - High NADH levels in the sample | - Use the background control mix to subtract the background fluorescence. | |
| High Variation between Replicates | - Pipetting errors | - Ensure accurate pipetting and proper mixing. |
| - Incomplete mixing of reagents | - Mix the plate thoroughly after adding the reaction mix. |
References
- 1. Dihydroxyacetone Phosphate (DHAP) Assay Kit (Fluorometric) (ab197003) | Abcam [abcam.com]
- 2. assaygenie.com [assaygenie.com]
- 3. transcriptionfactor.org [transcriptionfactor.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Dihydroxyacetone Phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Notes and Protocols for 13C-Labeled Dihydroxyacetone in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using 13C-labeled substrates is a powerful methodology for elucidating the intricacies of cellular metabolism. 13C-labeled dihydroxyacetone (DHA), a key three-carbon keto-sugar, serves as an invaluable tracer for dissecting central carbon metabolism. Upon cellular uptake, DHA is rapidly phosphorylated to dihydroxyacetone phosphate (B84403) (DHAP), a pivotal intermediate at the crossroads of glycolysis, gluconeogenesis, the pentose (B10789219) phosphate pathway (PPP), and lipid biosynthesis.[1] By tracing the metabolic fate of the 13C label from dihydroxyacetone, researchers can quantitatively assess the flux through these critical pathways, providing deep insights into the metabolic reprogramming that characterizes various physiological and pathological states, including cancer and metabolic diseases.[2]
These application notes provide a comprehensive overview of the use of 13C-labeled dihydroxyacetone in tracer studies, complete with detailed experimental protocols and data interpretation guidelines.
Core Applications
-
Metabolic Flux Analysis (MFA): Quantify the rates (fluxes) of intracellular metabolic reactions to understand how cells utilize nutrients and regulate their metabolic networks.[3]
-
Disease Metabolism Research: Investigate metabolic alterations in diseases such as cancer, diabetes, and non-alcoholic fatty liver disease (NAFLD) to identify potential therapeutic targets.[2]
-
Drug Discovery and Development: Elucidate the mechanism of action of drugs that target metabolic pathways and assess their efficacy in preclinical models.
-
Bioprocess Optimization: Understand and engineer the metabolism of microorganisms for the enhanced production of biofuels and other valuable chemicals.
Data Presentation
The primary output of a 13C-dihydroxyacetone tracer study is the mass isotopologue distribution (MID) of downstream metabolites. The MID describes the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where 'M' represents the monoisotopic mass of the unlabeled metabolite. This data is crucial for calculating metabolic flux ratios.
Table 1: Mass Isotopologue Distribution of Glycolytic Intermediates in HEK293T Cells after [13C3]Dihydroxyacetone Tracing
| Metabolite | Isotopologue | Relative Proportion (%) |
| GAP/DHAP | M+0 (unlabeled) | ~25 |
| M+3 (labeled) | ~75 | |
| Lactic Acid | M+0 (unlabeled) | ~40 |
| M+3 (labeled) | ~60 | |
| G6P/F6P | M+0 (unlabeled) | ~80 |
| M+3 (labeled) | ~20 |
Data adapted from a 15-minute incubation study in HEK293T cells with [13C3]DHA.[4] GAP/DHAP refers to the combined pool of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate. G6P/F6P refers to the combined pool of glucose 6-phosphate and fructose (B13574) 6-phosphate.
Signaling Pathways and Experimental Workflows
The metabolic fate of 13C-dihydroxyacetone is intricately linked to key signaling pathways that regulate cellular growth and proliferation. The experimental workflow for a typical tracer study involves several critical steps, from cell culture to data analysis.
Caption: Metabolic fate of 13C-labeled dihydroxyacetone.
References
- 1. benchchem.com [benchchem.com]
- 2. Probing hepatic metabolism of [2-13C]dihydroxyacetone in vivo with 1H-decoupled hyperpolarized 13C-MR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
preventing degradation of dihydroxyacetone in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of dihydroxyacetone (DHA) in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my aqueous DHA solution turning yellow or brown?
A1: The discoloration of your DHA solution is a primary indicator of degradation. This phenomenon can be attributed to several chemical processes:
-
Maillard Reaction: DHA, being a reducing sugar, can react with amino acids, peptides, or proteins present in your solution. This non-enzymatic browning reaction results in the formation of brown-colored polymers known as melanoidins.[1][2][3] This is the same reaction that is responsible for the browning of many foods.[2]
-
Caramelization: At elevated temperatures and certain pH levels, DHA can undergo self-condensation and degrade into colored compounds.[2]
-
Aldol (B89426) Condensation: Under alkaline conditions (pH > 7), DHA can undergo base-catalyzed aldol condensation, which can also lead to colored byproducts.[1]
Discoloration signifies a loss of the active monomeric form of DHA and the formation of potentially undesirable byproducts.
Q2: How does the pH of the solution affect the stability of DHA?
A2: The pH of the aqueous solution is a critical factor in maintaining the stability of DHA.
-
Optimal Stability: DHA solutions are most stable in an acidic environment, with an optimal pH range between 3 and 4.[4] Some sources suggest that un-buffered acidic systems are ideal.[2][5] In aqueous solutions, DHA initially has a pH of about 5.5, which naturally drifts down to a more stable pH of 3-4 over time.[4][6]
-
Alkaline Instability: At a pH above 6, the degradation of DHA is significantly accelerated, leading to discoloration and a loss of activity.[1] In solutions with a pH between 8 and 12, DHA degrades to form hydroxyacetone (B41140) and methylglyoxal.[2][5] An alkaline pH can also cause an undesirable orange hue in the Maillard reaction.[1]
Q3: What is the recommended storage temperature for aqueous DHA solutions?
A3: Elevated temperatures significantly accelerate the degradation of DHA.[1][2][5]
-
Recommended Storage: For long-term stability, it is highly recommended to store aqueous DHA solutions in a cool environment, ideally refrigerated at 2-10°C.[1][2]
-
Accelerated Degradation: As a rule of thumb, a 10% DHA solution stored at 40°C for six months can result in an approximate 25% loss of the active ingredient.[2][5][7] DHA should be incorporated into formulations during the cool-down phase of production, at temperatures below 35-40°C.[1]
Q4: I am working with a formulation that contains amino acids. How can I minimize the Maillard reaction?
A4: The Maillard reaction is a primary cause of DHA degradation in the presence of amine-containing compounds. To minimize this:
-
pH Control: Maintain the pH of your solution in the acidic range (ideally 3-4), as this slows down the rate of the Maillard reaction.
-
Temperature Control: Since the reaction rate increases with temperature, storing your solution at cool, refrigerated temperatures (2-10°C) is crucial.[2]
-
Avoid Contaminants: Be vigilant about trace amounts of nitrogen-containing compounds that could inadvertently trigger the degradation process.[2]
-
Use of Stabilizers: Consider the use of stabilizers like sodium metabisulfite, which can help prevent discoloration in DHA formulations.[4][6]
Q5: Are there any common laboratory reagents or formulation ingredients that are incompatible with DHA?
A5: Yes, due to its high reactivity, DHA is incompatible with a number of common ingredients.[1] Avoiding these can significantly improve the stability of your solutions:
-
Amines and Derivatives: Primary and secondary amines, amino acids, peptides, proteins, and EDTA will readily initiate the Maillard reaction.[1][4][6]
-
Metal Oxides: Inorganic UV filters such as titanium dioxide and zinc oxide, as well as iron oxides, can induce DHA degradation.[1][4][6]
-
Acids: Alpha and beta hydroxy acids can be incompatible with DHA.[1][4][6]
-
Phosphates: Phosphate esters and their salts, often found in buffering agents, should be avoided.[1][4][6]
-
Oxidizing Agents: These should be considered incompatible with DHA.[3][4][6]
Quantitative Data Summary
The stability of dihydroxyacetone is influenced by several quantifiable factors. The tables below summarize key data regarding the impact of pH and temperature on DHA degradation.
Table 1: Effect of pH on DHA Stability and Degradation Products
| pH Range | Stability | Degradation Products |
| 2 - 4 | Optimal | Minimal degradation.[2][5] |
| 4 - 6 | Stable | Slow degradation.[1][2][8] |
| > 7 | Unstable | Accelerated degradation, formation of brown products.[2] |
| 8 - 12 | Highly Unstable | Hydroxyacetone, Methylglyoxal.[2][5] |
Table 2: Effect of Temperature on DHA Degradation
| Temperature | Duration | Approximate Degradation of Active DHA |
| Room Temperature (<30°C) | 1 Year | Negligible (for powder form).[2][5] |
| 40°C | 6 Months | ~25% (in a 10% aqueous solution).[2][5][7] |
| 36°C - 50°C | 24 - 72 hours | Significant increase in browning intensity.[2] |
Key Experimental Protocols
Protocol 1: Quantification of Dihydroxyacetone by High-Performance Liquid Chromatography (HPLC)
This protocol provides a generalized method for the routine quantification of DHA in aqueous solutions.
Objective: To determine the concentration of DHA in an aqueous sample.
Materials and Reagents:
-
Dihydroxyacetone (DHA), ≥99% purity
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
HPLC system with a UV or Refractive Index (RI) detector
-
Amino-bonded column (e.g., Lichrospher 5–NH2, 250 mm x 4.6 mm, 5 µm particle size)[1][9][10]
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Sample Preparation:
-
Dilute the aqueous DHA sample with the mobile phase to a concentration that falls within the calibration curve range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[11]
-
-
HPLC Analysis:
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the DHA standards against their known concentrations.
-
Perform a linear regression on the calibration curve. The correlation coefficient (r²) should be >0.99.
-
Use the equation of the line to calculate the concentration of DHA in the samples based on their measured peak areas.[2]
-
Protocol 2: Accelerated Stability Testing of an Aqueous DHA Solution
This protocol is designed to predict the long-term stability of a DHA formulation by subjecting it to stress conditions.
Objective: To assess the stability of a DHA solution under accelerated conditions (elevated temperature).
Materials:
-
DHA solution/formulation to be tested
-
Temperature-controlled stability chamber or oven set to 40°C ± 2°C[2]
-
Airtight, inert containers for the samples
-
HPLC system for DHA quantification (as per Protocol 1)
-
pH meter
Procedure:
-
Initial Analysis (Time Zero):
-
Before placing the samples in the stability chamber, perform an initial analysis.
-
Measure and record the initial pH of the solution.
-
Quantify the initial concentration of DHA using the HPLC method described in Protocol 1.
-
Visually inspect and record the appearance of the solution (e.g., color, clarity).
-
-
Sample Storage:
-
Place the airtight containers with the DHA solution into the stability chamber at 40°C.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), remove a sample from the stability chamber.
-
Allow the sample to equilibrate to room temperature.
-
Measure and record the pH.
-
Quantify the DHA concentration using HPLC.
-
Record any changes in the visual appearance of the solution.
-
-
Data Analysis:
-
Plot the concentration of DHA and the pH as a function of time.
-
Calculate the percentage of DHA degradation at each time point relative to the initial concentration.
-
Document any changes in the physical appearance of the solution over time.
-
Visual Diagrams
Caption: Major degradation pathways for DHA in aqueous solutions.
Caption: A step-by-step workflow for troubleshooting DHA degradation.
Caption: Logical relationships of components for a stable DHA formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In search of the perfect tan: Chemical activity, biological effects, business considerations, and consumer implications of dihydroxyacetone sunless tanning products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mcbiotec.com [mcbiotec.com]
- 6. ulprospector.com [ulprospector.com]
- 7. Dihydroxyacetone: An Updated Insight into an Important Bioproduct - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroxyacetone - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. HPLC methods for determination of dihydroxyacetone and glycerol in fermentation broth and comparison with a visible spectrophotometric method to determine dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Dihydroxyacetone (DHA) Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to dihydroxyacetone (DHA) interference in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is dihydroxyacetone (DHA) and why might it be in my samples?
A1: Dihydroxyacetone (DHA) is a simple, three-carbon sugar (a ketotriose) that is an intermediate in fructose (B13574) metabolism.[1] Your samples may contain DHA if your research involves cell culture using fructose as a carbon source, dermatological studies with sunless tanning products (where DHA is the active ingredient), or analysis of certain food and beverage products.[1]
Q2: Which biochemical assays are most susceptible to DHA interference?
A2: Assays that are sensitive to reducing substances or those that depend on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) redox cycling are at the highest risk of interference.[1] These include:
-
Lactate (B86563) Assays: Particularly those utilizing lactate dehydrogenase (LDH).[1]
-
NAD⁺/NADH Quantification Assays: Enzymatic cycling assays are highly prone to interference.[1]
-
Cell Viability/Proliferation Assays: Assays employing tetrazolium salts such as MTT, XTT, and WST-1 can be affected.[1]
-
Protein Quantification Assays: Copper-based assays like the Bicinchoninic Acid (BCA) assay are susceptible to interference from reducing sugars like DHA.
-
Nucleic Acid Quantification: Spectrophotometric methods may be affected due to the UV absorbance of DHA.
Q3: What are the primary mechanisms of DHA interference?
A3: DHA can interfere with biochemical assays through several mechanisms:
-
Enzymatic Cross-Reactivity: DHA or its metabolites may be mistakenly recognized as a substrate by an assay enzyme, such as lactate dehydrogenase, leading to the generation of a false signal.[1]
-
Chemical Reaction with Assay Reagents: As a reducing sugar, DHA can directly react with and reduce colorimetric or fluorometric probes, like tetrazolium salts, independent of any enzymatic activity.[1]
-
Alteration of Cellular Metabolism: In cell-based assays, DHA can influence the metabolic state of cells, thereby affecting the intracellular NAD⁺/NADH ratio, which can indirectly interfere with assays that measure metabolic activity.[1]
-
Maillard Reaction: DHA readily reacts with primary and secondary amines, such as the amino groups in proteins and peptides, in a non-enzymatic browning process known as the Maillard reaction. This can lead to the formation of colored and fluorescent products that interfere with spectrophotometric and fluorometric readings.
Troubleshooting Guides
Issue 1: My lactate assay shows unexpectedly high readings in samples containing DHA.
-
Possible Cause: DHA is likely interfering with your lactate dehydrogenase (LDH)-based lactate assay. It may be acting as a substrate for LDH or another enzyme in the reaction, leading to the erroneous reduction of NAD⁺ to NADH.[1]
-
Troubleshooting Steps:
-
Run a DHA Control: Prepare a sample with a known concentration of DHA in a matrix that is free of lactate and run it in your assay. A positive signal will confirm DHA interference.[1]
-
Sample Dilution: Dilute your sample to lower the concentration of DHA. However, be aware that this will also dilute your target analyte, lactate.[1]
-
Sample Cleanup: Employ a sample preparation method to remove DHA. Solid-phase extraction (SPE) is a recommended technique (see Experimental Protocol 1).[1]
-
Use an Alternative Assay: Switch to a lactate assay that is not based on LDH or NAD⁺/NADH cycling. A lactate oxidase-based assay is a suitable alternative (see Experimental Protocol 2).[1]
-
Issue 2: My NAD⁺/NADH assay results are inconsistent in the presence of DHA.
-
Possible Cause: As a reducing agent, DHA may be directly reacting with the probe in your NAD⁺/NADH assay or interfering with the enzymatic cycling reaction.[1]
-
Troubleshooting Steps:
-
Assay Blank with DHA: Prepare a blank sample containing all assay components except for the enzyme, and add DHA. The development of a signal indicates direct reduction of the probe by DHA.[1]
-
Sample Preparation: Implement a sample cleanup step to remove DHA before performing the assay. Solid-phase extraction (SPE) is a suitable method (see Experimental Protocol 1).[1]
-
Alternative Quantification Method: If available, validate your results using a different method for NAD⁺/NADH quantification, such as liquid chromatography-mass spectrometry (LC-MS).
-
Issue 3: I am observing high background or unexpected results in my cell viability assay (e.g., MTT, XTT) with DHA-treated cells.
-
Possible Cause: DHA may be non-enzymatically reducing the tetrazolium salt, or it could be altering the metabolic activity of the cells, leading to a change in the rate of tetrazolium salt reduction that is not directly related to cell number.[1]
-
Troubleshooting Steps:
-
Cell-Free Control: Add DHA to your cell culture medium without cells and include the tetrazolium salt reagent. A color change confirms the direct chemical reduction of the reagent by DHA.[1]
-
Wash Cells Before Assay: Prior to adding the tetrazolium reagent, thoroughly wash the cells with phosphate-buffered saline (PBS) to remove any extracellular DHA.
-
Use an Alternative Viability Assay: Consider employing a non-metabolic based assay for cell viability, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Issue 4: My protein concentrations are overestimated in samples containing DHA when using the BCA assay.
-
Possible Cause: DHA is a reducing sugar and can reduce Cu²⁺ to Cu⁺, which is the first step in the BCA assay. This leads to a color change independent of the presence of protein, resulting in an overestimation of protein concentration.
-
Troubleshooting Steps:
-
Use an Alternative Protein Assay: The Bradford protein assay is generally less susceptible to interference from reducing sugars.
-
Sample Cleanup: Use a sample preparation method to remove DHA. For samples with high protein content, protein precipitation can be an effective method to separate proteins from interfering substances like DHA.
-
Issue 5: I am concerned about DHA interference with my nucleic acid quantification.
-
Possible Cause: DHA has been shown to have a broad absorbance in the UV-visible spectrum, which could potentially overlap with the 260 nm and 280 nm wavelengths used for nucleic acid quantification. This could lead to inaccurate A260/A280 ratios and an overestimation of nucleic acid concentration.[2]
-
Troubleshooting Steps:
-
Run a Blank with DHA: Measure the absorbance of a solution containing DHA at the same concentration as in your samples to assess its contribution to the absorbance at 260 nm and 280 nm.
-
Use a Fluorometric Quantification Method: Fluorometric methods that use DNA- or RNA-specific dyes are less prone to interference from other molecules that absorb UV light.
-
Sample Cleanup: Employ a sample cleanup method such as solid-phase extraction to remove DHA prior to quantification (see Experimental Protocol 1).
-
Data Presentation
Table 1: Summary of Dihydroxyacetone (DHA) Interference in Biochemical Assays and Recommended Actions
| Assay Type | Mechanism of Interference | Observed Effect | Recommended Troubleshooting Actions |
| Lactate (LDH-based) | Enzymatic cross-reactivity; DHA acts as a substrate for LDH.[1] | False positive; overestimation of lactate concentration. | Run DHA control, sample dilution, Solid-Phase Extraction (SPE), use Lactate Oxidase-based assay.[1] |
| NAD⁺/NADH Quantification | Direct reduction of assay probe; interference with enzymatic cycling.[1] | Inconsistent results; high background. | Run assay blank with DHA, SPE, validate with LC-MS.[1] |
| Cell Viability (MTT, XTT) | Direct chemical reduction of tetrazolium salts; alteration of cellular metabolism.[1] | High background; overestimation of cell viability. | Run cell-free control, wash cells before assay, use a non-metabolic viability assay.[1] |
| Protein Quantification (BCA) | Reduction of Cu²⁺ to Cu⁺ by DHA. | Overestimation of protein concentration. | Use Bradford assay, protein precipitation. |
| Nucleic Acid Quantification (UV-Vis) | UV absorbance of DHA overlaps with 260 nm and 280 nm.[2] | Inaccurate A260/A280 ratio; overestimation of concentration. | Run blank with DHA, use fluorometric quantification, SPE. |
Table 2: Illustrative Quantitative Data on the Effect of DHA on Cell Viability (MTT Assay)
Note: This table presents example data to illustrate the concentration-dependent effect of DHA. Actual results may vary depending on the cell type and experimental conditions.
| DHA Concentration (mM) | Apparent Cell Viability (% of Control) | Notes |
| 0 | 100% | Baseline cell viability without DHA. |
| 1 | ~110% | Slight increase, potentially due to direct reduction of MTT by DHA. |
| 5 | ~130% | Significant overestimation of viability due to DHA interference. |
| 10 | ~150% | Strong interference, masking any potential cytotoxic effects. |
| 25 | Cytotoxic | At higher concentrations, the cytotoxic effects of DHA may become apparent, but interference will still be a confounding factor. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) to Remove DHA
This protocol is designed to remove small, polar molecules like DHA from biological samples such as serum, plasma, or cell culture supernatant.
Materials:
-
SPE cartridges with an amino (NH2) stationary phase.[1]
-
Acetonitrile (B52724) (ACN)
-
Deionized water
-
Sample pre-treatment solution: 80:20 (v/v) ACN/water[1]
-
Elution solution (if analyte of interest is retained): 50:50 (v/v) ACN/water
Procedure:
-
Sample Pre-treatment: Dilute your sample with acetonitrile to a final concentration of 80% ACN. For example, add 800 µL of ACN to 200 µL of your sample. Centrifuge to pellet any precipitated proteins.[1]
-
Cartridge Conditioning: Condition the SPE-NH2 cartridge by passing 1 mL of 80:20 ACN/water through it.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge. At this stage, sugars like DHA will be retained on the column.
-
Analyte Elution (if analyte of interest is not a sugar): If your analyte of interest is more hydrophobic than DHA, it may have passed through the column during the loading step. Collect this flow-through for your assay.
-
Wash (Optional): If your analyte of interest is retained on the column and you need to remove other less polar impurities, you can perform a wash step with a solvent stronger than the loading solution but weaker than the elution solution.
-
Elution (if analyte of interest is retained): If your analyte of interest is also a polar molecule retained on the column, you will need to perform a selective elution. This may involve using a solvent of different polarity or pH to elute your analyte while leaving DHA bound to the column. Method development will be required to optimize this step.
Protocol 2: NADH-Independent Lactate Assay (Lactate Oxidase-Based)
This protocol describes a method for quantifying L-lactate that does not rely on the LDH-catalyzed reduction of NAD⁺, thus avoiding interference from compounds that affect the NAD⁺/NADH pool. This method is based on an alternative enzymatic cascade.[1]
Principle:
This assay involves lactate oxidase (LOX), which oxidizes lactate to pyruvate (B1213749) and hydrogen peroxide (H₂O₂). The H₂O₂ is then detected via a colorimetric or fluorometric reaction catalyzed by horseradish peroxidase (HRP).[1][3]
Materials:
-
Lactate Oxidase
-
Horseradish Peroxidase (HRP)
-
A suitable HRP substrate (e.g., Amplex Red, TMB)
-
Lactate standards
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)[1]
Procedure:
-
Prepare Standards: Prepare a series of lactate standards in the assay buffer.
-
Prepare Samples: Dilute your samples as needed in the assay buffer.
-
Prepare Reaction Mixture: Prepare a master mix containing lactate oxidase, HRP, and the HRP substrate in the assay buffer.
-
Assay: a. Add standards and samples to a 96-well plate. b. Add the reaction mixture to all wells. c. Incubate at room temperature, protected from light, for a specified time (e.g., 30 minutes).[1] d. Read the absorbance or fluorescence at the appropriate wavelength for the chosen substrate.
-
Calculate Results: Generate a standard curve from the lactate standards and determine the lactate concentration in your samples.
Visualizations
Caption: The Maillard reaction pathway between DHA and an amino acid.
Caption: Troubleshooting workflow for suspected DHA interference.
Caption: Experimental workflow for removing DHA using SPE.
References
Technical Support Center: Optimizing D-I-Y-droxyacetone (DHA) Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of dihydroxyacetone (DHA) in aqueous solutions. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of my DHA solution?
A1: The stability of dihydroxyacetone is highly pH-dependent. For optimal stability, aqueous solutions of DHA should be maintained at an acidic pH, ideally between 2.0 and 4.0.[1][2][3] Solutions are most stable in un-buffered, acidic systems.[1] While the acceptable range can extend up to a pH of 6.0, stability decreases as the pH becomes less acidic.[4][5] In aqueous solutions, DHA initially has a pH of around 5.5, which naturally drifts down to a more stable range of 3-4 over time.[2][6]
Q2: Why is my aqueous DHA solution turning yellow or brown?
A2: The discoloration of your DHA solution is a primary indicator of chemical degradation.[3] This occurs mainly through two pathways:
-
Maillard Reaction: DHA, a type of sugar, can react with amino acids or proteins if they are present as contaminants or components in a formulation. This non-enzymatic browning reaction produces brown pigments called melanoidins.[3][4]
-
Caramelization & Alkaline Degradation: At elevated temperatures or a basic pH (above 7.0), DHA can self-condense and degrade into colored compounds.[3][5] In solutions with a pH of 8 to 12, DHA rapidly degrades to form byproducts like hydroxyacetone (B41140) and methylglyoxal.[1][3]
Discoloration signifies a loss of active monomeric DHA and the formation of potentially unwanted byproducts.[3]
Q3: How does temperature affect DHA stability?
A3: Elevated temperatures significantly accelerate the degradation of DHA.[4] For formulation purposes, it is recommended to incorporate DHA during the cool-down phase of production, at temperatures below 40°C.[6] For long-term storage, DHA solutions and raw material should be kept in a cool environment, with refrigeration at 2-10°C being recommended.[1][4]
Q4: What are the common degradation pathways for DHA?
A4: Besides the Maillard reaction, DHA can degrade through several other chemical pathways in aqueous solutions:
-
Isomerization: DHA can convert to its aldose isomer, glyceraldehyde.[4][7]
-
Dehydration: It can dehydrate to produce highly reactive intermediates like methylglyoxal.[4][7][8]
-
Fragmentation: Further decomposition can lead to the formation of smaller molecules like glycolic acid.[2][7]
These reactions are accelerated by non-optimal pH and high temperatures.
Q5: Are there any common formulation ingredients that are incompatible with DHA?
A5: Yes, several common chemical groups and ingredients should be avoided in DHA formulations to ensure stability:
-
Amine-Containing Ingredients: Avoid any compounds containing amine groups, such as amino acids, peptides, proteins, and EDTA, as they will initiate the Maillard reaction.[6]
-
Metal Oxides: Ingredients like iron oxides, titanium dioxide, and zinc oxide can promote degradation.[4][6]
-
Phosphates: Do not use phosphate-based buffering agents.[6]
-
Alpha and Beta Hydroxy Acids: These can induce degradation.[4][6]
-
Oxidizing Agents: These should be avoided to maintain the chemical integrity of DHA.[6]
Data Presentation: pH-Dependent Stability of DHA
The following table summarizes the general stability of DHA solutions at various pH ranges.
| pH Range | Stability Level | Common Degradation Products/Observations |
| 2.0 - 4.0 | Optimal | Minimal degradation; ideal for long-term storage.[1][2] |
| 4.0 - 6.0 | Stable | Slow degradation may occur over time.[4][5] |
| > 6.0 | Unstable | Accelerated degradation and discoloration (yellowing/browning).[4] |
| 8.0 - 12.0 | Highly Unstable | Rapid degradation; formation of hydroxyacetone and methylglyoxal.[1][3] |
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Issue 1: My DHA solution has turned yellow/brown shortly after preparation.
-
Question: Why did my solution discolor so quickly?
-
Answer: Rapid discoloration is a sign of accelerated degradation. The most likely causes are a pH outside the optimal acidic range (i.e., pH > 6) or the presence of incompatible, amine-containing reagents in your solution. High temperatures during preparation or storage can also be a significant factor.[3][4][6]
Issue 2: The potency of my DHA solution seems to have decreased over time.
-
Question: How can I confirm a loss of potency and prevent it?
-
Answer: A decrease in potency is due to the degradation of the active DHA monomer. You can confirm the concentration of DHA using an analytical method like High-Performance Liquid Chromatography (HPLC).[2][4] To prevent this, ensure your solution is prepared and stored under optimal conditions: maintain the pH between 2.0 and 4.0, store refrigerated at 2-10°C, and protect it from light using opaque containers.[1][4][6]
Issue 3: I'm observing a gradual pH shift in my un-buffered DHA solution.
-
Question: Is it normal for the pH to change over time?
-
Answer: Yes. In a simple aqueous solution, DHA will initially have a pH of approximately 5.5. Over time, this pH will naturally drift downwards into the more stable range of 3-4.[2][6] This is a natural process and indicates the solution is reaching its equilibrium state. However, monitoring the pH to ensure it remains within the optimal range is good practice.
Experimental Protocols
Protocol 1: Preparation of a pH-Optimized DHA Stock Solution
Objective: To prepare a stable aqueous stock solution of dihydroxyacetone with an optimized pH for experimental use.
Materials:
-
Dihydroxyacetone (DHA), crystalline powder
-
High-purity water (e.g., Milli-Q or HPLC-grade)
-
Calibrated pH meter
-
0.1 M Hydrochloric Acid (HCl) or Citric Acid solution for pH adjustment
-
Volumetric flasks and pipettes
-
Sterile, opaque storage bottles
Methodology:
-
Dissolution: In its solid state, DHA exists predominantly as a dimer.[4] This dimer slowly dissolves and converts to the active monomer in water.[5][9] To prepare a 10% (w/v) solution, weigh 10.0 g of DHA powder. Add it to a 100 mL volumetric flask.
-
Solubilization: Add approximately 80 mL of high-purity water. Stir the solution at room temperature until the DHA powder is completely dissolved. This may take some time as the dimer converts to the more soluble monomer.[10][11]
-
Volume Adjustment: Once fully dissolved, bring the solution to the final volume of 100 mL with high-purity water and mix thoroughly.
-
pH Measurement: Allow the solution to equilibrate for at least one hour.[12] Measure the initial pH using a calibrated pH meter. The pH will likely be around 5.5.[6]
-
pH Optimization: Carefully add the 0.1 M acid solution dropwise while stirring. Monitor the pH continuously until it reaches the target range of 3.5 - 4.0. Avoid using phosphate-based buffers.[6]
-
Storage: Transfer the final solution into a sterile, opaque bottle to protect it from light.[6] Store the bottle in a refrigerator at 2-10°C.[1] Label the bottle with the compound name, concentration, preparation date, and pH.
Protocol 2: HPLC Method for DHA Quantification
Objective: To determine the concentration of DHA in an aqueous solution to assess stability.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
Amine-based column (e.g., Lichrospher 5-NH₂, 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Acetonitrile (B52724) and high-purity water (Typical ratio 90:10 v/v).[4]
-
DHA reference standard
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the specified ratio. Filter and degas the solution before use.[4]
-
Standard Preparation: Prepare a stock solution of the DHA reference standard (e.g., 10 mg/mL) in the mobile phase. Perform serial dilutions to create a series of calibration standards with known concentrations (e.g., 1.0, 2.5, 5.0, 7.5, and 10.0 mg/mL).[4]
-
Sample Preparation: Dilute the experimental DHA solution with the mobile phase to ensure the concentration falls within the range of the calibration curve.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to 265 nm.
-
Inject equal volumes of each standard and sample.
-
-
Quantification: Generate a calibration curve by plotting the peak area of the DHA standards against their known concentrations. Use the linear regression equation from this curve to calculate the exact concentration of DHA in your experimental samples.[3]
Visualizations
References
- 1. mcbiotec.com [mcbiotec.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dihydroxyacetone - Wikipedia [en.wikipedia.org]
- 6. ulprospector.com [ulprospector.com]
- 7. researchgate.net [researchgate.net]
- 8. Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CA2239665C - Dihydroxyacetone formulations having improved stability and enhanced delivery - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling Solid Dihydroxyacetone (DHA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with handling and the aging of solid dihydroxyacetone (DHA). Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the predominant form of dihydroxyacetone in its solid state?
A1: In its solid, crystalline state, dihydroxyacetone (DHA) predominantly exists as a cyclic dimer (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol).[1][2][3] This dimer is a white, hygroscopic crystalline powder.[1][4]
Q2: What occurs when solid DHA is dissolved in a solvent?
A2: Upon dissolution in water, the DHA dimer slowly converts to the active monomer form.[1][2][4][5][6] This process is time- and concentration-dependent, eventually reaching an equilibrium between the dimer and the monomeric species (ketone and hydrated forms).[1][5][6] At lower concentrations, the monomeric forms are more abundant.[5][6] To ensure a consistent isomeric composition for experiments, it is recommended to prepare DHA solutions approximately 12 hours in advance and keep them at room temperature to allow this equilibrium to be reached.[5][6]
Q3: What are the optimal storage conditions for solid dihydroxyacetone?
A3: To ensure the stability of solid DHA, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] The recommended storage temperature is between 2°C and 8°C (35°F and 46°F).[7][9] It is also crucial to protect it from heat and incompatible materials, such as strong oxidizing agents.[7]
Q4: What are the primary degradation pathways and products of DHA?
A4: Dihydroxyacetone can degrade through several pathways, particularly in solution.[1] Key degradation reactions include isomerization to glyceraldehyde, dehydration to produce pyruvaldehyde (methylglyoxal), and oxidation to form glycolic acid.[10][11] The stability of DHA is highly dependent on pH and temperature.[1]
Troubleshooting Guide
Q5: My solid DHA has developed a yellow or brownish tint. Can I still use it for my experiments?
A5: A yellow or brownish discoloration is an indicator of degradation. This can be caused by exposure to alkaline conditions, high temperatures, or other incompatible substances.[1][4] Using discolored DHA is not recommended as the presence of degradation products can lead to inconsistent and unreliable experimental results. It is advisable to use fresh, pure DHA for your experiments.
Q6: I am observing variability and inconsistent results in my experiments with DHA. Could the age of the solid DHA be the cause?
A6: Yes, the age of solid DHA can significantly impact experimental consistency.[5][6] As solid DHA ages, the relative abundance of its different isomeric forms can change when reconstituted in a solution.[5][6] Since the conversion from the dimer to the active monomer is a slow process, aged DHA may have different dissolution and equilibration kinetics, leading to variability in the concentration of the active monomeric species at the time of use.[5][6] For sensitive applications, using a fresh batch of DHA and allowing for a consistent equilibration time after dissolution is highly recommended.[5][6]
Q7: How can I assess the purity of my aged solid DHA sample?
A7: The purity of a DHA sample can be determined using several analytical techniques.[10] High-Performance Liquid Chromatography (HPLC) is a widely used and powerful method for the separation, identification, and quantification of DHA and its impurities.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is also effective for identifying and quantifying the relative amounts of the monomeric and dimeric forms of DHA.[1]
Q8: My prepared DHA solution has a lower concentration than expected. What are the potential reasons?
A8: A lower than expected concentration can be due to a few factors. Firstly, since solid DHA is predominantly a dimer, the slow conversion to the monomer in solution can affect concentration measurements if not enough time is allowed for equilibration.[1][5][6] Secondly, aged DHA may have a lower purity due to degradation, meaning less active compound is present in the weighed solid. Finally, improper storage conditions, such as exposure to humidity, can also affect the integrity of the solid DHA.[9]
Quantitative Data Summary
Table 1: Influence of Temperature and pH on DHA Stability
| Parameter | Condition | Observation | Reference |
| Temperature | Storage at 40°C (10% solution) | Approximately 25% loss of active ingredient after 6 months. | [3][12] |
| Formulation Temperature | Should be incorporated below 35-40°C during production. | [1] | |
| pH | Optimal Range | 4-6 for stability in solution. | [1][4] |
| Alkaline Conditions | Rapid degradation occurs. | [1] | |
| Acidic Conditions | Improves the stability of DHA solutions. | [3][12] |
Table 2: Typical Parameters for HPLC Analysis of DHA
| Parameter | Value | Reference |
| Column | Lichrospher 5–NH2 (or equivalent amino-bonded column) | [13][14][15] |
| Mobile Phase | Acetonitrile (B52724):Water (90:10, v/v) | [13][14][15] |
| Flow Rate | 1.0 mL/min | [15] |
| Detection | UV at 271 nm | [14][15] |
| Column Temperature | 30°C | [15] |
| Linearity Range | 2.00–12.00 mg/mL | [14][16] |
Experimental Protocols
Protocol 1: HPLC for DHA Purity and Impurity Profiling
This protocol provides a general method for determining the purity of a DHA sample and identifying potential degradation products.
-
Objective: To quantify the purity of a DHA sample and identify impurities.
-
Materials and Reagents:
-
Instrumentation:
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and ultrapure water in a 90:10 (v/v) ratio.[14][15]
-
Standard Preparation: Accurately weigh the DHA reference standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of working standards by diluting the stock solution to concentrations within the expected linear range (e.g., 2.00–12.00 mg/mL).[14][16]
-
Sample Preparation: Accurately weigh the aged solid DHA sample and dissolve it in the mobile phase to a concentration that falls within the calibration range.
-
Analysis: Set up the HPLC system with the conditions specified in Table 2. Filter all standards and samples through a 0.45 µm syringe filter before injection.[15] Inject the standards and the sample onto the column.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the DHA standard against its concentration.
-
Determine the concentration of DHA in the aged sample by comparing its peak area to the calibration curve.[15] Purity can be calculated as the percentage of the measured concentration relative to the expected concentration. Impurity peaks can be identified by their retention times relative to the main DHA peak.
-
Protocol 2: NMR Spectroscopy for Monomer-Dimer Quantification
This protocol allows for the identification and relative quantification of DHA's monomeric and dimeric forms.
-
Objective: To determine the relative proportions of monomer and dimer forms of DHA in a sample.
-
Materials and Reagents:
-
Solid DHA sample.
-
Deuterated water (D₂O).
-
Distilled water (H₂O).
-
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz).[1]
-
-
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of solid DHA in a 9:1 H₂O/D₂O solvent mixture to the desired concentration (e.g., 10-400 mM).[1] D₂O provides the lock signal for the NMR spectrometer.
-
NMR Acquisition: Acquire a ¹H NMR spectrum. Use a water suppression pulse sequence (e.g., presaturation) to reduce the large residual H₂O signal.[1]
-
-
Data Analysis:
-
Identify the characteristic peaks for the monomeric and dimeric forms of DHA in the ¹H NMR spectrum.
-
Integrate the signals corresponding to each form.
-
Calculate the relative percentage of each form based on the integration values.
-
Visualizations
Caption: Equilibrium between DHA dimer and monomer in solution.
Caption: Major degradation pathways of dihydroxyacetone.
Caption: Workflow for troubleshooting issues with aged DHA.
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydroxyacetone: An Updated Insight into an Important Bioproduct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mcbiotec.com [mcbiotec.com]
- 4. Dihydroxyacetone - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. echemi.com [echemi.com]
- 9. 1,3-Dihydroxyacetone | 96-26-4 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. allthingstanning.com [allthingstanning.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Accurate Quantification of DHA in Complex Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you improve the accuracy of docosahexaenoic acid (DHA) quantification in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical method for DHA quantification in complex biological samples?
A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for DHA quantification.[1][2] However, LC-MS/MS is often preferred for its high sensitivity, specificity, and typically requires less sample preparation as it can often measure free fatty acids without derivatization.[3] GC-MS is a robust and widely used method but necessitates derivatization of DHA into a more volatile form, such as a fatty acid methyl ester (FAME).[1][4]
Q2: What are the critical steps in sample preparation for accurate DHA analysis?
A2: The critical steps include efficient extraction of lipids from the sample matrix, potential saponification to release DHA from complex lipids, and derivatization if using GC-MS. The choice of extraction method (e.g., Folch or Bligh & Dyer) can significantly impact the recovery of polyunsaturated fatty acids like DHA.[1] For LC-MS/MS, a simple protein precipitation step followed by centrifugation is often sufficient.
Q3: What is derivatization and why is it necessary for GC-MS analysis of DHA?
A3: Derivatization is a chemical process that converts an analyte into a different, more volatile and thermally stable compound. For GC-MS analysis of fatty acids like DHA, derivatization to fatty acid methyl esters (FAMEs) is common.[1][4] This process is crucial because free fatty acids have low volatility and can interact with the GC column, leading to poor peak shape and inaccurate quantification.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can be a significant source of inaccuracy.[5] To minimize these effects, consider the following:
-
Use a stable isotope-labeled internal standard (SIL-IS): A deuterated form of DHA (e.g., DHA-d5) is an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects.
-
Optimize chromatographic separation: A good separation will reduce the number of co-eluting compounds.
-
Perform a matrix effect evaluation: This involves comparing the signal of a standard in a pure solvent to the signal of the same standard spiked into an extracted blank matrix.
Q5: Which biological matrix is best for assessing long-term DHA status?
A5: Red blood cell (RBC) membranes are considered a better matrix for assessing long-term DHA status compared to plasma.[6] Fatty acid levels in RBCs are less susceptible to short-term dietary fluctuations and reflect a more stable, long-term incorporation of DHA into tissues.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your DHA quantification experiments.
GC-MS Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet or column: Free silanol (B1196071) groups can interact with the analyte. Column Overload: Injecting too much sample. Contamination: Buildup of non-volatile matrix components. | Use a deactivated inlet liner and a high-quality column. Dilute the sample or reduce the injection volume. Perform regular maintenance, including trimming the column and replacing the liner. |
| Low Signal Intensity | Inefficient derivatization: Incomplete conversion of DHA to its FAME derivative. Degradation of the analyte: DHA is prone to oxidation. Leaks in the injector. | Optimize the derivatization reaction conditions (time, temperature, reagent concentration). Add an antioxidant (e.g., BHT) during sample preparation and store samples properly. Check for and repair any leaks in the system. [7] |
| Ghost Peaks/Contamination | Carryover from previous injections. Contaminated syringe or inlet. Bleed from the GC column or septum. [7] | Run blank injections between samples. Clean the syringe and inlet regularly. Use high-quality, low-bleed columns and septa. |
LC-MS/MS Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| Low Signal Intensity / Ion Suppression | Matrix effects: Co-eluting compounds suppressing the ionization of DHA.[5] Suboptimal ionization source parameters: Incorrect temperature, voltages, or gas flows. Inefficient extraction: Poor recovery of DHA from the sample. | Use a stable isotope-labeled internal standard. Optimize chromatographic separation to separate DHA from interfering compounds. Optimize ion source parameters through systematic adjustments. [5] Evaluate and optimize the extraction procedure. |
| High Variability Between Replicates | Inconsistent sample preparation: Variations in extraction or dilution steps. Pipetting errors. [8] Instability of the analyte in the autosampler. | Ensure consistent and precise execution of the sample preparation protocol. Calibrate pipettes regularly and use proper pipetting techniques. [8] Keep the autosampler at a low temperature (e.g., 4°C) and analyze samples in a timely manner. |
| Inconsistent Peak Integration | Poor peak shape. High baseline noise. Incorrect integration parameters. | Address the root cause of poor peak shape (see GC-MS troubleshooting). Ensure the use of high-purity solvents and a clean LC-MS system to reduce noise. Manually review and optimize the peak integration parameters in your software. |
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS and GC-MS methods for DHA quantification.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Concentration Range | Precision (%RSD) | Accuracy (%) | Reference |
| Linearity | 10 - 500 ng/mL | < 15% | 85 - 115% | [9] |
| Linearity | 0.016 - 10 µg/mL | Not Specified | Not Specified | [3] |
Table 2: GC-MS Method Validation Parameters
| Parameter | Concentration Range | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Linearity | 0.156 - 5.0 mg/mL | < 2% | > 95% | [10] |
Experimental Protocols
Protocol 1: DHA Quantification in Human Plasma using LC-MS/MS
This protocol is a generalized procedure based on common practices.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., DHA-d5 in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or an isocratic mobile phase of acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) (85:15 v/v).[9]
-
Flow Rate: 0.4 mL/min.[9]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for DHA and the internal standard.
-
Protocol 2: DHA Quantification in Biological Tissues using GC-MS
This protocol is a generalized procedure based on common practices.
-
Lipid Extraction (Folch Method):
-
Homogenize a known weight of tissue in a chloroform:methanol (B129727) (2:1, v/v) solution.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex.
-
Centrifuge to separate the layers.
-
Collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Saponification and Derivatization (to FAMEs):
-
Resuspend the lipid extract in a methanolic base solution (e.g., 0.5 M KOH in methanol).
-
Heat at 60-100°C for 10-20 minutes to release free fatty acids.
-
Add a derivatization agent such as boron trifluoride (BF3) in methanol and heat to convert free fatty acids to FAMEs.
-
Cool and add hexane (B92381) and water to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: A high-polarity capillary column (e.g., HP-88, 60 m x 0.25 mm, 0.2 µm).[10]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A programmed temperature ramp to separate the FAMEs.
-
Injector: Split/splitless injector.
-
Mass Spectrometry: Use a mass spectrometer in electron ionization (EI) mode, scanning a specific m/z range or using selected ion monitoring (SIM) for higher sensitivity.
-
Visualizations
DHA Signaling in Neuronal Survival
Caption: DHA promotes neuronal survival by enhancing Akt signaling.
DHA's Anti-Inflammatory Signaling Pathway
Caption: DHA exerts anti-inflammatory effects via multiple pathways.
Experimental Workflow for DHA Quantification
References
- 1. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 2. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. peakscientific.com [peakscientific.com]
Technical Support Center: Dihydroxyacetone (DHA) Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the Maillard reaction and other degradation pathways in dihydroxyacetone (DHA) stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DHA stock solution is turning yellow/brown. What is causing this discoloration?
A1: The discoloration of your DHA solution is a primary indicator of degradation. This browning is typically caused by the Maillard reaction, a non-enzymatic reaction between DHA (a sugar) and any amine-containing compounds (e.g., amino acids, peptides, proteins) present in the solution.[1][2][3] This process leads to the formation of brown-colored polymers known as melanoidins.[1][2][3][4] Elevated temperatures and pH levels above 6.0 can accelerate this reaction.[1][4]
Q2: What are the optimal storage conditions for my DHA stock solution to ensure stability?
A2: To maintain the stability of your DHA stock solution and minimize degradation, it is crucial to control both temperature and pH. For long-term storage, it is recommended to keep the solution in a cool environment, ideally refrigerated at 2-10°C.[4] The optimal pH for stability is in the acidic range, between 3.0 and 4.0.[5][6][7] DHA solutions are most stable in un-buffered, acidic systems.[1][8]
Q3: I've noticed a loss of potency in my DHA solution. What could be the cause?
A3: A loss of potency, meaning a decrease in the concentration of active monomeric DHA, can be attributed to several degradation pathways. Besides the Maillard reaction, DHA can undergo isomerization to glyceraldehyde, dehydration to form methylglyoxal, and fragmentation into smaller molecules like glycolic and acetic acid.[4][7] These reactions are accelerated by elevated temperatures and non-optimal pH levels.[4][8]
Q4: Are there any substances I should avoid adding to my DHA stock solution?
A4: Yes, several substances are incompatible with DHA and can accelerate its degradation. These include:
-
Amine-containing compounds : Amino acids, peptides, and proteins will initiate the Maillard reaction.[6][7][9]
-
Metal oxides : Iron oxides, titanium dioxide, and zinc oxide can promote degradation.[4][6][7][8]
-
Phosphates : Phosphate-based buffers are not recommended.[6][7]
Q5: Can I use a buffer to maintain the pH of my DHA solution?
A5: While maintaining an acidic pH is critical, the use of buffers should be approached with caution. Many common buffers, particularly those containing phosphates, are incompatible with DHA.[6][7] If a buffer is necessary, a system based on citric acid and a base without an amine group is a more suitable option.[5]
Troubleshooting Guide
If you are experiencing issues with your DHA stock solution, refer to the following guide:
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration (Yellowing/Browning) | Maillard reaction due to amine contamination, elevated temperature, or high pH. | 1. Verify the pH of the solution is between 3.0 and 4.0. Adjust with a compatible acid if necessary. 2. Store the solution at 2-10°C. 3. Ensure all glassware is thoroughly cleaned to remove any residual amine contaminants. 4. If the solution contains known amine sources, prepare fresh and use immediately or store under optimal conditions for a limited time. |
| Loss of DHA Potency | Chemical degradation from improper storage (high temperature, non-optimal pH). | 1. Confirm storage temperature is within the 2-10°C range. 2. Check the pH and adjust to 3.0-4.0. 3. Quantify the DHA concentration using an analytical method like HPLC to determine the extent of degradation. 4. Prepare a fresh stock solution if significant degradation has occurred. |
| Precipitation/Crystallization in Solution | Reversion of the active DHA monomer to its less soluble dimer form. This can be influenced by low temperatures or high concentrations. | 1. Gently warm the solution to room temperature to see if the precipitate redissolves. 2. Ensure the initial concentration is not oversaturated. The dimer form of DHA is slow to dissolve in water.[7] 3. Avoid repeated freeze-thaw cycles. |
Data Presentation
The stability of dihydroxyacetone is significantly influenced by environmental factors. The following tables summarize the impact of temperature and pH on DHA degradation.
Table 1: Effect of Temperature on DHA Stability in Aqueous Solution
| Temperature | Duration | Observation |
| Room Temperature (<30°C) | 1 Year | Negligible loss for solid DHA powder.[1][8] |
| 40°C | 6 Months | Approximately 25% loss of active DHA in a 10% aqueous solution.[1][4][8] |
| 36°C - 50°C | 24 - 72 hours | Significant increase in browning intensity, indicating accelerated Maillard reaction.[1][10] |
Table 2: Effect of pH on DHA Stability in Aqueous Solution
| pH Range | Stability | Observation |
| 2.0 - 4.0 | Optimal | Minimal degradation.[1][8] |
| 4.0 - 6.0 | Stable | Slow degradation occurs.[4][11] |
| > 7.0 | Unstable | Accelerated degradation and formation of brown products.[1] |
| 8.0 - 12.0 | Highly Unstable | Rapid degradation, with formation of hydroxyacetone (B41140) and methylglyoxal.[1][8] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Dihydroxyacetone Stock Solution
This protocol describes the preparation of a 10% (w/v) aqueous DHA stock solution with optimized stability.
Materials:
-
Dihydroxyacetone (crystalline dimer)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Citric acid (for pH adjustment, if necessary)
-
Sterile, amber glass storage bottle
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh the desired amount of dihydroxyacetone powder.
-
In a clean beaker, add the corresponding volume of high-purity water.
-
Place the beaker on a magnetic stirrer and add the stir bar.
-
Slowly add the DHA powder to the water while stirring. Note that the DHA dimer dissolves slowly. Continue stirring until the powder is fully dissolved. This may take several hours as the dimer converts to the active monomer.[4]
-
Once dissolved, measure the pH of the solution. The initial pH is typically around 5.5 and will naturally drift down to 3-4 over time.[7] If immediate adjustment is needed, add a small amount of citric acid to bring the pH to between 3.0 and 4.0.
-
Filter the solution through a 0.22 µm sterile filter into a sterile, amber glass bottle to protect it from light.
-
Store the bottle in a refrigerator at 2-10°C.
Protocol 2: Quantification of DHA Concentration by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for quantifying the concentration of DHA in a stock solution to assess its stability over time.
Instrumentation and Materials:
-
HPLC system with a Refractive Index (RI) or UV detector
-
Amine-based column (e.g., Lichrospher 5-NH₂, 250 mm x 4.6 mm, 5 µm particle size)[4][12]
-
Mobile Phase: Acetonitrile and water (typically 90:10 v/v), filtered and degassed[4][12]
-
DHA reference standard
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the acetonitrile/water mobile phase, filter it through a 0.45 µm membrane, and degas it.
-
Standard Preparation:
-
Accurately weigh a known amount of DHA reference standard and dissolve it in the mobile phase to create a stock solution (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1.0, 2.5, 5.0, 7.5, and 10.0 mg/mL).
-
-
Sample Preparation:
-
Dilute your DHA stock solution with the mobile phase to a concentration that falls within the range of your calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set the column temperature to 30°C and the flow rate to 1.0 mL/min.
-
Inject a fixed volume (e.g., 20 µL) of each standard and sample.
-
Record the peak area of the DHA peak from the chromatograms.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression to obtain the equation of the line.
-
Use the equation to calculate the concentration of DHA in your samples based on their measured peak areas.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Dihydroxyacetone? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. ulprospector.com [ulprospector.com]
- 7. benchchem.com [benchchem.com]
- 8. mcbiotec.com [mcbiotec.com]
- 9. In search of the perfect tan: Chemical activity, biological effects, business considerations, and consumer implications of dihydroxyacetone sunless tanning products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dihydroxyacetone - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1,3-Dihydroxypropan-2-one
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1,3-dihydroxypropan-2-one (dihydroxyacetone, DHA). Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its handling and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DHA solution is turning yellow/brown. What is causing this discoloration?
A1: The yellowing or browning of a DHA solution is a common indicator of degradation. This discoloration is primarily due to two chemical processes:
-
Maillard Reaction: In the presence of amine-containing compounds, DHA undergoes a non-enzymatic browning reaction to form colored polymers known as melanoidins.[1][2] This is the same reaction responsible for its sunless tanning effect on the skin.[1][3]
-
Caramelization: At elevated temperatures, DHA, being a sugar, can undergo caramelization, which also produces brown-colored byproducts.[4]
To troubleshoot this issue, ensure your formulation is free from contaminating amines and that the storage and handling temperatures are kept as low as possible.[1][5]
Q2: I'm observing a loss of potency in my DHA-containing formulation. What are the likely causes?
A2: A loss of DHA efficacy is typically due to its chemical degradation. The primary factors influencing this are temperature and pH.[1][3] Elevated temperatures significantly accelerate the degradation of DHA.[1][3][5] Additionally, the stability of DHA is highly pH-dependent, with optimal stability in acidic conditions (pH 4-6).[1][2] In solutions with a pH above 6, DHA degrades rapidly.[1]
To mitigate potency loss, it is recommended to store DHA solutions in a cool environment, ideally refrigerated at 2-10°C, and to maintain the pH of the formulation within the 4-6 range.[1]
Q3: The pH of my aqueous DHA solution is decreasing over time. Is this normal?
A3: Yes, this is a normal phenomenon. Aqueous solutions of DHA naturally become more acidic over time, with the pH potentially dropping from an initial value of around 5.5 to between 3 and 4.[6][7] This is due to the formation of acidic degradation products such as glycolic acid, lactic acid, and acetic acid.[6][8] It is generally recommended to use un-buffered acidic systems for DHA formulations and allow the pH to self-stabilize within its optimal range.[3][6]
Q4: I am seeing precipitation or crystallization in my DHA solution, especially at low temperatures. What is happening?
A4: In its solid form, DHA exists predominantly as a dimer. When dissolved in a solution, it slowly converts to the active monomeric form.[1][3] Under certain conditions, such as low temperatures or high concentrations, the monomer can revert to the less soluble dimer, leading to precipitation or crystallization.[1][6] To resolve this, ensure that the DHA is fully dissolved during formulation and avoid extreme temperature fluctuations during storage.[6]
Quantitative Data on Temperature Effects
The stability of this compound is significantly influenced by temperature. The following table summarizes quantitative data from various studies.
| Temperature (°C) | Concentration & Medium | Duration | Observed Effect on Stability | Reference |
| 2-10 | Not specified | Long-term storage | Recommended for long-term storage of raw material and formulations. | [1] |
| Room Temperature | Solid powder | 1 year | Negligible loss of DHA. | [3] |
| < 30 | Not specified | Storage | Recommended for stable products. | [3] |
| < 35-40 | Formulation | During production | Recommended temperature for incorporating DHA during the cool-down phase. | [1] |
| 40 | 10% Aqueous Solution | 6 months | Approximately 25% loss of active DHA. | [1][3] |
| 36 - 50 | 0.9 mol/L with amino acids | 24 - 72 hours | Increased temperature significantly promotes the Maillard reaction rate and browning intensity. | [9][10][11] |
| 220 - 280 | Subcritical water | 3 - 170 seconds | Decomposition is slow at 220°C (65% carbon yield after 24s) and rapid at 280°C (10% carbon yield after 24s). | [12] |
| 300 - 400 | Subcritical and supercritical water | 0.06 - 1.7 seconds | Degradation kinetics increase with increasing temperature. | [13][14] |
Degradation Pathway Visualization
The following diagram illustrates the major degradation pathways of this compound as influenced by temperature and other factors.
Experimental Protocols
Protocol 1: Quantification of DHA Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a generalized method for the routine quantification of DHA in solutions to assess its stability over time.
Objective: To determine the concentration of DHA in a sample at various time points and under different storage conditions.
Instrumentation:
-
HPLC system equipped with a UV or Refractive Index (RI) detector.[1]
Materials and Reagents:
-
DHA reference standard (≥99.8% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Amine-based column (e.g., Lichrospher 5-NH₂ 250 mm x 4.6 mm, 5 µm particle size)[1][15]
-
Syringe filters (0.45 µm)
Methodology:
-
Mobile Phase Preparation:
-
Standard Preparation:
-
Sample Preparation:
-
For each time point in your stability study, retrieve the DHA-containing sample.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of your calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[1]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Quantify the DHA peak area in the samples against the calibration curve to determine the concentration.[1]
-
-
Data Interpretation:
-
Compare the DHA concentration at each time point to the initial concentration to determine the percentage of degradation.
-
Plot the DHA concentration versus time for each storage condition to evaluate the stability profile.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydroxyacetone - Wikipedia [en.wikipedia.org]
- 3. mcbiotec.com [mcbiotec.com]
- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 5. How Temperature Affects Beet DHA and Tips for Storing Your Spray Tan Solution [beettan-pro.mykajabi.com]
- 6. benchchem.com [benchchem.com]
- 7. In search of the perfect tan: Chemical activity, biological effects, business considerations, and consumer implications of dihydroxyacetone sunless tanning products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of Color Development Kinetics of Tanning Reactions of Dihydroxyacetone with Free and Protected Basic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. health.ec.europa.eu [health.ec.europa.eu]
Technical Support Center: Dihydroxyacetone (DHA) Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the separation and analysis of dihydroxyacetone (DHA) and its impurities by High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found with dihydroxyacetone (DHA)?
A1: Common impurities associated with DHA can originate from its synthesis from glycerol (B35011) or from degradation. These include:
-
Synthesis Byproducts: Glyceraldehyde (an isomer), glyceric acid, glycolic acid, and formic acid are typical byproducts of the catalytic oxidation of glycerol.[1][2]
-
Degradation Products: DHA can degrade over time, especially under suboptimal storage conditions. Key degradation products include its isomer, glyceraldehyde, and methylglyoxal (B44143) (also known as pyruvaldehyde) which is formed through dehydration.[3] Acidic degradation can also lead to the formation of glycolic acid.[3]
Q2: What is the optimal pH for storing and analyzing DHA solutions?
A2: For maximum stability, aqueous solutions of DHA should be maintained in a slightly acidic environment, ideally at a pH between 3 and 4.[3] Initially, a freshly prepared aqueous solution of DHA will have a pH of around 5.5, but this will naturally decrease over time to a more stable pH of 3-4.[3] DHA is unstable in basic solutions (pH > 6), where it degrades into brown-colored products.[4]
Q3: Why is there a delay in my DHA standard dissolving, and could this affect my results?
A3: In its solid, crystalline form, DHA exists as a dimer (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol).[4][5] This dimer form dissolves slowly in water and converts to the active monomeric form, which is the form typically analyzed by HPLC.[4][6] This equilibrium process can take time. For consistent and accurate results, it is crucial to allow your standard and sample solutions to equilibrate for a sufficient period to ensure the conversion to the monomer is complete. Inconsistent equilibration times can lead to variability in your quantitative results.
Q4: Which HPLC method is best for DHA analysis: HILIC or Reversed-Phase with derivatization?
A4: The choice depends on your sample matrix.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This method is ideal for the direct and rapid analysis of DHA in relatively clean, aqueous samples like fermentation broths. It is simpler as it does not require a derivatization step.
-
Reversed-Phase (RP-HPLC) with Derivatization: For complex matrices such as cosmetic creams, RP-HPLC with pre-column derivatization is more suitable. DHA is a small, polar molecule with poor retention on traditional C18 columns. Derivatization makes it less polar, improving retention and often enhancing UV detectability, which helps to overcome matrix interferences.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing for DHA | 1. Secondary Interactions: Interaction of DHA with active silanol (B1196071) groups on the silica-based column packing is a common cause.[7] 2. Mobile Phase pH: Incorrect mobile phase pH can lead to interactions between ionized silanols and the analyte.[7] 3. Column Overload: Injecting too much sample can lead to peak distortion. | 1. Use a High-Purity Column: Employ a column with high-purity silica (B1680970) and effective end-capping. 2. Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., towards pH 2-3) can suppress the ionization of silanol groups.[7] 3. Add Mobile Phase Modifier: Consider adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block active silanol sites. 4. Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume. |
| Unexpected Peaks in Chromatogram | 1. DHA Impurities: Peaks may correspond to synthesis byproducts (glyceraldehyde, glyceric acid) or degradation products (methylglyoxal).[1][3] 2. Mobile Phase Contamination: Impurities in the mobile phase solvents or buffers can appear as ghost peaks, especially in gradient runs.[8] 3. Sample Matrix Effects: Components from the sample matrix (e.g., excipients in a cream) may be eluting. | 1. Identify Impurities: If possible, use reference standards for potential impurities to confirm their identity. Adjust chromatographic conditions (e.g., mobile phase composition, gradient) to improve resolution. 2. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases. 3. Improve Sample Preparation: Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components. |
| Poor Resolution Between DHA and an Impurity (e.g., Glyceraldehyde) | 1. Isomeric Co-elution: Glyceraldehyde is an isomer of DHA and can be difficult to separate.[3] 2. Suboptimal Mobile Phase: The mobile phase composition may not be selective enough for the separation. 3. Inefficient Column: The column may have lost its efficiency due to aging or contamination. | 1. Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase. For HILIC methods, a higher organic content generally increases retention of polar analytes. 2. Change Column Type: Consider a different HILIC column with a different stationary phase chemistry or a longer column for better efficiency. 3. Lower Flow Rate: Reducing the flow rate can sometimes improve resolution. 4. Check Column Performance: Evaluate column efficiency with a standard and replace if necessary. |
| Shifting Retention Times | 1. Column Equilibration: Insufficient column equilibration time between runs, especially with gradient methods, can cause shifts.[9] 2. Mobile Phase Composition Change: Inaccurate mixing of the mobile phase or evaporation of the more volatile component (e.g., acetonitrile) can alter retention.[7] 3. Temperature Fluctuations: Changes in column temperature affect retention times.[6] 4. Pump Issues: Inconsistent flow rate due to pump malfunctions or leaks.[10] | 1. Ensure Adequate Equilibration: Allow at least 5-10 column volumes of the initial mobile phase to pass through the column before the next injection.[9] 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep reservoirs covered to minimize evaporation. 3. Use a Column Oven: Maintain a constant column temperature using a column compartment.[6] 4. Check HPLC System: Perform pump performance checks and inspect for leaks. |
| High Backpressure | 1. Column Frit Blockage: Particulates from the sample or precipitated buffer salts can clog the column inlet frit.[11] 2. Column Contamination: Strongly retained compounds from the sample matrix can build up on the column head.[9] 3. Buffer Precipitation: Using a high concentration of buffer in a mobile phase with a high percentage of organic solvent can cause the buffer to precipitate. | 1. Filter Samples: Always filter samples through a 0.45 µm or 0.22 µm syringe filter before injection. 2. Use a Guard Column: A guard column will protect the analytical column from particulates and strongly retained compounds.[9] 3. Reverse Flush Column: Disconnect the column from the detector and flush it in the reverse direction with a strong, compatible solvent. 4. Check Buffer Solubility: Ensure the buffer concentration is soluble in all mobile phase compositions used during the run. |
Data Presentation
Table 1: Comparison of HPLC Methods for Dihydroxyacetone (DHA) Analysis
| Feature | HILIC Method (Direct Analysis) | RP-HPLC with Derivatization |
| Principle | Partitioning of the polar DHA between a polar stationary phase and a less polar mobile phase.[4] | Partitioning of a less polar DHA derivative between a non-polar stationary phase and a polar mobile phase.[4] |
| Derivatization | Not required.[4] | Required (e.g., with PFBHA).[4] |
| Primary Advantage | Simplicity of sample preparation, faster analysis time.[4] | Improved retention, enhanced sensitivity, suitable for complex matrices.[4] |
| Typical Column | Amino (NH2) based, e.g., Lichrospher 5–NH2.[3][12][13] | C18 reversed-phase.[4] |
| Typical Mobile Phase | Acetonitrile (B52724) and water (e.g., 90:10, v/v).[3][12][13] | Acetonitrile and water.[4] |
| Typical Detection | UV at ~271 nm. | UV at ~262 nm (for PFBHA derivative).[4] |
| Best Suited For | Aqueous samples, fermentation broths.[4] | Cosmetic formulations (creams, lotions).[4] |
Experimental Protocols
Protocol 1: Direct Analysis of DHA in Aqueous Samples using HILIC
This method is suitable for the quantitative analysis of dihydroxyacetone in samples such as fermentation broth.[4]
-
Sample Preparation:
-
Centrifuge the sample (e.g., fermentation broth) to remove any particulate matter.
-
Collect the supernatant.
-
Dilute the supernatant with the mobile phase to a concentration that falls within the calibration curve range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
-
-
Standard Preparation:
-
Accurately weigh and dissolve dihydroxyacetone reference standard in the mobile phase to create a stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 2.00 to 12.00 mg/mL).[3]
-
-
HPLC Conditions:
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the DHA standards against their known concentrations.
-
Determine the concentration of DHA in the prepared samples by comparing their peak areas to the calibration curve.
-
Protocol 2: Analysis of DHA in Cosmetic Creams using RP-HPLC with Derivatization
This method is effective for quantifying DHA in complex matrices where matrix effects are a concern.[4]
-
Sample and Standard Preparation (with Derivatization):
-
Extraction: Accurately weigh a portion of the cosmetic cream and extract the dihydroxyacetone using a saturated aqueous solution of NaCl.
-
Derivatization: Take a known aliquot of the extract (and of each calibration standard) and add a solution of pentafluorobenzylhydroxylamine (PFBHA). The reaction is typically performed in a citrate (B86180) buffer at pH 4.0 for approximately 5 minutes at room temperature.
-
Isolation: Isolate the formed DHA-oxime derivative in acetonitrile.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A suitable mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C (an elevated temperature can improve peak shape).
-
Injection Volume: 20 µL.
-
Detection: UV at 262 nm.[4]
-
-
Data Analysis:
-
Generate a calibration curve using the peak areas of the derivatized DHA standards.
-
Calculate the concentration of DHA in the cream samples based on the calibration curve.
-
Visualizations
Caption: General experimental workflow for the HPLC analysis of Dihydroxyacetone (DHA).
Caption: Troubleshooting decision tree for common HPLC issues in DHA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dihydroxyacetone - Wikipedia [en.wikipedia.org]
- 5. Dihydroxyacetone | C3H6O3 | CID 670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In search of the perfect tan: Chemical activity, biological effects, business considerations, and consumer implications of dihydroxyacetone sunless tanning products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulprospector.com [ulprospector.com]
- 10. health.ec.europa.eu [health.ec.europa.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dihydroxyacetone: An Updated Insight into an Important Bioproduct - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: DHAP Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydroxyacetone phosphate (B84403) (DHAP) enzymatic assays.
Troubleshooting Guide
This guide addresses common issues encountered during DHAP enzymatic assays.
| Problem | Possible Cause | Recommended Solution |
| No or Very Low Signal | Inactive or improperly stored enzyme mix. | Ensure the DHAP enzyme mix has been stored at -20°C and has not undergone repeated freeze-thaw cycles. Run a positive control to verify enzyme activity.[1] |
| Degraded substrate or cofactors. | Confirm that the DHAP standard and other critical reagents have not expired and have been stored according to the manufacturer's instructions, protected from light and moisture. | |
| Incorrect reagent preparation. | Double-check all calculations and dilutions for the preparation of buffers, standards, and enzyme mixes. Ensure all components are fully dissolved. | |
| Incorrect wavelength settings on the microplate reader. | Verify that the excitation and emission wavelengths are set correctly for the specific fluorometric assay (e.g., Ex/Em = 535/587 nm).[2][3] | |
| Assay buffer not at room temperature. | Allow the assay buffer to equilibrate to room temperature before use, as low temperatures can reduce enzyme activity.[4][5] | |
| High Background Signal | Contaminated reagents. | Use fresh, high-quality reagents and sterile, nuclease-free water to prepare solutions. Microbial contamination can lead to false signals. |
| Autofluorescence from samples or microplate. | For fluorometric assays, use black plates with clear bottoms to minimize background fluorescence.[6] Include a "no-enzyme" or "sample blank" control to measure and subtract the background signal. | |
| Sub-optimal pH of the assay buffer. | Ensure the assay buffer is at the correct pH as specified in the protocol, as deviations can affect enzyme kinetics and signal generation. | |
| Inconsistent Results (High Variability) | Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes. Prepare a master mix for the reaction components to ensure consistency across wells.[4] |
| Incomplete mixing of reagents. | Thoroughly mix all solutions before and after adding them to the reaction wells. Gently tap the plate to ensure a homogenous reaction mixture. | |
| Temperature fluctuations across the plate. | Ensure the entire plate is incubated at a consistent temperature. Avoid placing the plate near drafts or on unevenly heated surfaces. | |
| Bubbles in wells. | Inspect wells for bubbles before reading the plate, as they can interfere with the optical path. Centrifuge the plate briefly if necessary to remove bubbles. | |
| Non-Linear or Poor Standard Curve | Improper dilution of standards. | Prepare a fresh set of standards for each experiment. Perform serial dilutions carefully and ensure accurate pipetting. Diluted standards may not be stable for long periods.[7] |
| Incorrect concentration range for the standard curve. | Ensure the concentrations of your samples fall within the linear range of the standard curve. If necessary, adjust the standard curve concentrations or dilute your samples.[8][9] | |
| Pipetting error. | Use precise, calibrated pipettes and ensure consistent volumes are added to each well. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal sample type for DHAP enzymatic assays?
A1: DHAP enzymatic assays can be performed on a variety of sample types, including plasma, serum, other biological fluids, tissue homogenates, and cell lysates.[10] The optimal sample type will depend on the specific research question.
Q2: How should I prepare my samples for a DHAP assay?
A2: For cell samples, it is recommended to start with approximately 2 x 10^6 cells, and for tissue samples, around 10 mg. Samples should be homogenized in ice-cold DHAP assay buffer, followed by centrifugation to remove insoluble material. For some assays, a deproteinization step using perchloric acid (PCA) or a 10 kDa spin column is recommended to remove enzymes that may interfere with the assay.[7]
Q3: What are some common substances that can interfere with DHAP enzymatic assays?
A3: Substances that can interfere with coupled enzymatic assays include those that inhibit the activity of the enzymes in the reaction mix (e.g., triosephosphate isomerase or glycerol-3-phosphate dehydrogenase).[1][3][11] High concentrations of detergents (e.g., SDS, NP-40, Tween-20), EDTA, and sodium azide (B81097) should be avoided in sample preparations.[4] Additionally, endogenous enzymes in the sample can interfere, necessitating a deproteinization step.[12]
Q4: My sample readings are above the highest point on my standard curve. What should I do?
A4: If your sample readings are outside the linear range of the standard curve, you will need to dilute your samples and re-run the assay.[8] Ensure you account for the dilution factor when calculating the final concentration of DHAP in your sample.
Q5: Can I use the same reconstituted reagents for multiple experiments?
A5: Reconstituted enzyme mixes and developer solutions are typically stable for up to two months when stored at -20°C. However, it is recommended to aliquot them after reconstitution to avoid repeated freeze-thaw cycles. Always prepare a fresh standard curve for each experiment.
Experimental Protocols
Fluorometric DHAP Assay Protocol (Based on a Commercial Kit)
This protocol provides a detailed methodology for a fluorometric DHAP assay.
I. Reagent Preparation
-
DHAP Assay Buffer: Allow the buffer to warm to room temperature before use.
-
PicoProbe™: Warm the probe in a 37°C bath for 1-5 minutes to thaw the DMSO solution.
-
DHAP Enzyme Mix: Reconstitute with 220 µL of DHAP Assay Buffer. Aliquot and store at -20°C. Keep on ice during use.
-
DHAP Developer: Reconstitute with 220 µL of DHAP Assay Buffer. Aliquot and store at -20°C. Keep on ice during use.
-
DHAP Standard (100 mM): Reconstitute with 100 µL of ddH₂O. Aliquot and store at -20°C.
II. Standard Curve Preparation
-
Prepare a 1 mM DHAP standard by adding 10 µL of the 100 mM DHAP standard to 990 µL of DHAP Assay Buffer.
-
Prepare a 50 µM DHAP standard by adding 50 µL of the 1 mM DHAP standard to 950 µL of DHAP Assay Buffer.
-
Add 0, 2, 4, 6, 8, and 10 µL of the 50 µM DHAP standard into a series of wells in a 96-well black plate to generate 0, 100, 200, 300, 400, and 500 pmol/well of DHAP standard.
-
Adjust the volume in each well to 50 µL with DHAP Assay Buffer.
III. Sample Preparation
-
Cell Lysate: Harvest ~2 x 10^6 cells and wash with cold PBS. Resuspend in 100 µL of ice-cold DHAP Assay Buffer and homogenize by pipetting. Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.
-
Tissue Homogenate: Mince ~10 mg of tissue and wash with cold PBS. Resuspend in 100 µL of ice-cold DHAP Assay Buffer and homogenize. Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.
-
Deproteinization (Optional but Recommended): Add perchloric acid (PCA) to the sample to a final concentration of 1 M. Incubate on ice for 5 minutes, then centrifuge. Neutralize the supernatant with ice-cold 2 M KOH.
-
Add 2-50 µL of the prepared sample to wells of the 96-well plate. Adjust the final volume to 50 µL with DHAP Assay Buffer.
IV. Assay Procedure
-
Reaction Mix Preparation: Prepare a master mix for the number of assays to be performed. For each well, mix:
-
43 µL DHAP Assay Buffer
-
3 µL PicoProbe™
-
2 µL DHAP Enzyme Mix
-
2 µL DHAP Developer
-
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.
-
Background Control: For samples with high background, prepare a parallel well with a background control mix (containing assay buffer but no enzyme mix).
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measurement: Measure the fluorescence at Ex/Em = 535/587 nm using a microplate reader.
V. Data Analysis
-
Subtract the 0 standard reading (blank) from all standard and sample readings.
-
Plot the standard curve of fluorescence intensity versus the amount of DHAP.
-
Calculate the concentration of DHAP in the samples from the standard curve, remembering to account for any dilution factors.
Quantitative Data Summary
| Parameter | Value | Reference |
| Detection Limit (Fluorometric Assay) | 0.5 µM | [10] |
| Recommended Starting Cell Number | 2 x 10^6 cells | |
| Recommended Starting Tissue Amount | 10 mg | |
| Standard Curve Range (Fluorometric) | 0 - 500 pmol/well | |
| Incubation Time | 60 minutes | |
| Incubation Temperature | 37°C | |
| Excitation Wavelength | 535 nm | [2][3] |
| Emission Wavelength | 587 nm | [2][3] |
Visualizations
Caption: Metabolic pathway of DHAP.
Caption: DHAP fluorometric assay workflow.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Dehydrogenase interference with enzymatic ethanol assays: forgotten but not gone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. youtube.com [youtube.com]
- 7. abcam.cn [abcam.cn]
- 8. assaygenie.com [assaygenie.com]
- 9. A calibration curve for immobilized dihydrofolate reductase activity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Detection of activities that interfere with the enzymatic assay of deoxyribonucleoside 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC and Spectrophotometric Methods for DHA Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of docosahexaenoic acid (DHA) is critical for product development, quality control, and clinical research. The two most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. This guide provides a detailed and objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
At a Glance: Method Comparison
High-Performance Liquid Chromatography (HPLC) is recognized for its high specificity and accuracy in DHA quantification. This is primarily due to its capability to separate DHA from other potentially interfering compounds within a sample matrix. In contrast, spectrophotometry, while being a simpler and more accessible technique, is more susceptible to inaccuracies that can arise from the overlapping absorbance spectra of other compounds present in the sample.
| Parameter | HPLC | Spectrophotometry |
| Specificity | High (Separates DHA from interfering compounds) | Low to Moderate (Prone to interference from other absorbing compounds) |
| Accuracy | High | Moderate |
| Precision | High | Moderate |
| Sensitivity | High | Moderate |
| Limit of Detection (LOD) | Lower | Higher |
| Limit of Quantification (LOQ) | Lower | Higher |
| Throughput | Lower | Higher |
| Cost & Complexity | Higher | Lower |
Quantitative Performance Data
The following table summarizes the key performance indicators for both HPLC and spectrophotometric methods for DHA analysis, based on published experimental data.
| Performance Metric | HPLC Method | Spectrophotometric Method |
| Linearity (Correlation Coefficient, R²) | > 0.99[1] | 0.999 (for DHA/EPA mixture)[2][3] |
| Linearity Range | 300 to 59,375 µg/mL[4] | Not explicitly stated for DHA alone |
| Limit of Detection (LOD) | 1.2% (as % of total fatty acids)[4] | Not explicitly stated for DHA alone |
| Limit of Quantification (LOQ) | 4% (as % of total fatty acids)[4] | Not explicitly stated for DHA alone |
| Precision (Relative Standard Deviation, RSD) | 2.5%–3.2% (intra-assay)[1] | 0.88% (repeatability for DHA/EPA mixture)[2][3] |
| Accuracy (Recovery) | 97.8%–106%[1] | 99.03% (for DHA/EPA mixture)[2][3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a common approach for the quantification of DHA in various samples.
1. Sample Preparation:
-
Lipid Extraction: Lipids are extracted from the sample matrix using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).
-
Saponification/Hydrolysis: To release free fatty acids, the extracted lipids undergo alkaline hydrolysis. This is typically achieved by adding a solution of potassium hydroxide (B78521) in an isopropanol/water mixture and heating at 80°C for one hour.[4]
-
Derivatization (Optional but common for UV detection): Since DHA lacks a strong chromophore, derivatization is often employed to enhance UV detection. A common derivatizing agent is α-bromoacetophenone, which reacts with the carboxylic acid group of DHA in the presence of a catalyst like triethylamine.[1]
-
Final Sample Preparation: The derivatized or underivatized fatty acids are dried under a stream of nitrogen and reconstituted in a suitable solvent, such as methanol or acetonitrile (B52724), for injection into the HPLC system.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or other suitable detector is used.
-
Column: A reversed-phase C18 column is commonly employed for the separation of fatty acids.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and methanol/water is often used to achieve optimal separation.[1]
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Detection: For derivatized samples, UV detection is commonly set around 244 nm.[1] For underivatized samples, a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be used.
Spectrophotometric Method
This protocol outlines a general procedure for the quantification of a DHA/EPA mixture using UV-Vis spectrophotometry.
1. Sample Preparation:
-
Extraction: The DHA/EPA-containing sample (e.g., from a soft gelatin capsule) is extracted into a suitable organic solvent, such as chloroform.[2][3]
-
Standard Preparation: A series of standard solutions of known DHA/EPA concentrations are prepared in the same solvent.
2. Spectrophotometric Measurement:
-
Instrument: A UV-Visible spectrophotometer is used for the analysis.
-
Wavelength Selection: The absorbance of the extracted sample and the standard solutions is measured at a specific wavelength where the DHA/EPA mixture exhibits maximum absorbance. For a DHA/EPA mixture, this has been reported to be 241 nm.[2][3]
-
Blank: The solvent used for extraction (e.g., chloroform) is used as a blank to zero the spectrophotometer.
3. Data Analysis:
-
Calibration Curve: A calibration curve is constructed by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Quantification: The concentration of the DHA/EPA mixture in the sample is determined by interpolating its absorbance value on the calibration curve.
Visualizing the Methodologies
The following diagrams illustrate the experimental workflows and a decision-making guide for selecting the appropriate analytical method.
Discussion and Recommendations
The choice between HPLC and spectrophotometry for DHA analysis depends largely on the specific requirements of the study.
HPLC is the method of choice when high accuracy, precision, and specificity are paramount. It is particularly well-suited for the analysis of DHA in complex matrices where other compounds may interfere with spectrophotometric measurements. While the initial investment in equipment and the complexity of the method are higher, the reliability of the data often justifies the cost, especially in regulated environments such as drug development and quality control of high-value products.
Spectrophotometry offers a simpler, faster, and more cost-effective alternative. It is a suitable method for rapid screening or for the analysis of relatively pure samples where interfering substances are minimal. However, its lower specificity means that results should be interpreted with caution, especially when analyzing complex mixtures. The available quantitative data for spectrophotometry often pertains to a mixture of DHA and EPA, which may not be ideal for studies requiring the specific quantification of DHA.
References
A Comparative Guide to Analytical Methods for Dihydroxyacetone (DHA) Quantification
This guide provides a detailed comparison of common analytical methods for the quantification of dihydroxyacetone (DHA), a key active ingredient in sunless tanning products and a valuable intermediate in the pharmaceutical and fine chemical industries. We present an objective overview of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Overview of Analyzed Methods
The quantification of DHA is crucial for quality control, formulation development, and stability testing. The most prevalent methods rely on chromatographic and spectrophotometric techniques.
-
High-Performance Liquid Chromatography (HPLC): Widely regarded as a gold standard, HPLC offers high specificity, accuracy, and precision for DHA analysis. It separates DHA from other components in a sample before quantification, typically using a UV detector. A specific and validated reverse-phase HPLC (RP-HPLC) method is frequently used for the determination of DHA in bulk and pharmaceutical dosage forms.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that provides a rapid and cost-effective alternative to HPLC. It allows for the simultaneous analysis of multiple samples, making it suitable for high-throughput screening. This method, when coupled with densitometry, has been validated for its precision and accuracy in quantifying DHA.
-
UV-Visible Spectrophotometry: This method is based on the reaction of DHA with a chromogenic agent, such as 3,5-dinitrosalicylic acid (DNSA), to produce a colored complex that can be measured. While often simpler and more accessible, it may be more susceptible to interference from other components in the sample matrix compared to chromatographic methods.
Quantitative Performance Comparison
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the key validation parameters for HPLC and HPTLC methods based on published experimental data.
| Parameter | HPLC-UV Method | HPTLC-Densitometry Method |
| Linearity Range | 10 - 150 µg/mL | 100 - 600 ng/spot |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.67 - 101.33% | 98.96 - 100.41% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL | 15.2 ng/spot |
| Limit of Quantification (LOQ) | 2.0 µg/mL | 46.1 ng/spot |
Experimental Workflows & Protocols
The following diagrams and protocols detail the methodologies for DHA quantification using HPLC and HPTLC.
HPLC-UV Method Workflow
comparative kinetics of dihydroxyacetone and glyceraldehyde metabolism
A Comparative Guide to the Metabolic Kinetics of Dihydroxyacetone and Glyceraldehyde
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic fates of seemingly similar molecules is paramount. This guide provides an objective comparison of the metabolic kinetics of dihydroxyacetone (DHA) and glyceraldehyde (GA), two structurally isomeric three-carbon sugars. While both are central intermediates in cellular metabolism, their distinct entry points and the kinetic profiles of the enzymes that process them lead to different metabolic consequences.
Introduction: Structural and Functional Overview
Dihydroxyacetone (DHA) and glyceraldehyde (GA) are the simplest of the monosaccharides, known as trioses. The key structural difference between them lies in the position of the carbonyl group: DHA is a ketose, while GA is an aldose.[1][2] This seemingly minor variation dictates their initial metabolic processing and subsequent roles in pathways like glycolysis, gluconeogenesis, and lipid synthesis.[1][3] In biological systems, they are primarily metabolized after being phosphorylated to dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P), respectively.[1] These phosphorylated forms are interconverted by the enzyme triosephosphate isomerase (TPI).[1][2] However, a critical distinction is that only G3P can directly proceed into the energy-yielding payoff phase of glycolysis.[1] Consequently, DHA's catabolism through glycolysis is contingent on its conversion to G3P.[1]
Metabolic Pathways and Key Enzymatic Steps
The metabolic pathways of DHA and GA, while interconnected, have distinct entry points. GA can be directly phosphorylated by triokinase to form G3P, which then enters the glycolytic pathway.[4][5] DHA, on the other hand, is phosphorylated to DHAP by enzymes such as glycerol (B35011) kinase.[6][7] For DHAP to be catabolized for energy via glycolysis, it must first be isomerized to G3P by TPI.[2][3] This isomerization step is a crucial control point. DHAP also serves as a key precursor for lipid synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glyceraldehyde metabolism in human erythrocytes in comparison with that of glucose and dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triokinase - Wikipedia [en.wikipedia.org]
- 6. Glycerol Dehydrogenase Plays a Dual Role in Glycerol Metabolism and 2,3-Butanediol Formation in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Pitfalls of Dihydroxyacetone in Enzymatic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dihydroxyacetone (DHA), a simple carbohydrate and the active ingredient in sunless tanning products, is also a key intermediate in fructose (B13574) metabolism. Its increasing presence in experimental systems, from dermatological studies to metabolic research, presents a significant challenge to the accuracy of common enzyme assays. This guide provides a comprehensive comparison of the cross-reactivity of DHA in various enzymatic assays, offering supporting data, detailed experimental protocols, and mitigation strategies to ensure the integrity of your research findings.
The Mechanisms of Dihydroxyacetone Interference
DHA can interfere with enzyme assays through three primary mechanisms:
-
Enzymatic Cross-Reactivity: DHA or its metabolites can be mistakenly recognized as a substrate by certain enzymes, leading to a false positive signal. A prime example is lactate (B86563) dehydrogenase (LDH), which can utilize DHA as a substrate, resulting in the erroneous reduction of NAD⁺ to NADH.[1]
-
Chemical Reaction with Assay Reagents: As a reducing sugar, DHA can directly react with and reduce colorimetric or fluorometric probes, such as tetrazolium salts (e.g., MTT, XTT, WST-1), independent of any enzymatic activity.[1] This leads to a background signal that can mask the true biological effect being measured.
-
Alteration of Cellular Metabolism: In cell-based assays, DHA is metabolized, entering the glycolytic pathway after being phosphorylated to dihydroxyacetone phosphate (B84403) (DHAP).[1] This can alter the cell's metabolic state, including the intracellular NAD⁺/NADH ratio, which can indirectly interfere with assays that measure metabolic activity or cell viability.[1]
Comparison of Dihydroxyacetone Interference in Common Enzyme Assays
The susceptibility of an enzyme assay to DHA interference is highly dependent on its underlying chemistry. Assays that rely on NAD⁺/NADH cycling or reducing chemistries are particularly at risk. The following tables summarize the potential for DHA interference in several common assays and compare alternative methods.
Table 1: Lactate and Pyruvate (B1213749) Assays
| Assay Type | Principle | DHA Interference | Mitigation Strategies |
| Lactate Dehydrogenase (LDH) Assay | Measures the conversion of lactate to pyruvate, coupled with the reduction of NAD⁺ to NADH. | High. DHA can act as a substrate for LDH, leading to a false positive signal.[1] | - Run a DHA control. - Sample dilution. - Sample cleanup (e.g., Solid-Phase Extraction). - Use a Lactate Oxidase-based assay. |
| Lactate Oxidase (LOX) Assay | Measures the oxidation of lactate to pyruvate and hydrogen peroxide (H₂O₂). H₂O₂ is then detected colorimetrically or fluorometrically. | Low to Moderate. Less susceptible to direct enzymatic cross-reactivity, but may be affected by other reducing agents.[1] | - Run a DHA control. - Sample cleanup. |
| Pyruvate Glo Assay | Measures pyruvate levels. | Potential for indirect interference due to DHA's impact on glycolysis. | - Run cellular metabolism controls. |
Table 2: Cell Viability and Cytotoxicity Assays
| Assay Type | Principle | DHA Interference | Mitigation Strategies |
| Tetrazolium Salt-Based Assays (MTT, XTT, WST-1) | Measures the reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells. | High. DHA, as a reducing sugar, can directly reduce the tetrazolium salt, leading to a false positive signal for viability.[1] | - Run a cell-free DHA control. - Wash cells thoroughly before adding the reagent. - Use a non-metabolic viability assay (e.g., Trypan Blue, LDH cytotoxicity assay - ensuring the LDH assay itself is not compromised). |
| LDH Cytotoxicity Assay | Measures the release of LDH from damaged cells into the culture medium. | High. DHA in the medium can be utilized by the released LDH, leading to an overestimation of cytotoxicity. | - Run a DHA control with the lysis buffer. - Use a different cytotoxicity marker. |
Table 3: ATP and NAD⁺/NADH Assays
| Assay Type | Principle | DHA Interference | Mitigation Strategies |
| Luciferase-Based ATP Assays | Measures ATP levels through a luciferase-catalyzed reaction that produces light. | Low to Moderate. Potential for indirect interference through altered cellular ATP production due to DHA metabolism. Direct interference with the luciferase enzyme is less common but possible. | - Run cellular metabolism controls. - Perform an assay blank with DHA to check for direct inhibition of luciferase. |
| NAD⁺/NADH Cycling Assays | Measures NAD⁺ and/or NADH levels through an enzymatic cycling reaction that generates a colored or fluorescent product. | High. DHA can directly reduce the probe or interfere with the cycling enzymes.[1] | - Run an assay blank with DHA. - Implement sample cleanup procedures. |
Experimental Protocols
To mitigate the impact of DHA, researchers should incorporate appropriate controls and consider alternative assay formats. Below are detailed protocols for key experiments.
Protocol 1: DHA Interference Control in an LDH-Based Lactate Assay
Objective: To determine if DHA directly interferes with the LDH assay reagents to generate a false positive signal.
Materials:
-
Lactate-free sample matrix (e.g., cell culture medium, buffer)
-
Dihydroxyacetone (DHA) stock solution
-
LDH assay kit (containing LDH, NAD⁺, and a colorimetric or fluorometric probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of DHA dilutions in the lactate-free sample matrix. The concentration range should cover the expected concentrations in your experimental samples.
-
To the wells of a 96-well plate, add 50 µL of each DHA dilution. Include a blank control with only the sample matrix.
-
Prepare the LDH assay reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the DHA dilutions and the blank.
-
Incubate the plate at the recommended temperature and for the specified time.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Subtract the blank reading from all other readings. A significant increase in signal in the presence of DHA indicates direct interference.
Protocol 2: NADH-Independent Lactate Assay (Lactate Oxidase-Based)
Objective: To quantify L-lactate in samples containing DHA using an assay method that is not dependent on NAD⁺/NADH cycling.
Principle: This assay utilizes lactate oxidase (LOX) to oxidize lactate to pyruvate and hydrogen peroxide (H₂O₂). The H₂O₂ is then detected via a colorimetric or fluorometric reaction catalyzed by horseradish peroxidase (HRP).[1]
Materials:
-
Lactate standards
-
Samples (potentially containing DHA)
-
Lactate oxidase (LOX)
-
Horseradish peroxidase (HRP)
-
HRP substrate (e.g., Amplex Red, TMB)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve of lactate in the assay buffer.
-
Add 50 µL of standards and samples to the wells of a 96-well plate.
-
Prepare a reaction mixture containing LOX, HRP, and the HRP substrate in the assay buffer.
-
Add 50 µL of the reaction mixture to all wells.
-
Incubate the plate at room temperature, protected from light, for 30 minutes.[1]
-
Read the absorbance or fluorescence at the appropriate wavelength for the chosen substrate.[1]
-
Data Analysis: Generate a standard curve from the lactate standards and determine the lactate concentration in your samples.
Protocol 3: Solid-Phase Extraction (SPE) for DHA Removal
Objective: To remove DHA from biological samples prior to performing enzymatic assays.
Materials:
-
SPE cartridges with an amino (NH₂) stationary phase
-
Acetonitrile (B52724) (ACN)
-
Deionized water
-
Sample pre-treatment solution: 80:20 (v/v) ACN/water
-
Elution solution: 50:50 (v/v) ACN/water
Procedure:
-
Sample Pre-treatment: Dilute the sample with acetonitrile to a final concentration of 80% ACN.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of ACN followed by 1 mL of the sample pre-treatment solution.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of the sample pre-treatment solution to remove any remaining interfering substances.
-
Elution: Elute the analytes of interest (which should not be retained as strongly as DHA) with 1 mL of the elution solution.
-
The eluted sample is now ready for use in the enzymatic assay.
Signaling Pathways and Experimental Workflows
Understanding the metabolic fate of DHA and the workflow for assessing interference is crucial for proper experimental design.
Figure 1: Metabolic fate of Dihydroxyacetone (DHA) and its role in the formation of Advanced Glycation End Products (AGEs).
The diagram above illustrates how exogenous DHA is phosphorylated to DHAP and enters the glycolytic pathway. Additionally, DHA can non-enzymatically react with cellular proteins to form AGEs, which can lead to cellular stress.
Figure 2: A logical workflow for identifying and mitigating DHA interference in enzyme assays.
This workflow outlines a systematic approach for researchers to test for, and address, potential cross-reactivity of DHA in their enzymatic assays to ensure the generation of reliable and accurate data.
By being aware of the potential for dihydroxyacetone interference and by implementing the appropriate controls and alternative methods outlined in this guide, researchers can confidently navigate the complexities of their experimental systems and produce robust and reproducible results.
References
A Comparative Guide to the Stability of Dihydroxyacetone Formulations
For Researchers, Scientists, and Drug Development Professionals
Dihydroxyacetone (DHA), the active ingredient in sunless tanning products and a valuable bio-based synthon, is notoriously unstable, presenting significant challenges in formulation development.[1] Its propensity for degradation not only compromises product efficacy but can also lead to undesirable changes in color and odor.[2][3] This guide provides an objective comparison of DHA formulation stability under various conditions, supported by experimental data, to aid researchers in developing robust and effective formulations.
Factors Influencing Dihydroxyacetone Stability
The stability of DHA is contingent on a multitude of factors, primarily pH, temperature, and the presence of other ingredients in the formulation.[1][4][5] Understanding these factors is critical to mitigating degradation and ensuring a viable shelf-life for DHA-containing products.
The Critical Role of pH
The pH of a formulation is arguably the most significant factor governing DHA stability. An acidic environment is paramount for preserving the integrity of the DHA molecule.
Key Findings:
-
Optimal stability for aqueous DHA solutions is achieved at a pH between 3.0 and 4.0.[5][6]
-
In finished formulations, a stable pH range is generally considered to be between 4.0 and 6.0.[1][7]
-
Aqueous solutions of DHA will naturally drift from an initial pH of around 5.5 down to 3-4 over time.[5][6] It is often recommended to formulate in un-buffered acidic systems and allow the pH to self-stabilize.[4][6]
-
Alkaline conditions (pH > 6) lead to rapid degradation of DHA, resulting in discoloration (yellowing or browning) and a loss of tanning efficacy.[1] An alkaline pH can also shift the resulting color of the Maillard reaction towards an undesirable orange hue.[4]
Temperature Effects on Degradation
Elevated temperatures significantly accelerate the degradation of DHA. Proper temperature control during both manufacturing and storage is essential.
Key Findings:
-
DHA should be incorporated during the cool-down phase of production, at temperatures below 35-40°C.[1]
-
Long-term storage in a cool environment (refrigerated at 2-10°C is recommended) is crucial for maintaining stability.[1]
-
As demonstrated in the table below, the degradation of DHA is markedly increased at higher temperatures.
Quantitative Stability Data
The following tables summarize quantitative data on the stability of DHA under different environmental conditions.
Table 1: Influence of Environmental Factors on DHA Stability
| Parameter | Condition | Observation | Reference |
| Temperature | 10% Aqueous Solution at 40°C | Approximately 25% loss of active DHA over 6 months. | [1][4] |
| pH | Aqueous Solution | Optimal stability is achieved at a pH between 2.0 and 4.0. | [4] |
| pH | Formulation | Stable pH range is between 4.0 and 6.0. Degradation occurs in basic solutions. | [1] |
| Storage (Solid) | Room Temperature | Negligible loss of DHA powder over one year. | [4] |
Table 2: Influence of pH and Temperature on Color Development in a Lysine-DHA Model System (72h)
| Parameter | Condition | Observation (Color Difference - ΔE*) | Reference |
| pH | 36°C, pH 5.6 | Higher color development compared to lower pH values. | [8] |
| Temperature | pH 5.6, 50°C | Significantly higher color development compared to 36°C. | [8] |
Incompatible Ingredients
The high reactivity of DHA makes it susceptible to degradation in the presence of several common cosmetic ingredients. Careful selection of excipients is necessary to prevent these interactions.
Ingredients to Avoid in DHA Formulations:
-
Metal Oxides: Iron oxides, titanium dioxide, and zinc oxide can induce DHA degradation.[4][5][6]
-
Phosphates: Often used in buffering agents, phosphates should be avoided.[5][6]
-
Amine-Containing Compounds: This includes amino acids, peptides, proteins, and EDTA, which can participate in the Maillard reaction with DHA, leading to discoloration.[5][6][9]
-
Alpha and Beta Hydroxy Acids: These can also promote the degradation of DHA.[4][5][6]
-
Oxidizing Agents: These should be avoided to maintain the chemical integrity of DHA.[5][6]
Recommended Stabilizers
Several ingredients have been identified to enhance the stability of DHA formulations:
-
Sodium Metabisulfite: This is an excellent stabilizer that helps prevent discoloration in DHA formulations.[3][5][6]
-
Polyols and Polyethoxyglycols: The combination of a polyol, such as sorbitol, with a polyethoxyglycol, like ethoxydiglycol, has been shown to improve stability.[2][6][10]
-
Perfluoropolyether Phosphate: This ingredient can be used to lower the pH of a formulation without increasing the risk of skin irritation.[11][12]
Experimental Protocols
Accurate assessment of DHA stability requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of DHA and its degradation products.[1][13]
Protocol: Quantification of Dihydroxyacetone by High-Performance Liquid Chromatography (HPLC)
This protocol provides a generalized method for the routine quantification of DHA in solution.
1. Instrumentation:
-
HPLC system equipped with a Refractive Index (RI) or UV detector.[1]
2. Chromatographic Conditions:
-
Column: Amine-based column, such as a Lichrospher 5-NH₂ (250 mm x 4.6 mm, 5 µm particle size).[1][14]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water, typically in a 90:10 (v/v) ratio. The mobile phase should be filtered and degassed.[1][14]
-
Flow Rate: 1.2 mL/min.[15]
-
Detector: UV at 271 nm or Refractive Index.[14]
3. Standard Preparation:
-
Prepare a stock solution of DHA (e.g., 12 mg/mL) in the mobile phase.[1]
-
Perform serial dilutions from the stock solution to create a calibration curve (e.g., 2.0, 4.0, 6.0, 8.0, 10.0, 12.0 mg/mL).[1]
4. Sample Preparation:
-
Dilute the sample containing DHA with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.[1]
5. Analysis:
-
Inject equal volumes of each standard and sample.
-
Quantify the DHA peak area against the calibration curve to determine the concentration in the sample.[1]
Protocol: Stability Testing of a Dihydroxyacetone Formulation
This protocol outlines a general procedure for assessing the stability of a DHA formulation under various conditions.
1. Objective:
-
To evaluate the stability of a DHA formulation over time at different storage temperatures.
2. Methodology:
-
Sample Preparation: Prepare the DHA formulation and divide it into multiple aliquots for testing at each time point and condition.
-
Storage Conditions: Store the aliquots at a minimum of three different temperatures:
-
Refrigerated (2-8°C)
-
Room Temperature (20-25°C)
-
Accelerated (40°C)
-
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
3. Analysis:
-
At each time point, analyze the samples for the following parameters:
4. Evaluation:
-
Compare the results from the different storage conditions over time. A significant change in appearance, a notable drift in pH outside the optimal range, or a substantial decrease in DHA concentration indicates formulation instability.
Dihydroxyacetone Degradation Pathway and Experimental Workflow
The following diagrams illustrate the major degradation pathways of DHA and a typical experimental workflow for stability testing.
Caption: Major degradation pathways of Dihydroxyacetone (DHA).
Caption: Workflow for DHA formulation stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US5514437A - Artificial tanning compositions having improved stability - Google Patents [patents.google.com]
- 4. mcbiotec.com [mcbiotec.com]
- 5. ulprospector.com [ulprospector.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In search of the perfect tan: Chemical activity, biological effects, business considerations, and consumer implications of dihydroxyacetone sunless tanning products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CA2239665C - Dihydroxyacetone formulations having improved stability and enhanced delivery - Google Patents [patents.google.com]
- 11. opendermatologyjournal.com [opendermatologyjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone, Methylglyoxal and 5-Hydroxymethylfurfural in Leptospermum Honeys | PLOS One [journals.plos.org]
Comparative Guide to Dihydroxyacetone (DHA): Stability, Degradation, and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of dihydroxyacetone (DHA), the primary active ingredient in sunless tanning formulations. A thorough understanding of its chemical stability, degradation pathways, and analytical quantification is critical for developing effective, safe, and stable products. This document compares DHA with its main alternative, erythrulose, and provides detailed experimental protocols for stability assessment.
Overview of Dihydroxyacetone (DHA) Chemistry and Degradation
Dihydroxyacetone is a simple three-carbon sugar that imparts a temporary tan by reacting with amino acids in the skin's stratum corneum via the Maillard reaction to form brown-colored polymers called melanoidins.[1][2] While this is the intended reaction on the skin, DHA is inherently reactive and prone to degradation within formulations, which can compromise product efficacy and safety.[2][3] In its solid state, DHA exists primarily as a stable cyclic dimer; upon dissolution in water, it slowly converts to the active monomer form.[1][4] This equilibrium is the first step in its complex chemical behavior.
The primary degradation pathways for DHA in cosmetic formulations are:
-
Isomerization to Glyceraldehyde: In aqueous solutions, DHA can reversibly isomerize into its aldose counterpart, glyceraldehyde.[1][5] Although DHA is the more thermodynamically stable of the two, this equilibrium is a key step preceding further degradation.[6]
-
Dehydration to Pyruvaldehyde (Methylglyoxal): Both DHA and glyceraldehyde can undergo dehydration to form pyruvaldehyde, a highly reactive dicarbonyl compound.[5][6] This is a significant degradation pathway, particularly under thermal stress.[7]
-
Aldol (B89426) Condensation: Under alkaline conditions (pH > 7), DHA undergoes base-catalyzed aldol condensation to form a mixture of hexose (B10828440) sugars, including fructose (B13574) and sorbose.[1][6]
-
Further Decomposition: The degradation of DHA can lead to the formation of various low molecular weight acids, such as lactic acid, acetic acid, glycolic acid, and formic acid.[1][3][5] The generation of formaldehyde (B43269) has also been cited as a potential degradation product, raising safety considerations.[3]
Comparative Analysis: DHA vs. Erythrulose
Erythrulose, a natural ketonic sugar often found in red fruits, is the most common alternative and adjunct to DHA in sunless tanning products.[8][9] While it also functions via the Maillard reaction, its chemical properties and performance characteristics differ significantly from DHA.
Erythrulose is chemically more stable than DHA and reacts more slowly and gently with the skin.[8][9][10] This results in a tan that develops over a longer period (24-48 hours) compared to the rapid browning from DHA (2-6 hours).[10][11] The combination of the two ingredients is common in premium formulations to achieve a more natural, uniform, and longer-lasting tan with a smoother fade-out.[8][10] Erythrulose helps mitigate the patchiness sometimes associated with DHA as the skin exfoliates.[10][11]
Quantitative Data Summary
The stability of DHA and its comparison to alternatives can be summarized through key performance and stability metrics.
Table 1: Influence of Environmental Factors on DHA Stability
| Factor | Condition | Observation | Source(s) |
|---|---|---|---|
| pH | Optimal Range: 3.0 - 4.0 | Low pH improves the stability of DHA solutions. Buffering systems are often counter-productive. | [3][12] |
| Alkaline (> pH 6.0) | Rapid degradation occurs, leading to yellowing/browning and loss of activity. Can shift the final tan color to an undesirable orange hue. | [1] | |
| Temperature | Elevated (> 40°C) | Significantly accelerates degradation, especially in concentrated solutions. A 10% DHA solution stored at 40°C for 6 months showed an approximate 25% loss of active ingredient. | [1][12] |
| Recommended Storage | Formulations should be stored in a cool environment (refrigerated at 2-10°C is recommended for raw material). | [1] |
| Incompatible Ingredients | Amines, α-hydroxy acids, inorganic UV filters (TiO₂, ZnO), phosphate (B84403) esters | These materials can induce and accelerate the degradation of DHA in a formulation. |[1][12] |
Table 2: Performance and Stability Comparison: DHA vs. Erythrulose
| Parameter | Dihydroxyacetone (DHA) | Erythrulose | Source(s) |
|---|---|---|---|
| Reaction Speed | Fast (color develops in 2-6 hours) | Slow (color develops in 24-48 hours) | [10][11] |
| Chemical Stability | Less stable; highly sensitive to pH, heat, and other ingredients. | More stable than DHA, resulting in longer product shelf-life. | [8][9][10] |
| Color Tone | Can produce more intense, but sometimes orange-toned, color. | Produces a less intense, but often more natural, sun-kissed look. | [11] |
| Fade-Out Behavior | Can fade unevenly, leading to patchiness, especially on thick skin areas. | Fades more gradually and evenly. | [10] |
| Moisturizing Effect | Can have a drying effect on the skin. | Possesses inherent moisturizing properties. | [9][11] |
| Common Use | Often used as the sole active or in higher concentration for rapid results. | Typically combined with DHA to improve the quality and longevity of the tan. |[8][13] |
Experimental Protocols
Accurate analysis of DHA and its degradation products requires robust, validated analytical methods.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[14]
Objective: To generate potential degradation products of DHA under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of DHA in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution. Incubate at 60°C for a specified period (e.g., 30 minutes to several hours).[15][16] Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution. Incubate at 60°C for a specified period.[15][16] Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the stock solution. Keep at room temperature and protect from light for a specified period.
-
Thermal Degradation: Expose the solid DHA powder or a solution to dry heat (e.g., 80°C) for a specified duration.[16]
-
Photolytic Degradation: Expose the DHA solution to UV light (as per ICH Q1B guidelines) for a specified duration, alongside a control sample protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Quantification of DHA by High-Performance Liquid Chromatography (HPLC)
This protocol describes a common stability-indicating HPLC method for the direct quantification of DHA.
Objective: To separate and quantify DHA from its degradation products and formulation excipients.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Refractive Index (RI) detector.
-
Column: Amine-based column, such as a Lichrospher 5-NH₂ (250 mm x 4.6 mm, 5 µm particle size).[1][17][18]
-
Mobile Phase: Isocratic elution with a filtered and degassed mixture of acetonitrile and water, typically in a 90:10 (v/v) ratio.[17][18]
-
Flow Rate: 1.0 mL/min.[19]
-
Column Temperature: 30°C.[19]
-
Injection Volume: 20 µL.
-
Detection: UV at 271 nm or RI detector.[19]
Procedure:
-
Standard Preparation: Prepare a stock solution of DHA reference standard (e.g., 12 mg/mL) in the mobile phase.[1] Perform serial dilutions to create a set of calibration standards (e.g., 2.0, 4.0, 6.0, 8.0, 10.0, 12.0 mg/mL).[1]
-
Sample Preparation: Accurately weigh the sample containing DHA, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the DHA standard against its concentration. Determine the concentration of DHA in the samples by interpolating their peak areas from the calibration curve. The method is considered stability-indicating if degradation products are well-resolved from the parent DHA peak.
Visualizations
The following diagrams illustrate the key degradation pathways and a typical experimental workflow.
Caption: Major chemical degradation and reaction pathways of Dihydroxyacetone (DHA).
Caption: Experimental workflow for a typical forced degradation study of DHA.
References
- 1. benchchem.com [benchchem.com]
- 2. In search of the perfect tan: Chemical activity, biological effects, business considerations, and consumer implications of dihydroxyacetone sunless tanning products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. Dihydroxyacetone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of conversion of dihydroxyacetone to methylglyoxal in New Zealand mānuka honey: Part I--Honey systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. us.typology.com [us.typology.com]
- 9. mcbiotec.com [mcbiotec.com]
- 10. grandingredients.com [grandingredients.com]
- 11. hamptonsun.com [hamptonsun.com]
- 12. mcbiotec.com [mcbiotec.com]
- 13. How DHB and DHA Jointly Enhance the Efficacy of Skin and Hair Care Products - Blogs/News/PSAs - Hey Papi Promotions Network [heypapipromotions.com]
- 14. longdom.org [longdom.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijrpp.com [ijrpp.com]
- 17. HPLC methods for determination of dihydroxyacetone and glycerol in fermentation broth and comparison with a visible spectrophotometric method to determine dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Purity of Commercial Dihydroxyacetone Standards
For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount for accurate and reproducible experimental results. Dihydroxyacetone (DHA), the active ingredient in sunless tanning products and a key intermediate in various biochemical pathways, is no exception.[1] This guide provides a comprehensive comparison of methodologies to validate the purity of commercially available DHA standards, supported by detailed experimental protocols and data presentation.
The purity of DHA is critical for its efficacy and safety in both cosmetic and pharmaceutical applications.[1] Common impurities can include glycerin, pyruvaldehyde, and other degradation products which can impact the stability and reactivity of the compound.[1] Therefore, robust analytical validation is essential.
Comparative Analysis of Commercial DHA Standards
To illustrate the validation process, this guide presents a hypothetical comparison of three commercial DHA standards:
-
Standard A: A widely available, cost-effective option.
-
Standard B: A mid-range standard with claims of higher purity.
-
Reference Standard: A certified high-purity standard (e.g., USP grade) used for calibration and comparison.
A multi-pronged analytical approach is employed to provide a comprehensive purity profile for each standard. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) for separation and quantification of DHA and its impurities, a titrimetric method for overall purity assessment, and UV-Vis spectrophotometry as a simpler, cost-effective quantification method.[1]
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the analysis of the three commercial DHA standards.
Table 1: Purity Assessment by HPLC and Titration
| Standard | Purity by HPLC (%) | Purity by Titration (%) |
| Standard A | 98.5 | 98.2 |
| Standard B | 99.8 | 99.7 |
| Reference Standard | >99.9 | >99.9 |
Table 2: Impurity Profiling by HPLC
| Impurity | Standard A (%) | Standard B (%) | Reference Standard (%) |
| Glycerin | 0.8 | 0.1 | <0.05 |
| Pyruvaldehyde | 0.5 | 0.05 | Not Detected |
| Unknown Impurity 1 | 0.2 | 0.05 | Not Detected |
| Unknown Impurity 2 | Not Detected | Not Detected | Not Detected |
Table 3: Quantification by UV-Vis Spectrophotometry
| Standard | Concentration (mg/mL) from a 10 mg/mL solution |
| Standard A | 9.83 |
| Standard B | 9.97 |
| Reference Standard | 10.00 |
Experimental Workflow
The overall workflow for validating the purity of commercial DHA standards is depicted in the following diagram.
Caption: Workflow for the validation of commercial DHA standards.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method provides separation and quantification of DHA and its potential impurities.[1][2][3]
-
Instrumentation: HPLC system with a UV detector.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[2]
-
Standard Preparation: Accurately weigh and dissolve the DHA reference standard in the mobile phase to prepare a stock solution of approximately 10 mg/mL.[1] Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve each commercial DHA standard in the mobile phase to a concentration of approximately 10 mg/mL.[1]
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the DHA peak and any impurity peaks by comparing their retention times and peak areas to the calibration curve.
-
-
Calculation of Purity:
-
Purity (%) = (Peak Area of DHA / Total Peak Area of all components) x 100
-
2. Titrimetric Method for Purity Assessment
This method, based on the United States Pharmacopeia (USP) monograph, provides an overall assessment of DHA purity through a redox titration.[1][5]
-
Reagents:
-
0.1 M Periodic acid
-
Sodium bicarbonate
-
0.6 M Potassium iodide
-
Starch indicator solution
-
0.05 M Sodium arsenite volumetric solution[1]
-
-
Procedure:
-
Accurately weigh about 0.1 g of the DHA sample.[1]
-
Dissolve in 20 mL of water.
-
Add 20 mL of 0.1 M periodic acid and let it stand in the dark for 20 minutes.
-
Add approximately 3 g of sodium bicarbonate, 20 mL of 0.6 M potassium iodide, and 3 mL of starch indicator solution.
-
Titrate with 0.05 M sodium arsenite until the blue color disappears.[1]
-
Perform a blank titration for correction.
-
-
Calculation: Each mL of 0.05 M sodium arsenite is equivalent to 4.504 mg of C3H6O3.[5]
-
Purity (%) = [(Volume of Titrant for Sample - Volume of Titrant for Blank) x Equivalence Factor x 100] / Weight of Sample
-
3. UV-Vis Spectrophotometry for Quantification
This colorimetric method offers a simpler and more cost-effective way to quantify DHA.[1][4]
-
Chromogenic Agent: Dissolve 0.6 g of diphenylamine (B1679370) in 54 mL of glacial acetic acid and carefully add 0.6 mL of concentrated sulfuric acid.[6]
-
Standard Preparation: Prepare a stock solution of the DHA reference standard in distilled water (e.g., 3.00 mg/mL).[4] From this, prepare a series of working standards.
-
Sample Preparation: Prepare solutions of the commercial DHA standards in distilled water at a concentration within the linear range of the assay.
-
Procedure:
-
Analysis: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of DHA in the samples from this curve.
Conclusion
The validation of commercial dihydroxyacetone standards requires a systematic approach employing multiple analytical techniques. HPLC is indispensable for detailed purity and impurity profiling, while titrimetry provides a reliable overall purity assessment. UV-Vis spectrophotometry serves as a rapid and economical method for routine quantification. By utilizing these methods, researchers can confidently ascertain the quality of their DHA standards, ensuring the integrity and reliability of their experimental outcomes.
References
Safety Operating Guide
Safe Disposal of 1,3-dihydroxypropan-2-one: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of 1,3-dihydroxypropan-2-one, also known as dihydroxyacetone.
While this compound is generally not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with institutional and local regulations.[1][2][3][4][5]
Initial Assessment and Characterization
The first step in any chemical disposal procedure is to confirm the identity and hazard classification of the waste.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound consistently indicates that it is not classified as a hazardous substance or mixture.[1][3] It is also not classified as dangerous goods for transportation.[1][3]
-
Institutional Policies: Despite its non-hazardous classification, your institution's Environmental Health and Safety (EHS) department may have specific guidelines for the disposal of non-hazardous chemical waste. Always consult these local policies before proceeding.[1]
Step-by-Step Disposal Procedures
The following procedures should be followed for pure, unused this compound or waste streams containing this chemical.
Step 1: Segregation
Keep this compound waste separate from hazardous waste streams to prevent cross-contamination and to ensure it is managed appropriately as non-hazardous waste.[1]
Step 2: Containerization and Labeling
-
Place solid this compound waste in a clearly labeled, sealed container.[1]
-
For solutions, use a compatible, leak-proof container.[1]
-
The label should clearly read "Dihydroxyacetone Waste (Non-Hazardous)" and include the name of the principal investigator or laboratory contact.[1]
Step 3: Disposal Path Determination
The appropriate disposal path depends on the physical state of the waste and institutional guidelines.
-
Solid this compound:
-
Consult EHS: Before any disposal action, contact your institution's EHS office to confirm the approved disposal method for non-hazardous solid chemical waste.[1]
-
Sanitary Landfill: In some cases, non-hazardous solid waste can be sent to a sanitary landfill. Do not place chemical waste in laboratory trash cans that are handled by custodial staff; direct disposal into designated dumpsters may be required.[1]
-
Chemical Waste Contractor: If required by your institution, arrange for pickup by a licensed chemical waste contractor.[1]
-
-
Aqueous Solutions of this compound:
-
Consult EHS: Verify with your institution's EHS department if the disposal of small quantities of non-hazardous aqueous solutions down the sanitary sewer is permissible.
-
Sewer Disposal: If approved, flush with plenty of water. Do not let the product enter drains, other waterways, or soil without authorization.[2]
-
Step 4: Disposal of Contaminated Materials and Empty Containers
-
Contaminated Materials: Collect all contaminated absorbent materials, gloves, and other personal protective equipment (PPE). Place the debris in a sealed, labeled container and manage it as non-hazardous solid waste, following the procedures outlined above.[1]
-
Empty Containers:
-
A "triple rinse" protocol is a best practice for all chemical containers.[1] Rinsing with a suitable solvent, such as water for this compound, is often sufficient.[1]
-
Rinsate Disposal: The rinsate from a non-hazardous chemical container can typically be disposed of down the sanitary sewer, with prior institutional approval.[1]
-
Container Preparation: Deface or remove the original label to avoid confusion.[1] Remove the cap from the container before disposal.[1]
-
Once thoroughly rinsed and properly prepared, the empty container can typically be disposed of as regular laboratory glass or plastic waste.
-
Summary of Disposal Information
| Waste Type | Key Disposal Considerations | Recommended Action |
| Solid this compound | Generally non-hazardous. Segregate from hazardous waste. | Place in a sealed, labeled container. Consult EHS for disposal, which may include a sanitary landfill or a chemical waste contractor.[1] |
| Aqueous Solutions | Generally non-hazardous. Avoid release into waterways. | Consult EHS. May be permissible for sanitary sewer disposal with copious amounts of water.[2] |
| Contaminated PPE and Debris | Treat as non-hazardous solid waste. | Collect in a sealed, labeled container for disposal according to institutional solid waste procedures.[1] |
| Empty Containers | Triple-rinse with a suitable solvent (e.g., water). | Rinsate may be suitable for sewer disposal (confirm with EHS). Deface label, remove cap, and dispose of the container as regular lab waste.[1] |
Disposal Workflow
References
Personal protective equipment for handling 1,3-dihydroxypropan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 1,3-dihydroxypropan-2-one (also known as dihydroxyacetone or DHA). Adherence to these procedures is essential for ensuring a safe laboratory environment and proper disposal of waste.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. While it is not classified as a hazardous substance, it can cause skin, eye, and respiratory irritation.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary in situations with a higher risk of splashing.[1] |
| Hand | Wear protective gloves. The choice of glove material should be based on chemical resistance and the specific laboratory conditions.[1] |
| Body | A laboratory coat and close-toed footwear are the minimum requirements.[1] For larger quantities or increased exposure risk, chemical-resistant aprons or coveralls are recommended. |
| Respiratory | Use in a well-ventilated area.[1][3] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator should be worn.[2][4] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Preparation :
-
Handling :
-
Spill Management :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulations.
-
Waste Material : Dispose of waste material in accordance with national and local regulations.[4]
-
Original Containers : Whenever possible, leave the chemical in its original container.[4]
-
Packaging : Dispose of unused product and packaging in the same manner.[4]
-
Contaminated Clothing : Take off contaminated clothing and wash it before reuse.[1]
Visualizing Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
